4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Description
Properties
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSJJNAMGVDGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-41-6 | |
| Record name | 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid: Natural Sources, Biosynthesis, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, also known as 3-prenyl-4-hydroxybenzoic acid or nervogenic acid, is a naturally occurring phenolic compound that has garnered significant interest in the scientific community. Its unique structure, featuring a benzoic acid core with a prenyl group substituent, is a key determinant of its diverse biological activities. This compound has been identified as a metabolite in a range of organisms, from fungi to higher plants, and has demonstrated promising antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2][3]
This technical guide provides a comprehensive overview of this compound, designed for researchers and professionals in drug discovery and natural product chemistry. It delves into the compound's natural distribution, biosynthetic origins, detailed protocols for its extraction and isolation, and methods for the evaluation of its biological potential.
Natural Sources of this compound
The distribution of this compound and its derivatives is widespread in nature. The compound has been isolated from various plant families, most notably the Piperaceae, as well as from fungi. The following table summarizes some of the key natural sources of this compound.
| Family/Group | Species | Part of Organism | Reference(s) |
| Piperaceae | Piper aduncum | Leaves | [2][4] |
| Piper kelleyi | Leaves | [5][6] | |
| Piper crassinervium | Not specified | ||
| Piper hostmannianum | Not specified | ||
| Piper gaudichaudianum | Not specified | ||
| Piper glabratum | Not specified | [7] | |
| Piper acutifolium | Not specified | [7] | |
| Apiaceae | Ferula kuhistanica | Roots | [8] |
| Fungi | Curvularia fallax | Not specified | [1] |
| Apocynaceae | Anodendron affine | Not specified | [1] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids and other key metabolites.
The initial precursor, 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid), is synthesized from chorismate, a key intermediate in the shikimate pathway. The enzyme chorismate lyase catalyzes the conversion of chorismate to 4-hydroxybenzoate and pyruvate.
The subsequent and defining step in the biosynthesis of this compound is the attachment of a prenyl group to the aromatic ring of 4-hydroxybenzoic acid. This reaction is catalyzed by a class of enzymes known as prenyltransferases. Specifically, a 4-hydroxybenzoate polyprenyltransferase utilizes a prenyl diphosphate donor, such as dimethylallyl pyrophosphate (DMAPP), and transfers the prenyl moiety to the C3 position of the 4-hydroxybenzoic acid backbone.[2] These prenyltransferases are often membrane-bound enzymes and are crucial for the biosynthesis of a wide array of secondary metabolites.
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The Biosynthesis of 3-Prenyl-4-Hydroxybenzoic Acid in Plants: A Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Prenyl-4-hydroxybenzoic acid (PHBA) is a key intermediate in the biosynthesis of a diverse array of specialized plant metabolites, most notably the naphthoquinone pigment shikonin and its derivatives, which possess significant pharmacological properties. The formation of PHBA represents a critical metabolic nexus, channeling precursors from primary metabolism into complex secondary metabolic pathways. This technical guide provides an in-depth exploration of the biosynthetic pathway of 3-prenyl-4-hydroxybenzoic acid in plants. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the enzymatic machinery, precursor supply chains, and regulatory nuances that govern the production of this important molecule. We will delve into the core biosynthetic steps, present relevant quantitative data, and provide detailed experimental protocols for the study of this pathway, with the ultimate goal of facilitating metabolic engineering and drug discovery efforts.
Introduction: The Significance of 3-Prenyl-4-Hydroxybenzoic Acid
3-Prenyl-4-hydroxybenzoic acid, also known as 3-geranyl-4-hydroxybenzoic acid (GBA), is a prenylated phenolic compound that serves as a committed precursor in the biosynthesis of shikonin and its enantiomer, alkannin.[1][2] These naphthoquinones, primarily found in the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon and Arnebia euchroma, have a long history of use in traditional medicine and are recognized for their anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The biosynthesis of these valuable compounds is a complex process, and understanding the formation of key intermediates like 3-prenyl-4-hydroxybenzoic acid is paramount for efforts aimed at enhancing their production through metabolic engineering or for the synthesis of novel bioactive derivatives.
The formation of 3-prenyl-4-hydroxybenzoic acid involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which supplies the aromatic precursor 4-hydroxybenzoic acid (4-HBA), and the mevalonate (MVA) pathway, which provides the prenyl donor, geranyl diphosphate (GPP).[2][3] The central enzymatic step is the prenylation of 4-HBA, a reaction catalyzed by a specific prenyltransferase. This guide will provide a detailed examination of each of these contributing pathways and the key enzyme that orchestrates this pivotal biosynthetic event.
The Core Biosynthetic Pathway
The biosynthesis of 3-prenyl-4-hydroxybenzoic acid is a multi-step process that occurs across different subcellular compartments. The overall pathway can be visualized as the convergence of two distinct metabolic routes onto a central enzymatic reaction.
The Phenylpropanoid Pathway: Supplying the Aromatic Core
The aromatic precursor, 4-hydroxybenzoic acid (4-HBA), is synthesized via the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[4][5] The key enzymatic steps are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway.[6]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[5]
-
Formation of 4-Hydroxybenzoic Acid: The conversion of p-coumaric acid to 4-HBA can occur through multiple routes, including a CoA-dependent β-oxidative pathway and a CoA-independent non-oxidative pathway.[4] The β-oxidative pathway involves the shortening of the three-carbon side chain of p-coumaroyl-CoA, a reaction sequence that is analogous to fatty acid β-oxidation and occurs in the peroxisomes.[4]
The Mevalonate Pathway: Providing the Prenyl Donor
The isoprenoid precursor, geranyl diphosphate (GPP), is synthesized in the cytosol via the mevalonate (MVA) pathway.[7][8] This pathway utilizes acetyl-CoA as its starting material and proceeds through the following key steps:
-
HMG-CoA Reductase (HMGR): This is the rate-limiting enzyme of the MVA pathway and catalyzes the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate.[1][7]
-
Formation of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): Mevalonate is subsequently phosphorylated and decarboxylated to yield the five-carbon isoprenoid building block, isopentenyl diphosphate (IPP).[9] IPP is then isomerized to dimethylallyl diphosphate (DMAPP) by isopentenyl diphosphate isomerase (IDI).[2]
-
Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the ten-carbon molecule, geranyl diphosphate (GPP).[8]
The Key Prenylation Step: 4-Hydroxybenzoate Geranyltransferase
The central and committing step in the biosynthesis of 3-prenyl-4-hydroxybenzoic acid is the prenylation of 4-HBA with GPP. This reaction is catalyzed by the enzyme 4-hydroxybenzoate:geranyltransferase (PGT) , a membrane-bound prenyltransferase.[3][10]
Reaction: 4-Hydroxybenzoate + Geranyl diphosphate → 3-Geranyl-4-hydroxybenzoate + Diphosphate
This enzyme exhibits high specificity for its substrates, 4-HBA and GPP, and is a key regulatory point in the shikonin biosynthetic pathway.[10]
Quantitative Insights: Enzyme Kinetics and Optimal Conditions
Understanding the kinetic properties of the key enzymes is crucial for metabolic engineering and for designing in vitro assays. The following table summarizes the available kinetic data for 4-hydroxybenzoate geranyltransferase from Lithospermum erythrorhizon.
| Parameter | Value | Substrate | Source |
| Km | 18.4 µM | 4-Hydroxybenzoate | [10] |
| Km | 13.8 µM | Geranyl diphosphate | [10] |
| Vmax | Data not available | - | - |
| Optimal pH | ~7.5 - 8.0 | - | [11][12] |
| Optimal Temperature | ~30-37 °C | - | [11][13] |
| Cofactor | Mg2+ | - | [10] |
Note: Optimal pH and temperature ranges are general for plant prenyltransferases and may vary for the specific enzyme.
Experimental Protocols
This section provides detailed methodologies for the study of the 3-prenyl-4-hydroxybenzoic acid biosynthetic pathway.
Purification of 4-Hydroxybenzoate Geranyltransferase (PGT)
The following protocol is adapted from the purification of PGT from cell cultures of Lithospermum erythrorhizon.[10]
Step-by-Step Methodology:
-
Cell Culture and Induction: Cultivate Lithospermum erythrorhizon cells in a suitable medium (e.g., Linsmaier-Skoog). Induce PGT activity by adding an elicitor such as methyl jasmonate to the culture.
-
Homogenization: Harvest the cells and homogenize them in a buffer containing a cryoprotectant (e.g., glycerol), a reducing agent (e.g., dithiothreitol), and protease inhibitors.
-
Microsome Isolation: Perform a differential centrifugation, starting with a low-speed spin to remove cell debris, followed by ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound PGT.
-
Solubilization: Resuspend the microsomal pellet in a buffer containing a mild non-ionic detergent (e.g., digitonin) to solubilize the membrane proteins.
-
Chromatographic Purification: Purify the solubilized protein fraction using a series of column chromatography steps. A typical sequence includes:
-
Anion-exchange chromatography (e.g., DEAE-Sephacel)
-
Affinity chromatography (e.g., Heparin-Sepharose, Reactive Green 19-Agarose, Cholic Acid-Agarose)
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
In Vitro Assay of PGT Activity
The activity of PGT can be determined by measuring the formation of radiolabeled 3-prenyl-4-hydroxybenzoic acid from radiolabeled GPP.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer at the optimal pH (e.g., Tris-HCl, pH 7.5)
-
MgCl2 as a cofactor
-
4-Hydroxybenzoic acid
-
Radiolabeled [14C]Geranyl diphosphate
-
The purified enzyme fraction
-
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Product Extraction: Extract the reaction products with an organic solvent such as ethyl acetate.
-
Separation and Quantification: Separate the radiolabeled product, 3-[14C]prenyl-4-hydroxybenzoic acid, from the unreacted substrate using thin-layer chromatography (TLC). Quantify the radioactivity of the product spot using a scintillation counter or by autoradiography.
Extraction and Quantification of 3-Prenyl-4-Hydroxybenzoic Acid by HPLC
The following is a general protocol for the extraction and quantification of phenolic compounds from plant material, which can be adapted for 3-prenyl-4-hydroxybenzoic acid.[14][15][16]
Step-by-Step Methodology:
-
Sample Preparation: Freeze-dry and grind the plant material (e.g., roots) to a fine powder.
-
Extraction: Extract the powdered material with a suitable organic solvent, such as methanol or ethanol, using sonication or shaking.
-
Hydrolysis (Optional): To release conjugated forms of the compound, perform an alkaline or acidic hydrolysis of the extract.
-
Purification: Partially purify the extract using solid-phase extraction (SPE) to remove interfering substances.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A photodiode array (PDA) detector to monitor the absorbance at the λmax of 3-prenyl-4-hydroxybenzoic acid, or a mass spectrometer (MS) for more sensitive and specific detection.
-
Quantification: Use an external standard curve prepared with a pure standard of 3-prenyl-4-hydroxybenzoic acid.
-
Regulation of the Biosynthetic Pathway
The biosynthesis of 3-prenyl-4-hydroxybenzoic acid is tightly regulated as part of the overall shikonin pathway. Key regulatory factors include:
-
Elicitors: The production of shikonin and its precursors is often induced by elicitors, such as methyl jasmonate, which are signaling molecules involved in plant defense responses.[10]
-
Light: Shikonin biosynthesis is typically suppressed by light and induced in the dark. This regulation may occur at the transcriptional level, affecting the expression of key biosynthetic genes.[17]
-
Transcription Factors: Several families of transcription factors, including WRKY and MYB, have been implicated in the regulation of genes in the shikonin biosynthetic pathway.[1][3] These transcription factors can act as activators or repressors, fine-tuning the metabolic flux towards the production of these specialized metabolites.
Metabolic Engineering Strategies
Enhancing the production of 3-prenyl-4-hydroxybenzoic acid and its downstream products is a key goal for metabolic engineering. Potential strategies include:
-
Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes such as HMG-CoA reductase (HMGR) in the MVA pathway and 4-hydroxybenzoate geranyltransferase (PGT) can enhance the metabolic flux towards the desired product.[1][18]
-
Upregulation of Precursor Supply: Engineering the upstream phenylpropanoid and mevalonate pathways to increase the availability of 4-HBA and GPP.[18][19]
-
Heterologous Expression: Expressing the biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, can provide a more controlled and scalable production platform.[18][20]
-
Suppression of Competing Pathways: Downregulating pathways that compete for the same precursors can redirect metabolic flux towards the synthesis of 3-prenyl-4-hydroxybenzoic acid.
Conclusion and Future Perspectives
The biosynthesis of 3-prenyl-4-hydroxybenzoic acid is a fascinating example of the intricate metabolic networks that plants employ to produce a vast array of specialized compounds. A thorough understanding of this pathway, from the supply of precursors to the kinetics of the key enzymatic reactions and its regulation, is essential for harnessing its potential in biotechnology and medicine. Future research should focus on the complete elucidation of the regulatory networks governing this pathway, the discovery and characterization of novel enzymes with improved catalytic properties, and the development of robust and efficient microbial production platforms. These advancements will pave the way for the sustainable production of valuable pharmaceuticals and the exploration of the vast chemical diversity that originates from this pivotal metabolic intermediate.
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The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Frontiers in Oncology. [Link]
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Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis. Horticulture Research. [Link]
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Genome-Wide Comparison and Functional Characterization of HMGR Gene Family Associated with Shikonin Biosynthesis in Lithospermum erythrorhizon. International Journal of Molecular Sciences. [Link]
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4-Hydroxybenzoate 3-geranyltransferase from Lithospermum erythrorhizon: purification of a plant membrane-bound prenyltransferase. PubMed. [Link]
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Shikonins, phytocompounds from Lithospermum erythrorhizon, inhibit the transcriptional activation of human tumor necrosis factor alpha promoter in vivo. PubMed. [Link]
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Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases. International Journal of Molecular Sciences. [Link]
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Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. Methods in Enzymology. [Link]
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High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120. Frontiers in Bioengineering and Biotechnology. [Link]
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Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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4-hydroxybenzoate polyprenyltransferase. Wikipedia. [Link]
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A validated high performance liquid chromatography method for determination of three bioactive compounds p-hydroxy benzoic acid, negundoside and agnuside in Vitex species. SciSpace. [Link]
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Production of 3-geranyl-4-hydroxybenzoate acid in yeast, an important intermediate of shikonin biosynthesis pathway. FEMS Yeast Research. [Link]
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An In-depth Technical Guide on the Isolation and Characterization of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid
Abstract
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, also referred to as 3-dimethylallyl-4-hydroxybenzoic acid (HMBA), is a naturally occurring phenolic acid derivative that has garnered significant attention within the scientific community.[1] Its unique molecular architecture, featuring a benzoic acid core functionalized with both a hydroxyl and a prenyl group, makes it a valuable precursor in the synthesis of more complex bioactive molecules.[1] This guide provides a comprehensive overview of the methodologies for the isolation and rigorous characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.
Introduction: The Scientific Significance of a Prenylated Phenolic Acid
The introduction of a prenyl (3-methylbut-2-en-1-yl) group to a phenolic backbone can dramatically alter the biological activity of the parent molecule. This structural modification often enhances lipophilicity, facilitating passage through cellular membranes and potentially improving bioavailability.[1] this compound serves as a prime example of this molecular strategy. It has been isolated from natural sources such as the fungus Curvularia sp. and plants like Hypericum perforatum and Garcinia species.[1][2][3][4]
From a drug development perspective, this compound has demonstrated noteworthy biological activities, including antimicrobial properties and the ability to inhibit the cell cycle of cancer cells.[1][2][4] Specifically, it has been shown to inhibit the proliferation of HeLa cells by upregulating p21(WAF1) and suppressing cyclin D1.[1][2][4] This positions this compound as a promising scaffold for the development of novel therapeutic agents.
This guide will provide a detailed exploration of two primary routes for obtaining this compound: isolation from natural sources and chemical synthesis. Subsequently, a comprehensive analytical workflow for its structural elucidation and purity assessment will be detailed.
Procurement of this compound: A Tale of Two Paths
There are two principal strategies for obtaining this compound: extraction from natural matrices and targeted chemical synthesis. The choice between these methods is often dictated by the desired yield, purity requirements, and available resources.
Isolation from Natural Sources: A Bio-prospecting Approach
The isolation of this compound from natural sources is a multi-step process that begins with the careful selection and preparation of the biological material.
Experimental Protocol: Isolation from Plant Material (e.g., Hypericum perforatum)
-
Material Preparation: Dried and powdered plant material is the starting point. This increases the surface area for efficient solvent extraction.
-
Maceration: The powdered material is soaked in methanol (typically in a 1:10 weight-to-volume ratio) for an extended period (e.g., 72 hours) at room temperature.[1] Methanol is a polar solvent effective at extracting a broad range of secondary metabolites.
-
Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is resuspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate).[1] This step is crucial for the initial fractionation of compounds based on their polarity. The target compound, being moderately polar, is expected to partition into the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is further purified using a combination of chromatographic techniques.
-
Size-Exclusion Chromatography: Initial purification can be achieved using a Sephadex LH-20 column with methanol as the eluent.[1] This separates compounds based on their molecular size.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is typically performed on a C18 column using a gradient of acetonitrile and water.[1] A typical gradient might run from 30:70 to 60:40 acetonitrile:water.[1] The flow rate is adjusted for optimal separation.
-
Causality and Self-Validation: The sequential use of different chromatographic techniques provides a self-validating purification workflow. Size-exclusion chromatography provides a coarse separation, while the high-resolution power of RP-HPLC ensures the isolation of the compound to a high degree of purity. The typical yield from plant material is low, often in the range of 0.02–0.05% of the dry weight.[1]
Caption: Workflow for the isolation of the target compound from plant material.
Chemical Synthesis: A Controlled and Scalable Route
Chemical synthesis offers a more controlled and often higher-yielding alternative to natural product isolation. A common synthetic route involves the Friedel-Crafts alkylation of a benzoic acid derivative.[1]
Experimental Protocol: Friedel-Crafts Alkylation
-
Reactant Preparation: 4-Hydroxybenzoic acid is used as the starting material. The alkylating agent is typically 3-methyl-2-buten-1-ol (prenol) or 3-methylbut-2-en-1-yl bromide.
-
Catalysis: The reaction is catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1]
-
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[1] The temperature is carefully controlled, typically between 0°C and 25°C.[1]
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is achieved through recrystallization or column chromatography.
Causality and Self-Validation: The Friedel-Crafts alkylation is a well-established method for C-C bond formation on aromatic rings. The use of a Lewis acid catalyst activates the alkylating agent, facilitating the electrophilic aromatic substitution. The regioselectivity of the reaction (alkylation at the 3-position) is directed by the activating hydroxyl group at the 4-position. Purity is confirmed by the analytical techniques described in the following section. Microwave-assisted synthesis can significantly reduce reaction times.[1]
Structural Characterization: A Multi-faceted Analytical Approach
Once isolated or synthesized, the identity and purity of this compound must be unequivocally confirmed. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR (Carbon NMR): This provides information about the number of different types of carbon atoms in the molecule.
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR |
| Chemical Shift (δ) ppm | Description |
| 1.68 (s, 6H) | Two methyl groups of the prenyl moiety.[1] |
| 3.34 (d, J = 7.2 Hz, 2H) | Methylene group of the prenyl moiety.[1] |
| 5.32 (t, J = 7.2 Hz, 1H) | Vinylic proton of the prenyl moiety.[1] |
| 6.87 (d, J = 8.4 Hz, 1H) | Aromatic proton.[1] |
| (Aromatic region) | Other aromatic protons. |
| (Broad singlet) | Carboxylic acid and hydroxyl protons. |
Note: Specific chemical shifts for all aromatic protons and the hydroxyl/carboxylic acid protons should be determined from the actual spectrum and may vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl and carboxylic acid) | Broad, ~3300-2500 |
| C=O (carboxylic acid) | ~1700-1680 |
| C=C (aromatic) | ~1600 and ~1450 |
| C-O | ~1300-1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system. The aromatic ring and the conjugated system will give rise to specific absorption maxima.
Caption: A multi-technique workflow for the structural characterization.
Biological Context and Future Directions
The established biological activities of this compound, particularly its role as a cell-cycle inhibitor, provide a strong rationale for its further investigation in oncology drug discovery programs.[2][4] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.
-
Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to determine its suitability as a drug candidate.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the isolation and characterization of this compound. By understanding the principles behind the experimental choices and employing a multi-faceted analytical workflow, researchers can confidently obtain and validate this valuable natural product for further investigation in drug development and other scientific disciplines.
References
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Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. (2004). PubMed. Retrieved January 13, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid | C12H10O3. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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Cell Cycle Inhibitory Activity of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic Acid From Curvularia Sp. KF119. (2004). PubMed. Retrieved January 13, 2026, from [Link]
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A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 13, 2026, from [Link]
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A Technical Guide to the Chemical Synthesis of 3-Prenyl-4-hydroxybenzoic Acid
Abstract
This document provides an in-depth technical guide on the chemical synthesis of 3-prenyl-4-hydroxybenzoic acid, a naturally occurring phenolic compound with notable biological activities, including anti-inflammatory and antioxidant properties[1]. This guide is tailored for researchers, scientists, and professionals in drug development. It delves into the prevalent synthetic strategies, with a primary focus on the regioselective Friedel-Crafts prenylation of 4-hydroxybenzoic acid. The narrative emphasizes mechanistic insights, causality behind experimental choices, and self-validating protocols to ensure scientific integrity. Detailed experimental procedures, characterization data, and visual diagrams are provided to facilitate practical application.
Introduction: Significance and Synthetic Challenges
3-Prenyl-4-hydroxybenzoic acid is a member of the prenylated hydroxybenzoic acid family, a class of compounds found in various plant species, such as those from the Piper genus[1][2]. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include antimicrobial, antioxidant, and anti-inflammatory effects[1][3][4][5]. The prenyl (or 3-methyl-2-butenyl) group is a key structural motif that often enhances the lipophilicity and biological efficacy of phenolic compounds, facilitating their interaction with cellular membranes and protein targets.
The primary challenge in the synthesis of 3-prenyl-4-hydroxybenzoic acid lies in achieving regioselectivity. The starting material, 4-hydroxybenzoic acid, possesses a phenol ring activated by a hydroxyl group, making it susceptible to electrophilic substitution. However, the incoming electrophile (the prenyl group) can potentially attack multiple positions on the aromatic ring, leading to a mixture of isomers. Furthermore, O-prenylation at the hydroxyl group is a common competing side reaction[6]. Therefore, the choice of synthetic strategy and reaction conditions is critical to selectively favor C-alkylation at the desired C-3 position, ortho to the hydroxyl group.
Core Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and widely employed method for synthesizing 3-prenyl-4-hydroxybenzoic acid is the Friedel-Crafts alkylation of 4-hydroxybenzoic acid with a suitable prenylating agent[7]. This reaction falls under the broad category of electrophilic aromatic substitution.
The Mechanism of Friedel-Crafts Prenylation
The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. The catalyst interacts with the prenylating agent, such as prenyl bromide or prenyl alcohol, to generate a prenyl carbocation or a polarized complex that acts as the electrophile[6].
Key Mechanistic Steps:
-
Generation of the Electrophile: The catalyst activates the prenylating agent. For instance, a Lewis acid like BF₃·OEt₂ can coordinate with prenyl alcohol, facilitating the departure of the hydroxyl group to form a resonance-stabilized allylic carbocation.
-
Nucleophilic Attack: The electron-rich phenol ring of 4-hydroxybenzoic acid attacks the electrophilic prenyl carbocation. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the carboxylic acid group, attack is directed to the ortho positions (C-3 and C-5).
-
Regioselectivity (The Ortho vs. Para Challenge): While the para position is sterically blocked, competition between the two ortho positions (C-3 and C-5) can occur. In practice, mono-prenylation is often the major outcome under controlled conditions. The formation of 3,5-diprenylated byproducts can occur with excess prenylating agent[2].
-
Aromatization: A base (which can be the solvent or the counter-ion of the catalyst) removes a proton from the carbon atom that formed the new bond with the prenyl group, restoring the aromaticity of the ring.
A significant competing reaction is O-alkylation, where the phenoxide ion attacks the electrophile, forming a prenyl ether. This is often favored under basic conditions[6]. Acidic conditions, conversely, tend to favor C-alkylation[6].
Detailed Experimental Protocol
This protocol is a synthesized representation based on common methodologies for Friedel-Crafts prenylation of phenols[6].
Materials and Reagents
-
4-Hydroxybenzoic acid (99%)
-
Prenyl alcohol (3-methyl-2-buten-1-ol) (98%)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxybenzoic acid (1.0 eq) and prenyl alcohol (1.2 eq) in anhydrous dichloromethane.
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) dropwise over 15 minutes. The choice of a non-protic Lewis acid like BF₃·OEt₂ helps to minimize side reactions and favors C-alkylation[6].
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure 3-prenyl-4-hydroxybenzoic acid.
Characterization and Data Analysis
The identity and purity of the synthesized 3-prenyl-4-hydroxybenzoic acid must be confirmed through spectroscopic analysis.
Spectroscopic Data
The following table summarizes the expected characterization data for the target compound. Actual shifts may vary slightly depending on the solvent used[8].
| Analysis Technique | Expected Data / Observation |
| ¹H NMR (in CD₃OD) | δ (ppm): 7.8 (d, 1H, Ar-H), 7.7 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 5.3 (t, 1H, -CH=), 3.3 (d, 2H, Ar-CH₂-), 1.8 (s, 3H, -C(CH₃)=), 1.7 (s, 3H, -C(CH₃)=). |
| ¹³C NMR (in CD₃OD) | δ (ppm): ~170 (C=O), ~160 (C-OH), ~135-115 (Aromatic & Olefinic C), ~29 (Ar-CH₂-), ~26 (-C(CH₃)=), ~18 (-C(CH₃)=).[8] |
| Mass Spectrometry | Exact Mass: 206.0943 g/mol .[8] Molecular Formula: C₁₂H₁₄O₃. |
| Appearance | Typically a white or off-white solid. |
Alternative Synthetic Approaches
While Friedel-Crafts alkylation is the most common method, other strategies exist, although they may be more complex or less atom-economical.
-
Enzymatic Prenylation: Biocatalytic methods using prenyltransferase enzymes, such as NphB, offer high regioselectivity under mild reaction conditions[7][9]. These methods are gaining attention as green chemistry alternatives, though they may require specialized enzyme production and optimization[7].
-
Multi-step Synthesis: More complex routes may involve protecting the phenolic hydroxyl group, performing a directed ortho-metalation followed by reaction with a prenyl electrophile, and subsequent deprotection. While offering excellent control, these multi-step sequences often result in lower overall yields[6].
Conclusion
The synthesis of 3-prenyl-4-hydroxybenzoic acid is a valuable process for obtaining a biologically active natural product. The direct Friedel-Crafts prenylation of 4-hydroxybenzoic acid under acidic conditions remains the most practical and efficient laboratory-scale method. Careful control of stoichiometry, temperature, and the choice of catalyst are paramount to maximizing the yield of the desired C-3 alkylated product and minimizing the formation of O-alkylated and di-alkylated side products. The protocol and characterization data provided in this guide serve as a robust starting point for researchers aiming to synthesize and study this important molecule.
References
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Tamayo-Castillo, G., et al. (2022). Bioactivity of prenylated hydroxybenzoic acids from Piper garagaranum C. DC. Phytochemistry Letters, 47, 28-33. Available from: [Link]
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Baran, P. S., & Maimone, T. J. (2008). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health. Available from: [Link]
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Supporting Information for a related synthesis. (n.d.). While not a direct synthesis of the target molecule, this document provides examples of NMR data for similar benzoic acid derivatives. Available from: [Link]
-
Orjala, J., et al. (1993). Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. Journal of Natural Products, 56(4), 581-589. Available from: [Link]
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Wang, D., et al. (2022). Catalytic prenylation and reverse prenylation of aromatics. Trends in Chemistry, 4(1), 1-3. Available from: [Link]
-
Jaidee, W., et al. (2020). Nematicidal activity of 3,4-Dihydroxybenzoic acid purified from Terminalia nigrovenulosa bark against Meloidogyne incognita. ResearchGate. Available from: [Link]
-
SpectraBase. (n.d.). 4-HYDROXY-3-PRENYLBENZOIC-ACID. Wiley. Available from: [Link]
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Ryan, K. S., & Wellington, K. D. (2018). Biocatalytic Friedel-Crafts Reactions. ChemCatChem, 10(12), 2566-2578. Available from: [Link]
-
Gao, X., et al. (2012). Catalytic Mechanism of Aromatic Prenylation by NphB. Journal of the American Chemical Society, 134(7), 3499-3511. Available from: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum for 4-Hydroxybenzoic acid. Available from: [Link]
-
Kumar, S., et al. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1091. Available from: [Link]
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PubChem. (n.d.). 3-Hexaprenyl-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Jain, P., & Sharma, H. P. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3771-3779. Available from: [Link]
-
Doc G. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. Available from: [Link]
-
Sharma, H. P., & Jain, P. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. Available from: [Link]
-
ResearchGate. (2015, February 5). Can anyone offer me a reasonable mechanism for the following reaction? Available from: [Link]
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Zhang, H., et al. (n.d.). Supplementary data for A search for BACE inhibitors reveals new biosynthetically related pyrrolidones, furanones and pyrroles from a southern Australian marine sponge, Ianthella sp. The Royal Society of Chemistry. Available from: [Link]
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Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67(3), 940-948. Available from: [Link]
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Stompor, M., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 23(19), 11689. Available from: [Link]
-
ResearchGate. (2016, August 10). Selective Prenylation of Protected Phenols for Synthesis of Pawhuskin A Analogues. Available from: [Link]
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Kim, H., & Lee, H. (2024). Friedel–Crafts reactions for biomolecular chemistry. Organic & Biomolecular Chemistry, 22(15), 2893-2903. Available from: [Link]
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Physical and chemical properties of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid.
An In-depth Technical Guide to 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid
Introduction
This compound, also known as 4-hydroxy-3-prenylbenzoic acid, is a phenolic acid derivative of significant interest in medicinal chemistry and natural product research.[1] Its structure comprises a 4-hydroxybenzoic acid core substituted at the 3-position with a prenyl (or 3-methylbut-2-en-1-yl) group. This prenyl moiety is crucial, often enhancing biological activity and modifying the pharmacokinetic profile of the parent molecule. The compound serves as a valuable intermediate and building block in organic synthesis for the development of more complex molecules, including analogs of naturally occurring compounds and novel pharmaceutical agents.[1] It has been identified as a plant metabolite and has been reported in various organisms, including the fungus Curvularia fallax and the plant Anodendron affine.[2] Research has highlighted its potential biological activities, including antimicrobial effects and cell-cycle inhibition, making it a target for further investigation in drug development.[1]
Chemical Structure and Identifiers
The unique arrangement of a hydrophilic benzoic acid and a lipophilic prenyl chain confers distinct physicochemical properties to the molecule.
Figure 1: Chemical structure of the compound.
| Identifier | Value |
| IUPAC Name | 4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid[2] |
| Synonyms | 4-hydroxy-3-prenylbenzoic acid, 3-dimethylallyl-4-hydroxybenzoic acid[2] |
| CAS Number | 1138-41-6 |
| Molecular Formula | C₁₂H₁₄O₃[2] |
| Molecular Weight | 206.24 g/mol [2] |
| InChI | InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15)[2] |
| InChIKey | LBSJJNAMGVDGCU-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C |
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These properties are fundamental for applications in drug development, influencing factors such as formulation, administration route, and bioavailability.
| Property | Value | Source |
| Appearance | White powder | [3] |
| Melting Point | 99 °C | |
| XLogP3-AA (cLogP) | 3.2 | [2] |
| Storage Temperature | 2-8°C | [3] |
The calculated LogP value of 3.2 indicates significant lipophilicity, primarily due to the prenyl side chain.[2] This contrasts with non-prenylated analogs like vanillic acid, which are more water-soluble.[1] This property is critical for membrane permeability and interaction with biological targets.
Chemical Properties and Reactivity
This compound is a versatile precursor in organic synthesis.[1] Its structure features several reactive sites: the carboxylic acid, the phenolic hydroxyl group, the aromatic ring, and the double bond of the prenyl group. This allows for a wide range of functionalization reactions, including oxidation, reduction, and substitution.[1]
The most common synthetic route to this compound is the Friedel-Crafts alkylation of 4-hydroxybenzoic acid. This reaction involves the electrophilic substitution of a proton on the aromatic ring with the prenyl group, typically from 3-methyl-2-buten-1-ol (prenol), catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1] Precise control of reaction conditions is necessary to optimize yield and prevent side reactions like polymerization of the prenyl group.[1]
Spectral Data Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.
| Spectroscopic Technique | Observation |
| Mass Spectrometry (MS) | LC-MS analysis typically shows a precursor ion [M-H]⁻ at m/z 205.087 in negative ion mode.[2] Key fragment ions observed include m/z 161.096, corresponding to the loss of the C₃H₇ side-chain fragment.[2] |
| ¹³C NMR Spectroscopy | Data is available in spectral databases like SpectraBase, allowing for the confirmation of the carbon skeleton.[2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available, which would show characteristic absorptions for the O-H stretch of the phenol and carboxylic acid, the C=O stretch of the carboxylic acid, and C=C stretching from the aromatic ring and prenyl group.[2] |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Alkylation
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Causality: The Friedel-Crafts alkylation is the method of choice for introducing the prenyl group onto the electron-rich phenolic ring. 4-Hydroxybenzoic acid is activated by the hydroxyl group, directing the incoming electrophile (the prenyl carbocation generated from prenol and the Lewis acid) to the ortho position (position 3). Dichloromethane is used as a non-reactive solvent. The reaction is run under an inert atmosphere at controlled temperatures to prevent oxidation and unwanted side reactions.[1]
Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask to 0°C in an ice bath and slowly add anhydrous AlCl₃ (10–15 mol%) portion-wise with stirring.
-
Reactant Addition: Dissolve 4-hydroxybenzoic acid (1.0 eq) and 3-methyl-2-buten-1-ol (1.1 eq) in DCM and add the solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, slowly quench the reaction by pouring it into a beaker of ice-cold dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Figure 2: Workflow for synthesis via Friedel-Crafts alkylation.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Self-Validation: HPLC is a self-validating system for purity assessment. A single, sharp, symmetrical peak at the expected retention time under validated conditions provides high confidence in the sample's identity and purity. The use of a photodiode array (PDA) detector further validates the peak by providing a UV spectrum that can be compared to a reference standard.
Methodology:
-
Standard Preparation: Prepare a stock solution of the synthesized compound in methanol at a concentration of 1 mg/mL. Prepare a working standard of approximately 10 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 95% A to 5% A over 20 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[1]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Figure 3: Workflow for HPLC purity verification.
Safety and Handling
For research purposes only. Not for human or veterinary use.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[3]
Conclusion
This compound is a compound with significant potential, bridging natural product chemistry and synthetic drug development. Its distinct physicochemical properties, governed by the interplay of its polar benzoic acid head and nonpolar prenyl tail, make it a fascinating subject for study. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and characterize this molecule with high purity, enabling further exploration of its chemical reactivity and biological activity.
References
- This compound - Benchchem. (n.d.).
- This compound - Biosynth. (n.d.).
- This compound | C12H14O3 | CID 443852 - PubChem. (n.d.).
- This compound CAS NO.1138-41-6. (n.d.).
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (n.d.).
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The Core Mechanism of 3-Prenyl-4-Hydroxybenzoic Acid: A Technical Guide for Drug Discovery and Development
Abstract
3-Prenyl-4-hydroxybenzoic acid, a naturally occurring prenylated phenolic compound, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action underlying its observed antioxidant, anti-inflammatory, and potential anti-cancer and neuroprotective effects. By synthesizing current scientific evidence, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular targets and signaling pathways modulated by this compound. This guide delves into the causality behind experimental approaches used to elucidate its bioactivity and provides detailed protocols for key assays.
Introduction: The Therapeutic Potential of Prenylated Phenolics
Phenolic compounds are a well-established class of secondary metabolites in plants, recognized for their broad spectrum of health-promoting properties. The addition of a lipophilic prenyl group to the phenolic backbone, as seen in 3-prenyl-4-hydroxybenzoic acid, can significantly enhance its bioavailability and biological efficacy. This structural modification often leads to improved interaction with cellular membranes and molecular targets, potentiating its pharmacological effects. While research on p-hydroxybenzoic acid and its derivatives has highlighted their antioxidant and anti-inflammatory capabilities, the specific mechanistic details of the prenylated forms are a burgeoning area of investigation. This guide focuses on elucidating the current understanding of 3-prenyl-4-hydroxybenzoic acid's mechanism of action, with a focus on its potential as a lead compound in drug discovery.
Antioxidant Mechanism: A Two-Pronged Approach
The antioxidant activity of 3-prenyl-4-hydroxybenzoic acid is a cornerstone of its therapeutic potential, contributing to its effects in a variety of disease models. The mechanism is twofold, involving both direct radical scavenging and the modulation of cellular antioxidant pathways.
Direct Radical Scavenging
The phenolic hydroxyl group on the aromatic ring of 3-prenyl-4-hydroxybenzoic acid can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. The prenyl group, with its electron-donating nature, can further stabilize the resulting phenoxyl radical, enhancing its scavenging efficiency.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the direct radical scavenging capacity of a compound.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Dissolve 3-prenyl-4-hydroxybenzoic acid in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. Include a control with the solvent only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Modulation of Cellular Antioxidant Pathways
Beyond direct scavenging, there is evidence to suggest that phenolic compounds can upregulate endogenous antioxidant defense mechanisms. This is often achieved through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. While direct evidence for 3-prenyl-4-hydroxybenzoic acid is still emerging, it is a plausible mechanism given its structural similarity to other Nrf2-activating phenolics.
Diagram of the Proposed Nrf2 Activation Pathway
Caption: Proposed Nrf2 activation by 3-prenyl-4-hydroxybenzoic acid.
Anti-Inflammatory Mechanism: Targeting Key Signaling Cascades
The anti-inflammatory properties of 3-prenyl-4-hydroxybenzoic acid are a significant area of its therapeutic potential. Evidence suggests that its primary mechanism is not the direct inhibition of inflammatory enzymes, but rather the modulation of upstream signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of Nitric Oxide Production and Pro-Inflammatory Gene Expression
Studies on prenylated hydroxybenzoic acids isolated from Piper garagaranum have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1] Importantly, this effect was not due to the direct inhibition of the inducible nitric oxide synthase (iNOS) enzyme.[1] Instead, these compounds were found to downregulate the mRNA expression of several pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and various chemokines.[1] This indicates that 3-prenyl-4-hydroxybenzoic acid likely acts on signaling pathways that control the transcription of these inflammatory mediators.
| Compound | IC50 for NO Production Inhibition (µM) [1] | Cytotoxicity (IC50 in µM) [1] |
| Prenylated Hydroxybenzoic Acid 1 | 18 ± 3 | > 50 |
| Prenylated Hydroxybenzoic Acid 2 | 26 ± 5 | > 50 |
Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of 3-prenyl-4-hydroxybenzoic acid for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Proposed Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of iNOS, TNF-α, and IL-1β. Based on the observed downregulation of these genes, it is highly probable that 3-prenyl-4-hydroxybenzoic acid inhibits the NF-κB signaling cascade. The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate transcription. It is hypothesized that 3-prenyl-4-hydroxybenzoic acid interferes with this process, potentially by inhibiting the IκB kinase (IKK) complex, thereby preventing IκBα phosphorylation and degradation.
Diagram of the Proposed NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB pathway by 3-prenyl-4-hydroxybenzoic acid.
Experimental Protocol: Western Blot for NF-κB Activation
This protocol allows for the detection of phosphorylated IκBα and p65, key indicators of NF-κB activation.
Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with 3-prenyl-4-hydroxybenzoic acid and/or LPS as described previously.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-IκBα, total IκBα, phospho-p65, and total p65. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Potential Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in mediating inflammatory responses. While direct studies on 3-prenyl-4-hydroxybenzoic acid are lacking, other phenolic compounds have been shown to modulate these pathways. It is plausible that 3-prenyl-4-hydroxybenzoic acid could inhibit the phosphorylation of key MAPK proteins, thereby contributing to its anti-inflammatory effects. Further research is warranted to confirm this aspect of its mechanism.
Emerging Areas of Investigation: Anti-Cancer and Neuroprotective Effects
The antioxidant and anti-inflammatory properties of 3-prenyl-4-hydroxybenzoic acid provide a strong rationale for its investigation in other therapeutic areas.
-
Anti-Cancer: By mitigating chronic inflammation and oxidative stress, two key drivers of tumorigenesis, 3-prenyl-4-hydroxybenzoic acid may possess anti-cancer properties. Furthermore, its potential to modulate signaling pathways like NF-κB and MAPK, which are often dysregulated in cancer, suggests it could inhibit cancer cell proliferation and survival.
-
Neuroprotection: Neuroinflammation and oxidative stress are central to the pathogenesis of neurodegenerative diseases. The ability of 3-prenyl-4-hydroxybenzoic acid to suppress these processes suggests it may have neuroprotective effects. Its lipophilic nature, enhanced by the prenyl group, may also facilitate its crossing of the blood-brain barrier.
Conclusion and Future Directions
3-Prenyl-4-hydroxybenzoic acid is a promising natural compound with a multifaceted mechanism of action. Its potent antioxidant and anti-inflammatory effects appear to be mediated primarily through the downregulation of pro-inflammatory gene expression, likely via the inhibition of the NF-κB signaling pathway. While direct evidence for its modulation of the MAPK pathway and its specific molecular targets is still needed, the existing data provides a solid foundation for its further development as a therapeutic agent.
Future research should focus on:
-
Direct Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct binding partners of 3-prenyl-4-hydroxybenzoic acid.
-
In-depth Signaling Studies: Comprehensive analysis of the effects of 3-prenyl-4-hydroxybenzoic acid on the phosphorylation status of all key components of the NF-κB and MAPK pathways.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of 3-prenyl-4-hydroxybenzoic acid in animal models of inflammatory diseases, cancer, and neurodegeneration.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of 3-prenyl-4-hydroxybenzoic acid to optimize its potency and selectivity.
This in-depth technical guide provides a framework for understanding the core mechanism of action of 3-prenyl-4-hydroxybenzoic acid, highlighting its potential as a valuable lead compound for the development of novel therapeutics.
References
- Sáenz-Castillo, A., et al. (2022). Bioactivity of prenylated hydroxybenzoic acids from Piper garagaranum C. DC. [Journal Name, Volume(Issue), Pages]. (Please note: The full citation for this reference was not available in the provided search results).
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A Comprehensive Spectroscopic Guide to 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid
Abstract
This technical guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data for 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid (CAS: 1138-41-6). As a key intermediate in organic synthesis and a member of the biologically relevant class of prenylated phenolic acids, unambiguous structural characterization is paramount.[1] This document is intended for researchers, chemists, and drug development professionals, offering a detailed interpretation of the compound's spectral fingerprint. We will explore the causality behind experimental choices, present self-validating protocols, and ground all interpretations in authoritative spectroscopic principles.
Introduction: The Significance of a Prenylated Phenolic Acid
This compound, also known as 4-hydroxy-3-prenylbenzoic acid, is a specialized derivative of p-hydroxybenzoic acid.[2] Its structure is characterized by a benzoic acid core functionalized with both a hydroxyl group and a C5 isoprenoid unit (a prenyl group).[1] This combination of a phenolic acid and a lipophilic prenyl chain is a common motif in natural products and is often associated with enhanced biological activity, including antimicrobial properties.[1]
Accurate structural elucidation is the foundation of chemical research and development. For a molecule like this, with multiple functional groups and isomeric possibilities, a multi-technique spectroscopic approach is essential. This guide synthesizes mass spectrometry, which reveals the molecular weight and fragmentation patterns, with ¹H and ¹³C NMR, which provides a detailed map of the carbon-hydrogen framework.
Compound Profile:
Molecular Structure with Atom Numbering
Caption: Structure of this compound.
Mass Spectrometry (MS) Analysis: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and deducing its structural components through controlled fragmentation. For a polar, acidic molecule like this, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice, typically operated in negative ion mode to facilitate the deprotonation of the acidic carboxylic acid and phenolic hydroxyl groups.
Data Summary
The following data was aggregated from the MassBank of North America (MoNA) database, acquired via LC-MS in negative ion mode.[2]
| m/z (Daltons) | Ion Formula | Description | Relative Abundance |
| 205.0870 | [C₁₂H₁₃O₃]⁻ | Pseudomolecular Ion [M-H]⁻ | 35.7% |
| 161.0961 | [C₁₀H₁₃O₂]⁻ | [M-H - C₃H₆]⁻ (Loss of Propene) | 100% (Base Peak) |
| 106.0411 | [C₇H₆O]⁻ | Further fragmentation | 96.9% |
Interpretation of the Fragmentation Pathway
The mass spectrum provides clear evidence for the compound's structure.
-
Pseudomolecular Ion ([M-H]⁻): The ion observed at m/z 205.0870 corresponds to the intact molecule after losing a single proton. This confirms the molecular weight of 206.24 g/mol . The negative charge is stabilized by resonance across the carboxylate and phenoxide groups.
-
Base Peak (m/z 161.0961): The most abundant ion, or base peak, is observed at m/z 161.0961 . This corresponds to a mass loss of 44.03 Da from the parent ion, which is consistent with the neutral loss of a C₃H₆ (propene) fragment. This fragmentation is characteristic of the prenyl moiety and is proposed to occur via a retro-ene type rearrangement, a common pathway for such structures.[3] This fragmentation is a highly diagnostic feature for the presence and location of the prenyl group.
The fragmentation process is a direct consequence of the molecule's structure, where the charge-site (phenoxide/carboxylate) can initiate a cascade of bond cleavages. The stability of the resulting fragment ions dictates the most probable pathways.[4]
Visualization of Key MS Fragmentation
Caption: Proposed MS fragmentation of the [M-H]⁻ ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework
NMR spectroscopy provides the most detailed information about the molecular structure in solution, identifying distinct hydrogen (¹H) and carbon (¹³C) environments, their connectivity, and their spatial relationships.
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift (higher ppm).[5]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Atom(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| H-2 | ~7.75 | d | 1H | ~2.0 | Aromatic Proton |
| H-6 | ~7.68 | dd | 1H | ~8.5, 2.0 | Aromatic Proton |
| H-5 | ~6.85 | d | 1H | ~8.5 | Aromatic Proton |
| H-9 | ~5.25 | t | 1H | ~7.0 | Vinylic Proton |
| H-8 | ~3.30 | d | 2H | ~7.0 | Allylic CH₂ |
| H-11, H-12 | ~1.70 | s | 6H | - | 2 x Vinylic CH₃ |
| 4-OH | ~10.0-11.0 | br s | 1H | - | Phenolic OH |
| 7-OH | ~12.0-13.0 | br s | 1H | - | Carboxylic Acid OH |
Expertise-Driven Interpretation:
-
Aromatic Region (6.8-7.8 ppm): The three protons on the benzene ring appear as a characteristic three-spin system. H-5 is shifted upfield due to the strong electron-donating effect of the adjacent hydroxyl group. H-2 and H-6 are further downfield, influenced by the electron-withdrawing carboxylic acid group. The splitting pattern (doublet, doublet of doublets, doublet) is a classic indicator of a 1,2,4-trisubstituted benzene ring.[6]
-
Prenyl Group (1.7-5.3 ppm): This moiety gives rise to three distinct signals. The vinylic proton (H-9) appears as a triplet due to coupling with the two adjacent methylene protons (H-8). The allylic methylene protons (H-8) appear as a doublet, coupling back to the single vinylic proton. The two methyl groups (H-11, H-12) are equivalent and appear as a sharp singlet, integrating to 6 protons.
-
Exchangeable Protons (>10 ppm): The phenolic (-OH) and carboxylic acid (-COOH) protons are acidic and their signals are often broad due to chemical exchange.[7] Their chemical shifts are highly dependent on solvent, concentration, and temperature. A key validation step is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum; the signals for these exchangeable protons will disappear.[8]
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Atom(s) | Chemical Shift (δ, ppm) | Assignment |
| C-7 | ~167.5 | Carboxylic Acid Carbonyl |
| C-4 | ~159.0 | Aromatic C-OH |
| C-1 | ~132.5 | Aromatic C-COOH |
| C-10 | ~131.0 | Vinylic Quaternary Carbon |
| C-6 | ~129.5 | Aromatic CH |
| C-2 | ~128.0 | Aromatic CH |
| C-3 | ~123.5 | Aromatic C-Prenyl |
| C-9 | ~123.0 | Vinylic CH |
| C-5 | ~115.0 | Aromatic CH |
| C-8 | ~28.5 | Allylic CH₂ |
| C-12 | ~25.5 | Vinylic CH₃ |
| C-11 | ~17.8 | Vinylic CH₃ |
Expertise-Driven Interpretation:
-
Downfield Region (>100 ppm): The spectrum is anchored by the carboxylic acid carbonyl carbon (C-7) at the lowest field (~167.5 ppm). The eight sp² hybridized carbons (six aromatic, two vinylic) resonate between 115 and 160 ppm. The carbon attached to the hydroxyl group (C-4) is significantly deshielded.
-
Upfield Region (<40 ppm): The four sp³ hybridized carbons of the prenyl group appear in the upfield region. The allylic methylene (C-8) is found around 28.5 ppm, while the two distinct methyl carbons (C-11, C-12) appear around 25.5 and 17.8 ppm.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following detailed protocols are provided.
Protocol: LC-MS Analysis
Caption: Workflow for NMR sample preparation and analysis.
Conclusion
The synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust and definitive characterization of this compound. MS analysis confirms the molecular formula and reveals a diagnostic fragmentation pathway involving the neutral loss of propene from the prenyl side chain. ¹H and ¹³C NMR analyses provide an unambiguous map of the proton and carbon skeletons, respectively, confirming the 1,2,4-trisubstituted aromatic ring and the integrity of the 3-methylbut-2-en-1-yl moiety. The data and protocols presented herein serve as an authoritative reference for the identification, quality control, and further investigation of this valuable synthetic intermediate.
References
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Al-Aboudi, A., et al. (2015). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. [Link]
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Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]
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ResearchGate. How to understand the NMR spectra of phenolics?. [Link]
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PubChem. This compound. [Link]
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Chemistry LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. [Link]
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Qiu, M., et al. (2019). Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry. Molecules. [Link]
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University of Arizona. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]
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A Technical Guide to the Role of 3-Prenyl-4-Hydroxybenzoic Acid in Ubiquinone Biosynthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquinone, or Coenzyme Q (CoQ), is a vital lipid-soluble antioxidant and an essential electron carrier within the mitochondrial respiratory chain.[1][2] Its biosynthesis is a complex, multi-step process conserved from bacteria to humans.[3] This guide delves into the pivotal role of 3-prenyl-4-hydroxybenzoic acid , the first committed intermediate in the modification of the benzoquinone ring. We will explore its enzymatic synthesis by the COQ2/UbiA prenyltransferase, its subsequent metabolic fate, and the analytical methodologies employed to study this crucial nexus in the CoQ biosynthetic pathway. Understanding this step is fundamental for research into mitochondrial diseases, aging, and the development of novel therapeutics targeting cellular bioenergetics.
Introduction to Ubiquinone (Coenzyme Q)
Coenzyme Q is a benzoquinone molecule with a polyisoprenoid tail.[2] The length of this tail varies among species; for instance, humans predominantly synthesize CoQ₁₀ (with 10 isoprene units), while Saccharomyces cerevisiae (yeast) produces CoQ₆ and Escherichia coli produces CoQ₈.[2][4] Its two primary functions are:
-
Electron Transport: CoQ shuttles electrons from Complex I and Complex II to Complex III of the electron transport chain, a process essential for ATP production.[5][6]
-
Antioxidant Activity: In its reduced form, ubiquinol (CoQH₂), it is a potent lipid-soluble antioxidant that protects cellular membranes, proteins, and DNA from oxidative damage.[5]
The biosynthesis of CoQ involves three main stages: the synthesis of the benzoquinone ring precursor, the synthesis of the polyisoprenoid tail, and the condensation of these two structures followed by several modifications of the ring.[6][7]
The Genesis of 3-Prenyl-4-Hydroxybenzoic Acid: The First Committed Step
The formation of 3-prenyl-4-hydroxybenzoic acid marks the convergence of the aromatic ring and isoprenoid tail pathways, representing the first irreversible step dedicated to CoQ synthesis.
Enzymatic Condensation by COQ2/UbiA
The central reaction is the prenylation of the precursor molecule, 4-hydroxybenzoic acid (4-HB), at the C3 position of its aromatic ring.[8][9] This condensation reaction is catalyzed by the enzyme p-hydroxybenzoate:polyprenyl transferase . This enzyme is known as COQ2 in eukaryotes and UbiA in bacteria.[1][4][8]
The two substrates for this reaction are:
-
4-Hydroxybenzoic Acid (4-HB): The precursor to the benzoquinone ring. In eukaryotes, it is derived from the amino acid tyrosine.[7][10]
-
Polyprenyl Pyrophosphate (PPP): The isoprenoid tail, which varies in length depending on the organism.[8][11]
The reaction catalyzed by COQ2/UbiA attaches the polyprenyl tail to 4-HB, yielding 3-polyprenyl-4-hydroxybenzoic acid .[8][9] This molecule is the foundational intermediate upon which all subsequent ring modifications occur.
Caption: Formation of 3-Polyprenyl-4-Hydroxybenzoic Acid.
Metabolic Significance and Accumulation
3-prenyl-4-hydroxybenzoic acid is more than a transient molecule; it can form a significant intermediate pool. Studies in Saccharomyces cerevisiae have shown that during logarithmic growth, this intermediate is the predominant CoQ-related lipid, accounting for up to 81% of the radiolabeled lipids derived from 4-HB.[12] This suggests that the initial prenylation step catalyzed by Coq2 may not be the rate-limiting step under all physiological conditions. Instead, a downstream modification may be the bottleneck, causing the intermediate to accumulate. This accumulation is a key diagnostic marker in mutant strains lacking downstream enzymes. For example, E. coli mutants with a defective ubiD gene, which codes for the subsequent decarboxylase, accumulate 3-octaprenyl-4-hydroxybenzoic acid.[13]
Downstream Modifications: The Path to Ubiquinone
Once formed, 3-prenyl-4-hydroxybenzoic acid undergoes a series of enzymatic modifications to become the final, functional ubiquinone molecule. These modifications include one decarboxylation, three hydroxylations, and three methylations.[7][8][14]
The key subsequent steps are:
-
Decarboxylation: The carboxyl group inherited from 4-HB is removed. In bacteria, this is catalyzed by the UbiD/UbiX enzyme system, converting the substrate to 2-polyprenylphenol.[7][13][15] The identity of the eukaryotic decarboxylase remains elusive.[8][9]
-
Hydroxylations & Methylations: The benzoquinone ring is further decorated with hydroxyl and methyl groups by a suite of COQ/Ubi enzymes (e.g., COQ3, COQ5, COQ6, COQ7) to complete the synthesis.[7][16]
Caption: Major downstream modifications of the intermediate.
Experimental Analysis & Protocols
The study of 3-prenyl-4-hydroxybenzoic acid and its role in CoQ biosynthesis relies on robust analytical techniques capable of separating and quantifying lipophilic molecules from complex biological matrices.
Quantitative Data: Intermediate Pool Dynamics
The relative abundance of CoQ and its intermediates can shift dramatically based on physiological state. As demonstrated in S. cerevisiae, the pool of 3-hexaprenyl-4-hydroxybenzoic acid is significantly larger during active growth compared to the stationary phase.
| Growth Phase | Relative Abundance of 3-Hexaprenyl-4-hydroxybenzoic acid | Relative Abundance of Coenzyme Q₆ |
| Logarithmic | 81% | 19% |
| Stationary | 38% | 62% |
| Data derived from studies on S. cerevisiae using radiolabeled p-hydroxybenzoic acid.[12] |
Protocol: Quantification of Ubiquinone and Precursors via LC-MS/MS
This protocol provides a generalized workflow for the extraction and analysis of CoQ and its prenylated intermediates from cell cultures or isolated mitochondria. The use of a stable isotope-labeled internal standard is critical for accurate quantification.
Objective: To quantify 3-polyprenyl-4-hydroxybenzoic acid and final CoQ from a biological sample.
Materials:
-
Cell pellet or isolated mitochondria
-
Internal Standard (e.g., CoQ₁₀-[²H₉])[17]
-
Methanol, Hexane, 1-Propanol
-
Vortex mixer, Centrifuge
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Lipid Extraction:
-
Add 1-propanol to the sample to precipitate proteins and begin the extraction process.[18][19]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add hexane and vortex again for 2 minutes to partition the lipophilic compounds into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Sample Processing:
-
Carefully transfer the upper hexane layer containing the lipids to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., Methanol/Propanol mixture).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatography: Use a reverse-phase column (e.g., C18) to separate the CoQ intermediates based on their hydrophobicity.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-daughter ion transitions for the target analytes (e.g., 3-polyprenyl-4-hydroxybenzoic acid, CoQ) and the internal standard.[17]
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte using a standard curve prepared with known amounts of the compound.
-
Caption: Workflow for quantifying CoQ and its intermediates.
Conclusion and Future Directions
3-prenyl-4-hydroxybenzoic acid stands as the gatekeeper intermediate in the ubiquinone biosynthetic pathway. Its formation by COQ2/UbiA is the critical step that commits the 4-HB ring precursor to its destiny as part of a functional CoQ molecule. The accumulation of this intermediate under specific genetic or physiological conditions provides a powerful diagnostic tool for dissecting the CoQ synthome. For drug development professionals, understanding the regulation of COQ2 and the downstream enzymatic machinery is paramount. Modulating this pathway could offer therapeutic avenues for treating primary CoQ deficiencies and other mitochondrial-related disorders. Future research will likely focus on elucidating the precise structure and regulatory mechanisms of the CoQ biosynthetic complex and identifying the still-unknown enzymes in the eukaryotic pathway, such as the C1-decarboxylase.
References
-
Forsgren, M., et al. (2004). Isolation and functional expression of human COQ2, a gene encoding a polyprenyl transferase involved in the synthesis of CoQ. PubMed Central. [Link]
-
Pierrel, F. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers in Physiology. [Link]
-
Poon, W. W., et al. (1995). 3-Hexaprenyl-4-hydroxybenzoic acid forms a predominant intermediate pool in ubiquinone biosynthesis in Saccharomyces cerevisiae. PubMed. [Link]
-
Cox, G. B., et al. (1969). Biosynthesis of ubiquinone in Escherichia coli K-12: location of genes affecting the metabolism of 3-octaprenyl-4-hydroxybenzoic acid and 2-octaprenylphenol. PubMed. [Link]
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Lee, P. C., et al. (2006). Biosynthesis of Ubiquinone Compounds with Conjugated Prenyl Side Chains. Applied and Environmental Microbiology. [Link]
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Henke, N. A., et al. (2018). Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering. Frontiers in Microbiology. [Link]
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Pierrel, F. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. PubMed Central. [Link]
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Okamoto, K., et al. (2020). Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex. PubMed Central. [Link]
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Wang, Y., & Hekimi, S. (2013). Molecular Genetics of Ubiquinone Biosynthesis in Animals. PubMed Central. [Link]
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Stefely, J. A., & Pagliarini, D. J. (2017). Biochemistry of Mitochondrial Coenzyme Q Biosynthesis. PubMed Central. [Link]
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López-Pérez, A., et al. (2023). Biosynthesis, Deficiency, and Supplementation of Coenzyme Q. MDPI. [Link]
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Willis, R. A. (2007). DEVELOPMENT OF ASSAYS FOR COENZYME Q10 AND VITAMIN K, AND THEIR APPLICATION IN CLINICAL TRIALS. CORE. [Link]
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Lee, P. C., et al. (2006). Biosynthesis of Ubiquinone Compounds with Conjugated Prenyl Side Chains. ASM Journals. [Link]
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Marbois, B., et al. (2010). para-Aminobenzoic acid is a precursor in coenzyme Q6 biosynthesis in Saccharomyces cerevisiae. PubMed. [Link]
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Mosca, F., et al. (2002). Assay of coenzyme Q(10) in plasma by a single dilution step. PubMed. [Link]
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Kawamukai, M. (2016). Biosynthesis of coenzyme Q in eukaryotes. Taylor & Francis Online. [Link]
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Yubero, D., et al. (2016). Mitochondrial Coenzyme Q10 Determination Via Isotope Dilution Liquid Chromatography–Tandem Mass Spectrometry. Springer Nature Experiments. [Link]
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Lee, P., et al. (2006). Biosynthesis of Ubiquinone Compounds with Conjugated Prenyl Side Chains. Applied and Environmental Microbiology. [Link]
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Fernández-Del-Río, L., & Clarke, C. F. (2021). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. MDPI. [Link]
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Stenton, S. L., et al. (2017). 4-Hydroxybenzoic acid restores CoQ10 biosynthesis in human COQ2 deficiency. Annals of Clinical and Translational Neurology. [Link]
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Robinson, K. P., et al. (2021). Defining intermediates and redundancies in coenzyme Q precursor biosynthesis. PubMed Central. [Link]
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Olsen, R. K., et al. (1968). Complete Sequence of Biosynthesis from p-Hydroxybenzoic Acid to Ubiquinone. Journal of the American Chemical Society. [Link]
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Songwei, W., et al. (2018). Biosynthesis of coenzyme Q10 from 4-hydroxybenzoic acid. ResearchGate. [Link]
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4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid as a plant metabolite.
An In-depth Technical Guide to 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid as a Plant Metabolite
Authored by: A Senior Application Scientist
Foreword
In the realm of natural product chemistry, the exploration of plant secondary metabolites continues to unveil compounds with significant therapeutic potential. Among these, this compound, a prenylated phenolic compound, has emerged as a molecule of interest for researchers in oncology and microbiology. This guide provides a comprehensive technical overview of this metabolite, from its biosynthesis in plants to its mechanisms of action and the methodologies for its study. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this intriguing natural product.
Molecular Profile and Significance
This compound, also known as 3-prenyl-4-hydroxybenzoic acid or 3-dimethylallyl-4-hydroxybenzoic acid (HMBA), is a monohydroxybenzoic acid derivative distinguished by the presence of a prenyl (3-methylbut-2-en-1-yl) group attached to the aromatic ring.[1][2] This structural feature significantly influences its biological activity. It has been identified as a metabolite in various plant and fungal species, including Anodendron affine and Curvularia fallax.[1] The addition of the lipophilic prenyl group to the hydrophilic phenolic acid backbone is a key determinant of its enhanced bioactivity compared to its non-prenylated precursor, 4-hydroxybenzoic acid.[3]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental for its extraction, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| CAS Number | 1138-41-6 | [1] |
| Appearance | White powder | |
| Melting Point | 99 °C | [4] |
| XLogP3-AA | 3.1 | [1] |
Biosynthesis in Planta
The biosynthesis of this compound is a multi-step process that begins with primary metabolic pathways and culminates in a specialized secondary metabolic transformation. The core aromatic structure, 4-hydroxybenzoic acid (4-HBA), is primarily derived from the shikimate and phenylpropanoid pathways.[5][6]
Formation of the 4-Hydroxybenzoic Acid Precursor
Plants utilize two main routes to synthesize 4-HBA:
-
Via the Phenylpropanoid Pathway: This is the predominant route.[6] It starts with the amino acid L-phenylalanine, which is converted to p-coumaric acid. This is then activated to p-coumaroyl-CoA, which undergoes a series of reactions, including CoA-dependent β-oxidation, to yield 4-HBA.[6]
-
Directly from Chorismic Acid: A more direct route, common in microbes, involves the enzyme chorismate-pyruvate lyase, which converts chorismate, an intermediate of the shikimate pathway, directly to 4-HBA and pyruvate.[7]
The Critical Prenylation Step
The final and defining step in the biosynthesis is the attachment of a prenyl group to the 4-HBA backbone. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs) .[8][9]
-
Prenyl Donor: The prenyl group is supplied by dimethylallyl pyrophosphate (DMAPP) , a product of the methylerythritol phosphate (MEP) pathway.[8]
-
Enzymatic Action: An aromatic prenyltransferase, likely belonging to the membrane-bound UbiA superfamily, catalyzes the electrophilic substitution of the prenyl group onto the electron-rich aromatic ring of 4-HBA, typically at the position ortho to the hydroxyl group.[8][9]
Antimicrobial Properties
Prenylated phenolic compounds are known for their antimicrobial effects. [1]The proposed mechanism of action involves the disruption of bacterial cell integrity.
-
Membrane Interaction: The lipophilic prenyl group enhances the compound's ability to intercalate into the bacterial cell membrane's lipid bilayer. [3]* Increased Permeability: This interaction disrupts membrane fluidity and function, leading to increased permeability. [10][11]* Inhibition of Key Processes: The compromised membrane integrity can lead to the leakage of essential intracellular components and the inhibition of vital processes such as nucleic acid synthesis and energy metabolism. [12] Gram-positive bacteria are often more susceptible due to the absence of an outer membrane. [11]
Experimental Guide: Isolation, Purification, and Characterization
The successful study of this compound relies on robust methods for its extraction from plant sources and its subsequent purification and structural elucidation.
Protocol: Extraction and Isolation
This protocol outlines a general procedure for the isolation of prenylated phenolic compounds from plant material. Optimization may be required based on the specific plant matrix. [13][14] Step 1: Plant Material Preparation
-
Obtain dried and powdered plant material (e.g., roots or leaves).
-
Ensure the material is finely ground to maximize surface area for extraction.
Step 2: Solvent Extraction
-
Macerate the powdered plant material (100 g) in 80% methanol (1 L) at room temperature for 48 hours with occasional agitation. [15]2. Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates.
Step 3: Concentration
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
Step 4: Column Chromatography (Initial Purification)
-
Subject the crude extract to column chromatography on a silica gel (60-120 mesh) column.
-
Create a solvent gradient for elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc from 100:0 to 0:100).
-
Collect fractions of 20-30 mL each.
Step 5: Fraction Analysis and Pooling
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:EtOAc 7:3).
-
Visualize spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pool fractions that show a similar profile corresponding to the target compound.
Step 6: High-Performance Liquid Chromatography (Final Purification)
-
Further purify the pooled fractions using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is typically effective.
-
Detection: UV detector set at a wavelength relevant to phenolic compounds (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to the pure compound.
Protocol: Structural Characterization
The identity and purity of the isolated compound must be confirmed using spectroscopic methods.
1. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI-MS) is commonly used.
-
Expected Result: In negative ion mode, a prominent peak at m/z [M-H]⁻ of approximately 205.087 would be expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₂H₁₃O₃).
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. A common fragmentation for benzoic acids is the loss of COOH (45 Da) or H₂O (18 Da). [16][17]The prenyl side chain can also undergo characteristic fragmentation.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H NMR:
-
Aromatic Protons: Expect signals in the aromatic region (~6.8-7.8 ppm) showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring.
-
Prenyl Group: A vinyl proton triplet (~5.3 ppm), a methylene doublet (~3.3 ppm), and two methyl singlets (~1.7 ppm) are characteristic of the 3-methylbut-2-en-1-yl group.
-
Carboxylic Acid and Hydroxyl Protons: These will appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the range of 115-160 ppm.
-
Carboxylic Carbon: A signal downfield, typically >170 ppm.
-
Prenyl Carbons: Characteristic signals for the vinyl carbons (~122 and 135 ppm), the methylene carbon (~28 ppm), and the two methyl carbons (~18 and 26 ppm).
-
Conclusion and Future Directions
This compound stands as a compelling example of a plant secondary metabolite with significant pharmacological potential. Its well-defined mechanism as a cell-cycle inhibitor provides a strong rationale for its further investigation as an anticancer agent. Moreover, its antimicrobial properties suggest its potential use in combating pathogenic microorganisms.
Future research should focus on:
-
In vivo Efficacy: Translating the in vitro anticancer activity to animal models.
-
Target Identification: Elucidating the precise molecular targets of the compound beyond its effects on p21 and cyclin D1.
-
Biosynthetic Engineering: Leveraging the understanding of its biosynthetic pathway to enhance its production in plants or microbial systems.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize its potency and pharmacokinetic properties.
This technical guide provides a foundational understanding for professionals dedicated to exploring the vast potential of natural products in drug discovery and development.
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Al-Hujaily, E. M., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). OncoTargets and Therapy, 10, 3959-3969. Retrieved from [Link]
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Orjala, J., et al. (1993). Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. Journal of Natural Products, 56(4), 543-551. Retrieved from [Link]
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Wang, J., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones in Rubiaceae Plants. bioRxiv. Retrieved from [Link]
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Susanti, D., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(12), 4767. Retrieved from [Link]
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Schnekenburger, M., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Cancer Letters, 343(1), 136-145. Retrieved from [Link]
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Tovar-Sánchez, A., et al. (2007). Selective extraction of derivates of p-hydroxy-benzoic acid from plant material by using a molecularly imprinted polymer. Journal of Chromatography A, 1152(1-2), 125-131. Retrieved from [Link]
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Santos-Buelga, C., et al. (2012). Extraction and Isolation of Phenolic Compounds. Methods in Molecular Biology, 864, 427-464. Retrieved from [Link]
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Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Retrieved from [Link]
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Chaudhary, P., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(3), 1145-1151. Retrieved from [Link]
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ResearchGate. (2022). Separation and Recovery of 4-Hydroxybenzoic Acid Using Molecular Imprinting Technique from Dilute Solution. Retrieved from [Link]
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Methodological & Application
HPLC method for quantification of 3-prenyl-4-hydroxybenzoic acid.
An Application Note for the Quantification of 3-Prenyl-4-Hydroxybenzoic Acid by High-Performance Liquid Chromatography
Abstract: This document provides a comprehensive and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 3-prenyl-4-hydroxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this guide details the complete analytical workflow, from sample preparation to method validation, in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles and ensure its robust application.
Scientific Background and Analytical Rationale
3-Prenyl-4-hydroxybenzoic acid (CAS 1138-41-6) is a phenolic compound of interest in various fields, including natural product chemistry and drug discovery, due to its potential biological activities.[1][2] Accurate quantification is crucial for pharmacokinetic studies, quality control of natural extracts, and chemical synthesis monitoring.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of phenolic compounds.[3][4] This method employs a reversed-phase (RP) approach, which is ideally suited for separating moderately polar compounds like 3-prenyl-4-hydroxybenzoic acid from complex matrices. In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[5] The retention of the analyte is primarily governed by hydrophobic interactions; therefore, adjusting the polarity of the mobile phase allows for precise control over the separation.
The selection of a C18 column provides a robust and versatile platform for retaining the analyte through hydrophobic interactions between the prenyl group and the alkyl chains of the stationary phase.[6] The mobile phase consists of a mixture of acidified water and an organic solvent (acetonitrile). The acidic modifier (phosphoric acid) is critical as it suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups on the analyte, ensuring a single, non-ionized form.[5] This leads to improved peak shape, reduced tailing, and consistent retention times, which are fundamental for accurate quantification.[7] A gradient elution is employed to ensure optimal separation from potential impurities and to sharpen chromatographic peaks, thereby enhancing sensitivity.[7]
Detailed Experimental Protocol
This section outlines the step-by-step procedure for the quantification of 3-prenyl-4-hydroxybenzoic acid.
Apparatus and Materials
-
Apparatus:
-
HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringes and 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).
-
-
Chemicals and Reagents:
-
3-Prenyl-4-hydroxybenzoic acid reference standard (>95% purity).[1]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (85%, analytical grade).
-
Methanol (HPLC grade, for cleaning and sample preparation if needed).
-
Chromatographic Conditions
The following table summarizes the optimized parameters for the chromatographic separation. The use of a Diode Array Detector is recommended as it allows for peak purity assessment and confirmation of the analyte's identity by comparing its UV spectrum with that of the standard.
| Parameter | Recommended Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or λmax determined from UV scan) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A Preparation: Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask, dilute to volume with HPLC-grade water, and mix thoroughly. Degas using sonication or vacuum filtration.
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of the 3-prenyl-4-hydroxybenzoic acid reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol or acetonitrile and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions (Calibration Curve): Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The preparation of samples is a critical step and depends heavily on the matrix.[8][9] For a plant extract, a general procedure is as follows:
-
Accurately weigh a known amount of the dried extract.
-
Perform solvent extraction (e.g., with methanol or ethanol) using sonication or maceration.[8][10]
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in a known volume of the diluent.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter directly into an HPLC vial.[11] This step is crucial to remove particulates that could damage the injector or clog the column.[11]
-
Analytical Workflow Visualization
The following diagram illustrates the complete analytical process from sample handling to the final quantitative result.
Caption: Figure 1: HPLC Quantification Workflow
System Suitability and Method Validation
To ensure the reliability and integrity of the analytical results, both system suitability testing and full method validation must be performed.[12][13]
System Suitability Testing (SST)
Before starting any analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a working standard solution (e.g., 25 µg/mL) five or six times. The acceptance criteria should be defined and met before proceeding.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is vital for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Method Validation (ICH Q2(R2) Guidelines)
The analytical method must be validated to demonstrate its suitability for the intended purpose.[14][15] The following parameters should be assessed.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).[3][13] This is demonstrated by injecting a placebo/blank sample and showing no interfering peaks at the retention time of 3-prenyl-4-hydroxybenzoic acid. Peak purity analysis using a DAD can further confirm specificity.
-
Linearity and Range: The linearity is established by plotting the peak area against the concentration of the working standard solutions. The method should be linear over a specified range, demonstrated by a correlation coefficient (r²) of ≥ 0.999.[16]
-
Accuracy: Determined by performing recovery studies. A known amount of the analyte is spiked into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. Acceptance criteria are typically between 98.0% and 102.0%.[3]
-
Precision:
-
Repeatability (Intra-day precision): The analysis of at least six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is repeated by a different analyst on a different day or using different equipment.
-
The Relative Standard Deviation (%RSD) for both should typically be ≤ 2.0%.[13]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified. Often calculated based on a signal-to-noise ratio of 3:1.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often calculated based on a signal-to-noise ratio of 10:1.[16]
-
-
Robustness: The method's reliability is tested by making small, deliberate changes to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH or composition.[15][17] The system suitability parameters should remain within the acceptance criteria.
Caption: Figure 2: Interrelation of ICH Validation Parameters
Data Analysis and Reporting
The concentration of 3-prenyl-4-hydroxybenzoic acid in the sample is determined using the linear regression equation derived from the calibration curve:
-
y = mx + c
-
Where y is the peak area of the analyte, m is the slope of the curve, x is the concentration of the analyte, and c is the y-intercept.
-
The concentration in the original sample should be calculated by accounting for the initial weight and all dilution factors used during sample preparation. The final report should include the chromatograms, the calibration curve, and a summary of the system suitability and method validation results.
References
- Vertex AI Search. (2024). Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts.
- ResearchGate. (n.d.).
- ResearchGate. (2018). Standard sample preparation technique for HPLC analysis of plant extracts?.
- Pharmaguideline. (2024).
- Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- CymitQuimica. (n.d.). 4-Hydroxy-3-prenylbenzoic Acid.
- Acta Scientific. (2020).
- Redalyc. (n.d.).
- AMSbiopharma. (2025).
- PubChem. (n.d.). 3-((2E,6E,10E,14E,18E)-3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl)-4-hydroxybenzoic acid.
- National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
- YouTube. (2025). Understanding ICH Q2(R2)
- LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- PubChem. (n.d.). 4-Hydroxy-3-prenylbenzoic acid glucoside.
- SciSpace. (2014). A validated high performance liquid chromatography method for determination of three bioactive compounds p-hydroxy benzoic acid.
- LGC Standards. (n.d.). 4-Hydroxy-3-prenylbenzoic Acid.
- alice Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
- Longdom Publishing. (n.d.).
- Benchchem. (n.d.).
- Wikipedia. (n.d.). 4-Hydroxybenzoic acid.
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Application Notes and Protocols for the Detection of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid in Propolis
Introduction: The Significance of Prenylated Benzoic Acids in Propolis
Propolis, a resinous substance collected by honeybees, is a complex natural product renowned for its diverse bioactive properties.[1] Its chemical composition is highly variable, reflecting the local flora from which the bees forage.[2] Among the myriad of constituents, phenolic compounds, including flavonoids and phenolic acids, are major contributors to its biological activities.[3][4] A noteworthy subclass of these are the prenylated benzoic acid derivatives, which are characterized by the addition of a lipophilic prenyl group to a benzoic acid backbone.
This guide focuses on the analytical techniques for a specific prenylated phenolic acid: 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid . This compound, with a molecular weight of 206.24 g/mol and the chemical formula C₁₂H₁₄O₃, is a derivative of p-hydroxybenzoic acid.[5][6] The presence and concentration of such prenylated compounds can be indicative of the propolis's botanical origin and are of significant interest to researchers in natural product chemistry and drug development for their potential therapeutic applications.[2][7]
This document provides detailed protocols for the extraction and subsequent analysis of this compound in propolis samples using state-of-the-art analytical instrumentation. We will delve into High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into the causality behind experimental choices to ensure robust and reliable quantification.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
The journey to accurate quantification begins with a meticulous and efficient extraction of the target analyte from the complex propolis matrix. Propolis is primarily composed of resins, waxes, essential oils, and pollen, necessitating a solvent system that can effectively solubilize the phenolic constituents while minimizing the co-extraction of interfering substances.[1] Ethanolic extraction is a widely adopted and effective method for this purpose.[8][9]
Protocol 1: Ultrasound-Assisted Ethanolic Extraction
This protocol employs ultrasonication to enhance the extraction efficiency by disrupting the cell walls of the plant material within the propolis, thereby facilitating the release of bioactive compounds into the solvent.
Materials:
-
Raw Propolis Sample
-
70% Ethanol (v/v), HPLC grade
-
Mortar and Pestle
-
Analytical Balance
-
50 mL Conical Tubes
-
Ultrasonic Bath
-
Centrifuge
-
0.22 µm Syringe Filters (PTFE or Nylon)
-
HPLC Vials
Procedure:
-
Sample Homogenization: Weigh approximately 1 gram of raw propolis and grind it into a fine powder using a mortar and pestle. This increases the surface area for efficient extraction.
-
Extraction: Transfer the powdered propolis to a 50 mL conical tube. Add 20 mL of 70% ethanol.
-
Ultrasonication: Place the conical tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the insoluble material.
-
Supernatant Collection: Carefully decant the ethanolic supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): To maximize the recovery of the analyte, the remaining solids can be re-extracted with another 20 mL of 70% ethanol, following steps 3-5. The supernatants can then be combined.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulate matter that could interfere with the chromatographic analysis.
-
Storage: The prepared extract is now ready for analysis. If not analyzed immediately, store at -20°C to prevent degradation.
Caption: Workflow for Ultrasound-Assisted Extraction of Propolis.
Part 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC coupled with tandem mass spectrometry is the premier technique for the selective and sensitive quantification of target compounds in complex matrices.[3][4] The chromatographic separation resolves the analyte from isomers and other matrix components, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) and fragmentation patterns. For acidic compounds like this compound, Electrospray Ionization (ESI) in negative ion mode is highly effective.
Protocol 2: UPLC-ESI-MS/MS Analysis
This protocol outlines a method using Ultra-Performance Liquid Chromatography (UPLC) for faster analysis and better resolution, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Instrumentation and Materials:
-
UPLC System with a binary solvent manager and autosampler.
-
Triple Quadrupole Mass Spectrometer with an ESI source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for good separation of phenolic compounds.[10]
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid improves peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column Temperature | 40°C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry Conditions (ESI Negative Mode):
| Parameter | Suggested Value | Rationale |
|---|---|---|
| Capillary Voltage | 2.5 kV | Optimizes ion formation. |
| Desolvation Temp. | 400°C | Facilitates solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr | Aids in desolvation. |
| Cone Gas Flow | 50 L/hr | Prevents solvent droplets from entering the mass analyzer. |
| Collision Gas | Argon | Used for fragmentation in the collision cell. |
MRM Transitions: The molecular weight of this compound is 206.24. In negative ESI mode, the deprotonated molecule [M-H]⁻ will have an m/z of 205.2 . This precursor ion is selected in the first quadrupole. In the collision cell, it is fragmented to produce characteristic product ions, which are then selected in the third quadrupole. A likely fragmentation is the loss of CO₂ (44 Da) from the carboxylic acid group, resulting in a product ion with m/z 161.2 .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Hydroxy-3-(...)-benzoic acid (Quantifier) | 205.2 | 161.2 | 100 | 30 | 15 |
| 4-Hydroxy-3-(...)-benzoic acid (Qualifier) | 205.2 | e.g., 117.1 | 100 | 30 | 25 |
Note: The qualifier transition and optimal cone voltage/collision energy should be determined empirically by infusing a standard solution of the analyte.
Caption: UPLC-ESI-MS/MS workflow for targeted quantification.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds. Carboxylic acids like our target analyte are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar carboxylic acid and hydroxyl groups into less polar, more volatile esters and ethers, typically silyl derivatives.[11][12]
Protocol 3: GC-MS Analysis with Silylation
This protocol details the derivatization of the propolis extract followed by GC-MS analysis. Trimethylsilyl (TMS) derivatization is a common and effective method for this purpose.[13]
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Selective Detector (MSD).
-
GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst.
-
Pyridine (anhydrous).
-
Heating block or oven.
-
GC vials with inserts.
Derivatization Procedure:
-
Evaporation: Transfer 100 µL of the propolis extract (from Protocol 1) into a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water and ethanol as they can interfere with the derivatization reaction.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to redissolve the residue, followed by 50 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
Expected Mass Spectrum: The original molecule has a mass of 206.24 Da. After derivatization, two active hydrogens (from the hydroxyl and carboxylic acid groups) are replaced by TMS groups (each with a mass of 72 Da, as Si(CH₃)₃ replaces H). The di-TMS derivative will have a molecular weight of 206.24 - 2 + (2 * 73) = 350.24 Da. The mass spectrum will likely show a molecular ion [M]⁺ at m/z 350 and a characteristic [M-15]⁺ fragment at m/z 335 due to the loss of a methyl group from a TMS moiety.
Part 4: Method Validation and Data Interpretation
For both LC-MS/MS and GC-MS methods, a proper validation is crucial to ensure the trustworthiness of the results. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a certified standard of this compound, plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (R²) of >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the sensitivity of the method and should be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: Accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be assessed by analyzing spiked propolis samples at different concentrations.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other matrix components should be confirmed. For MS-based methods, the specificity is inherently high.
| Method Comparison | HPLC-MS/MS | GC-MS |
| Sensitivity | Very High (pg to fg range) | High (pg to ng range) |
| Specificity | Very High (MRM mode) | High (with mass spectral library matching) |
| Sample Prep | Simple filtration | Requires solvent evaporation and derivatization |
| Throughput | High | Lower due to derivatization and longer run times |
| Instrumentation Cost | High | Moderate to High |
Conclusion
The choice between HPLC-MS/MS and GC-MS for the analysis of this compound in propolis depends on the specific requirements of the study. HPLC-MS/MS offers superior sensitivity and higher throughput with simpler sample preparation, making it the method of choice for routine quantification and trace-level detection. GC-MS, while requiring a more involved sample preparation process, is a robust and reliable technique that can provide complementary structural information. Both methodologies, when properly validated, can deliver accurate and precise quantification, enabling researchers to better understand the chemical profile of propolis and its potential applications.
References
-
Evaluation of the Chemical Profile and Antioxidant Capacity of Green, Brown, and Dark Propolis. MDPI. [Link]
-
Selective analysis of phenolic compounds in propolis by HPLC-MS/MS. ResearchGate. [Link]
-
Selective analysis of phenolic compounds in propolis by HPLC-MS/MS. PubMed. [Link]
-
Phytochemical Profile, Plant Precursors and Some Properties of Georgian Propolis. PMC. [Link]
-
Selective analysis of phenolic compounds in propolis by HPLC-MS/MS. Phytochemical Analysis. [Link]
-
Effectiveness of Different Analytical Methods for the Characterization of Propolis: A Case of Study in Northern Italy. AIR Unimi. [Link]
-
GC-MS analysis of ethanolic extract of propolis from Jhajjar district in Haryana, India. Journal of Environmental Biology. [Link]
-
Liquid chromatography-mass spectrometry analysis of propolis. PubMed. [Link]
-
Liquid chromatography-mass spectrometry analysis of propolis. ResearchGate. [Link]
-
In-Depth Phytochemical Profile by LC-MS/MS, Mineral Content by ICP-MS, and In-Vitro Antioxidant, Antidiabetic, Antiepilepsy, Anticholinergic, and Antiglaucoma Properties of Bitlis Propolis. MDPI. [Link]
-
Chemical 4-HYDROXY-3(3-METHYL-2-BUTENYL)BENZOIC-ACID-METHYL-ESTER. Dr. Duke's Phytochemical and Ethnobotanical Databases. [Link]
-
Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed. [Link]
-
This compound. PubChem. [Link]
-
Acids: Derivatization for GC Analysis. Merck. [Link]
-
Application of an HPLC Method for Analysis of Propolis Extract. ResearchGate. [Link]
-
GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate. [Link]
-
CNP0310558.0: 101511-34-6. COCONUT. [Link]
-
HPLC-MS chromatogram of the various propolis preparations. Polyphenols... ResearchGate. [Link]
-
Fatty Acid Analysis, Chemical Constituents, Biological Activity and Pesticide Residues Screening in Jordanian Propolis. MDPI. [Link]
-
Analytical methods for quality control of propolis. ResearchGate. [Link]
-
4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid. PubChem. [Link]
-
Biochemical Profile and Antioxidant Properties of Propolis from Northern Spain. MDPI. [Link]
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- 13. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Interrogating the Bioactivity of 3-Prenyl-4-Hydroxybenzoic Acid Using Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of a Prenylated Phenolic Acid
3-Prenyl-4-hydroxybenzoic acid is a naturally occurring phenolic compound that has garnered significant interest within the drug discovery and natural products community. The addition of a prenyl group to the 4-hydroxybenzoic acid backbone can enhance its lipophilicity and modulate its interaction with cellular membranes and proteins, often leading to a spectrum of potent biological activities.[1] Preliminary studies have highlighted its potential as an anti-inflammatory, antioxidant, and anticancer agent.[2][3] This guide provides a comprehensive framework and detailed protocols for researchers to investigate the multifaceted bioactivities of 3-prenyl-4-hydroxybenzoic acid in a cellular context.
The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for screening, mechanism of action studies, and preclinical evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and meaningful data.
Core Principles of Bioactivity Assessment
To comprehensively evaluate the therapeutic potential of 3-prenyl-4-hydroxybenzoic acid, a multi-pronged approach using various cell-based assays is essential. This allows for the assessment of its effects on cell viability, inflammation, oxidative stress, and apoptosis. The selection of appropriate cell lines is critical; for instance, the murine macrophage cell line RAW 264.7 is an excellent model for studying inflammation[1][4], while cancer cell lines such as the human breast adenocarcinoma line MCF-7 are suitable for investigating cytotoxic and apoptotic effects.[5][6]
Section 1: Cytotoxicity and Cell Viability Assessment (MTT Assay)
Rationale: Before evaluating the specific bioactivities of 3-prenyl-4-hydroxybenzoic acid, it is crucial to determine its effect on cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[9]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
Materials:
-
Cells (e.g., RAW 264.7 or MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)[4]
-
3-Prenyl-4-hydroxybenzoic acid stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4][9] Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-prenyl-4-hydroxybenzoic acid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
| Parameter | Recommendation |
| Cell Line | RAW 264.7, MCF-7, or other relevant cell lines |
| Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well |
| Compound Conc. | Titrate from low to high (e.g., 1 µM - 100 µM) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL (final concentration in well) |
| Wavelength | 570 nm |
Section 2: Anti-Inflammatory Activity Assessment (Nitric Oxide Assay)
Rationale: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. 3-Prenyl-4-hydroxybenzoic acid's anti-inflammatory potential can be assessed by its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2] The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO through the determination of its stable metabolite, nitrite, in the cell culture supernatant.[10][11]
Signaling Pathway: LPS-Induced NF-κB Activation
Caption: Simplified NF-κB signaling pathway leading to iNOS expression.
Protocol: Griess Assay for Nitrite Determination
Materials:
-
Complete DMEM medium
-
3-Prenyl-4-hydroxybenzoic acid stock solution
-
LPS from E. coli (1 mg/mL stock in sterile PBS)[11]
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[13]
-
Sodium nitrite (for standard curve)
-
24- or 96-well plates
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 24- or 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[13]
-
Pre-treatment: Treat the cells with various non-toxic concentrations of 3-prenyl-4-hydroxybenzoic acid (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, carefully collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.[11]
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.
-
Griess Reaction: Mix equal volumes of Griess Reagent A and B immediately before use. Add 100 µL of the mixed Griess reagent to each well containing the supernatant and standards.[10]
-
Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.[10][13]
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
| Parameter | Recommendation |
| Cell Line | RAW 264.7 |
| Seeding Density | 1.5 x 10⁵ cells/mL |
| LPS Concentration | 1 µg/mL |
| Pre-treatment Time | 1-2 hours |
| Incubation Time | 24 hours |
| Wavelength | 540-550 nm |
Section 3: Antioxidant Activity Assessment (Intracellular ROS)
Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in numerous diseases. The antioxidant capacity of 3-prenyl-4-hydroxybenzoic acid can be determined by its ability to scavenge intracellular ROS. The DCFDA/H2DCFDA assay is a common method for this purpose.[14] 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Caption: The Nrf2 signaling pathway for antioxidant gene expression.
Protocol: DCFDA Assay for Intracellular ROS
Materials:
-
Adherent cells (e.g., MCF-7, RAW 264.7)
-
Complete culture medium
-
DCFH-DA stock solution (10 mM in DMSO)[15]
-
An oxidizing agent (e.g., H₂O₂, tert-butyl hydroperoxide) as a positive control
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium[17]
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and culture overnight.[14]
-
DCFH-DA Loading: Remove the culture medium and wash the cells gently with pre-warmed HBSS or serum-free medium. Add 100 µL of DCFH-DA working solution (typically 10-20 µM in HBSS) to each well.[14][15]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[16][17]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with HBSS to remove any extracellular probe.
-
Treatment: Add 100 µL of medium containing 3-prenyl-4-hydroxybenzoic acid at various concentrations. Include wells with a known ROS inducer as a positive control.
-
ROS Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[18] Readings can be taken kinetically over time or as an endpoint measurement.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells.
| Parameter | Recommendation |
| Cell Line | Various adherent cell lines |
| DCFH-DA Concentration | 10-50 µM |
| Loading Time | 30-60 minutes |
| Excitation/Emission | ~485 nm / ~530 nm |
| Positive Control | H₂O₂ or tert-butyl hydroperoxide |
Section 4: Apoptosis Detection (Annexin V/PI Staining)
Rationale: A key mechanism of anticancer compounds is the induction of apoptosis, or programmed cell death. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[2] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells that have lost membrane integrity.[19] Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[20]
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cells (e.g., MCF-7)
-
Complete culture medium
-
3-Prenyl-4-hydroxybenzoic acid
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[2]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with 3-prenyl-4-hydroxybenzoic acid for the desired time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[20]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour).[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
| Parameter | Recommendation |
| Cell Line | MCF-7 or other cancer cell lines |
| Cell Number | 1-5 x 10⁵ cells per sample |
| Annexin V-FITC | 5 µL per 100 µL cell suspension |
| Propidium Iodide | 5 µL per 100 µL cell suspension |
| Incubation | 15 minutes at room temperature, dark |
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the biological activities of 3-prenyl-4-hydroxybenzoic acid. By employing these cell-based assays, researchers can obtain critical data on its cytotoxic, anti-inflammatory, antioxidant, and pro-apoptotic properties. This comprehensive approach is fundamental for elucidating the compound's mechanism of action and advancing its potential as a novel therapeutic agent.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Cyagen. (2024, October 18). Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. Retrieved from [Link]
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Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. Retrieved from [Link]
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protocols.io. (2024, April 15). Cell culture of RAW264.7 cells. Retrieved from [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
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PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
-
ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]
-
NIH. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
-
iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
-
Bio-protocol. (n.d.). RAW 264.7 Cell Culture and Cell Viability Assay. Retrieved from [Link]
-
Ubigene. (2025, June 3). Tips for Quickly Master MCF7 Cell Culture and Gene Editing !. Retrieved from [Link]
-
Cell Biolabs. (n.d.). OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). Retrieved from [Link]
-
LIPID MAPS. (2006, February 9). THAWING AND PASSAGE PROCEDURE FOR RAW 264.7. Retrieved from [Link]
-
Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Retrieved from [Link]
-
NCBI. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
-
ResearchGate. (2015, July 30). How to improve the cell culture for MCF7?. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Antimicrobial Studies of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Introduction
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, a prenylated phenolic acid derivative, has emerged as a compound of significant interest in medicinal chemistry and natural product research.[1][2] Its structure, featuring a benzoic acid core with a hydroxyl group and a prenyl moiety, suggests potential biological activities, including antimicrobial properties.[1] Preliminary studies have indicated its effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with growth inhibition observed at concentrations as low as 25 µg/mL.[1]
The antimicrobial action of phenolic compounds is often multifaceted.[3][4][5][6] The proposed mechanisms include disruption of the bacterial cell membrane leading to leakage of intracellular contents, inhibition of essential enzymes, induction of oxidative stress through the generation of reactive oxygen species (ROS), and interference with quorum sensing and biofilm formation.[3][4][5] The lipophilicity conferred by the prenyl group in this compound may enhance its interaction with and perturbation of the bacterial cell membrane.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antimicrobial properties of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established microbiological methodologies.
Core Experimental Protocols
This section outlines the detailed methodologies for determining the antimicrobial efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8][9][10][11] The broth microdilution method is a widely used, quantitative technique for determining the MIC.[7][9][12]
This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select three to five morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth - MHB).[13]
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the stock solution in MHB to obtain a range of test concentrations.[9] Ensure the final solvent concentration does not inhibit bacterial growth.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 16-20 hours.[9]
-
-
Data Analysis and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
| Test Organism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay is a logical extension of the MIC assay.
Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto an agar medium. The absence of growth on the agar indicates a bactericidal effect.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.
-
Spot-plate or spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Data Analysis and Interpretation:
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bactericidal (2) |
| Escherichia coli | ATCC 25922 | 32 | 128 | Bacteriostatic (4) |
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[16][17][18][19]
A standardized bacterial suspension is exposed to a constant concentration of the test compound. At specified time intervals, aliquots are removed, and the number of viable bacteria is determined by colony counting.
-
Preparation:
-
Exposure and Sampling:
-
Inoculate the flasks with the bacterial suspension.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[16]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each concentration and the control.
-
A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]
-
Anti-Biofilm Assays
Bacterial biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[20][21][22][23] These assays evaluate the ability of the compound to inhibit biofilm formation and eradicate established biofilms.
The MBIC is the lowest concentration of an antimicrobial agent that inhibits the formation of a biofilm.[21]
Bacteria are incubated with varying concentrations of the test compound in a microtiter plate. After incubation, non-adherent cells are removed, and the remaining biofilm biomass is stained and quantified.
Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
-
Biofilm Formation:
-
Prepare serial dilutions of the compound in a 96-well flat-bottom microtiter plate with a suitable growth medium (e.g., Tryptic Soy Broth - TSB).
-
Add a standardized bacterial suspension to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Quantification of Biofilm:
-
Carefully aspirate the medium and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[22]
-
Fix the biofilms with methanol for 15 minutes.[22]
-
Stain the adherent biofilms with 0.1% crystal violet solution for 10-15 minutes.[21]
-
Wash away the excess stain with water and allow the plate to dry.[21]
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.[22]
-
Measure the absorbance at 570-595 nm using a microplate reader.[21]
-
-
Data Analysis and Interpretation:
-
The MBIC is the lowest concentration of the compound that causes a significant reduction in biofilm biomass compared to the untreated control.[21]
-
The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed, mature biofilm.[21]
-
Formation of Mature Biofilm:
-
Grow biofilms in a 96-well plate as described for the MBIC assay but without the test compound for 24-48 hours.
-
-
Compound Exposure:
-
After the initial incubation, remove the planktonic cells and wash the wells.
-
Add fresh medium containing serial dilutions of the test compound to the wells with the established biofilms.
-
Incubate for an additional 24 hours.
-
-
Quantification of Remaining Biofilm:
-
Quantify the remaining viable cells in the biofilm using a metabolic dye like 2,3,5-triphenyl tetrazolium chloride (TTC) or by colony counting after sonication and plating. Alternatively, crystal violet staining can be used to assess the remaining biomass.[20]
-
-
Data Analysis and Interpretation:
-
The MBEC is the lowest concentration of the compound that results in a significant reduction in the viability or biomass of the pre-formed biofilm.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the antimicrobial properties of this compound. By systematically determining the MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can gain a comprehensive understanding of the compound's potential as a novel antimicrobial agent. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the advancement of antimicrobial drug discovery and development.
References
- The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry - MDPI. (URL: )
- Minimum Bactericidal Concentration (MBC)
- Future Antimicrobials: Natural and Functionalized Phenolics - PMC - NIH. (2023-01-22). (URL: )
- Main mechanisms of antimicrobial activity of phenolic compounds.
- Microtiter plate assays to assess antibiofilm activity against bacteria | Springer N
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14). (URL: [Link])
- Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC - NIH. (URL: )
- Minimum Inhibitory Concentration (MIC)
- Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narr
- Application Notes and Protocols for Anti-Biofilm Assays using "Antibacterial agent 56" - Benchchem. (URL: )
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: )
- A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016-12-27). (URL: )
-
Minimal Inhibitory Concentration (MIC) - Protocols.io. (2017-03-14). (URL: [Link])
- This compound - Benchchem. (URL: )
- Minimum inhibitory concentr
- Minimum Bactericidal Concentration (MBC)
- Minimum Bactericidal Concentration (MBC)
- In vitro antimicrobial susceptibility testing methods - Pure. (2018-02-01). (URL: )
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014-01-02). (URL: )
- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem. (URL: )
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Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview - YouTube. (2022-08-02). (URL: [Link])
- Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies - Association for Biology Laboratory Educ
- Antimicrobial Susceptibility Testing - Apec.org. (URL: _)
- Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH. (URL: )
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021-08-13). (URL: )
- Time Kill Assay | PDF | Antimicrobial - Scribd. (URL: )
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021-04-01). (URL: )
- Antimicrobial Susceptibility Testing - St
- Time-Kill Evalu
- Time-Kill Kinetics Assay - Emery Pharma. (URL: )
- This compound - PubChem. (URL: )
- Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Rel
- This compound - Biosynth. (URL: )
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
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Application of 3-Prenyl-4-Hydroxybenzoic Acid in Medicinal Chemistry: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Prenylated Phenolic Acid
In the landscape of medicinal chemistry, the pursuit of novel bioactive scaffolds is relentless. Phenolic acids, ubiquitous in the plant kingdom, have long been recognized for their diverse pharmacological properties. The strategic incorporation of a prenyl group—a five-carbon isoprenoid unit—onto a phenolic backbone has emerged as a powerful strategy to enhance biological activity. This modification often increases lipophilicity, facilitating membrane permeability and interaction with molecular targets. 3-Prenyl-4-hydroxybenzoic acid, a member of this promising class of compounds, stands at the intersection of natural product chemistry and rational drug design.
This comprehensive guide provides an in-depth exploration of the medicinal chemistry applications of 3-prenyl-4-hydroxybenzoic acid. We delve into its synthesis, elucidate its multifaceted biological activities, and provide detailed, field-proven protocols for its evaluation. This document is designed to empower researchers to unlock the full therapeutic potential of this intriguing molecule.
Chemical Profile
| Compound Name | 3-Prenyl-4-hydroxybenzoic acid |
| Synonyms | 3-(3-Methyl-2-butenyl)-4-hydroxybenzoic acid |
| Chemical Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| Structure | |
| Key Features | Aromatic carboxylic acid, Phenolic hydroxyl group, Isoprenoid (prenyl) side chain |
PART 1: Synthesis of 3-Prenyl-4-Hydroxybenzoic Acid
The introduction of a prenyl group onto the aromatic ring of 4-hydroxybenzoic acid requires a regioselective approach to favor C-alkylation at the ortho position (C3) to the hydroxyl group. The following protocol is a robust method based on the principles of Friedel-Crafts alkylation, a cornerstone of aromatic chemistry[1].
Protocol 1: Synthesis via Friedel-Crafts Alkylation
This protocol describes the synthesis of 3-prenyl-4-hydroxybenzoic acid from 4-hydroxybenzoic acid and prenyl bromide using a Lewis acid catalyst.
Materials and Reagents:
-
4-Hydroxybenzoic acid
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Anhydrous aluminum chloride (AlCl3) or Boron trifluoride etherate (BF3·OEt2)[2]
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzoic acid (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous AlCl3 (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 30 minutes at 0 °C. The formation of a complex between the hydroxyl and carboxyl groups with the Lewis acid directs the incoming electrophile to the ortho position.
-
Addition of Prenyl Bromide: Add prenyl bromide (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-prenyl-4-hydroxybenzoic acid.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (1H NMR, 13C NMR, and Mass Spectrometry).
Caption: Workflow for the synthesis of 3-prenyl-4-hydroxybenzoic acid.
PART 2: Biological Activities and Mechanisms of Action
The introduction of the prenyl group significantly modulates the biological profile of 4-hydroxybenzoic acid, enhancing its potential as a therapeutic agent. The lipophilic nature of the prenyl chain is thought to improve interaction with cellular membranes and hydrophobic pockets of target proteins.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. 3-Prenyl-4-hydroxybenzoic acid is anticipated to exhibit potent anti-inflammatory effects by modulating key inflammatory signaling pathways.
Mechanism of Action: A primary mechanism of anti-inflammatory action for many prenylated phenolics is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[3][4][5]. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5][6]. 3-Prenyl-4-hydroxybenzoic acid likely inhibits this cascade, leading to a reduction in the production of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by 3-prenyl-4-hydroxybenzoic acid.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Phenolic compounds are renowned for their antioxidant properties, and prenylation can enhance this activity.
Mechanism of Action: The antioxidant effect of 3-prenyl-4-hydroxybenzoic acid is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[7][8][9][10]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles and ROS can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[7][9].
Caption: Activation of the Nrf2 antioxidant pathway by 3-prenyl-4-hydroxybenzoic acid.
Anticancer Activity
The antiproliferative and pro-apoptotic effects of prenylated phenolics against various cancer cell lines are well-documented[11][12][13][14]. 3-Prenyl-4-hydroxybenzoic acid is a promising candidate for anticancer drug development.
Mechanism of Action: The anticancer activity of 3-prenyl-4-hydroxybenzoic acid is likely multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell signaling pathways. The prenyl group can enhance the compound's ability to interact with and disrupt mitochondrial membranes, leading to the release of pro-apoptotic factors like cytochrome c. This can trigger the activation of caspases, the executioners of apoptosis[11][14]. Furthermore, modulation of survival pathways such as PI3K/Akt may also contribute to its anticancer effects[15].
PART 3: Experimental Protocols for Biological Evaluation
The following protocols provide standardized methods for assessing the key biological activities of 3-prenyl-4-hydroxybenzoic acid.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[16][17][18][19][20].
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-Prenyl-4-hydroxybenzoic acid
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of 3-prenyl-4-hydroxybenzoic acid in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Measurement of Nitric Oxide Production using Griess Assay
This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. It is a common method to assess the anti-inflammatory effect of compounds on iNOS activity in macrophages[21][22][23][24][25].
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
Cell culture medium
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 3-prenyl-4-hydroxybenzoic acid for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of NaNO2 in culture medium (0-100 µM).
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing the sample or standard, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve.
Protocol 4: Quantification of Inflammatory Cytokines using ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants[26][27][28][29].
Materials and Reagents:
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)
-
Cell culture supernatants from Protocol 3
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.
-
Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until color develops.
-
Reaction Stopping and Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.
Data Presentation
Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: In Vitro Cytotoxicity of 3-Prenyl-4-hydroxybenzoic Acid
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | [Insert Value] |
| A549 | 48 | [Insert Value] |
| HeLa | 48 | [Insert Value] |
Table 2: Effect of 3-Prenyl-4-hydroxybenzoic Acid on NO and Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | - | 100 ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| 3-P-4-HBA | 1 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| 3-P-4-HBA | 10 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| 3-P-4-HBA | 50 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
Conclusion and Future Directions
3-Prenyl-4-hydroxybenzoic acid represents a promising scaffold for the development of novel therapeutics with anti-inflammatory, antioxidant, and anticancer properties. The protocols and insights provided in this guide offer a comprehensive framework for its synthesis and biological evaluation. Further research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the identification of specific molecular targets to fully elucidate its therapeutic potential and advance its journey from a promising molecule to a clinically relevant drug candidate.
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Prenylated Chalcones as Anticancer Agents Against Castration-Resistant Prostate Cancer. (n.d.). MDPI. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]
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MTT Cell Assay Protocol. (n.d.). Checkpoint Lab. [Link]
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Synthesis of prenylated phenols and their acetylated derivatives in two steps. (n.d.). MDPI. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives. (2025). ResearchGate. [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. [Link]
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Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? (2013). ResearchGate. [Link]
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Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase. (n.d.). PubMed. [Link]
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Protocol Griess Test. (2019). Protocols.io. [Link]
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Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products. (n.d.). National Institutes of Health. [Link]
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Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). National Center for Biotechnology Information. [Link]
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Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. (n.d.). PubMed. [Link]
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Cytokine Detection ELISAs. (n.d.). Chondrex, Inc. [Link]
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Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
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PRE inhibited the activation of the NF-kB pathway in vitro. a... (n.d.). ResearchGate. [Link]
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Combinatory Biosynthesis of Prenylated 4-Hydroxybenzoate Derivatives by Overexpression of the Substrate-Promiscuous Prenyltransferase XimB in Engineered E. coli. (2018). PubMed. [Link]
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Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. [Link]
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Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? (2015). National Center for Biotechnology Information. [Link]
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Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023). National Institutes of Health. [Link]
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2, 3, and 4 hydroxybenzoic acid syntheses. (2021). YouTube. [Link]
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An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. (n.d.). OUCI. [Link]
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Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI. [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry. [Link]
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Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. (n.d.). PubMed. [Link]
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4-Hydroxybenzoic acid derivatives synthesized through metabolic... (n.d.). ResearchGate. [Link]
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A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. (n.d.). National Institutes of Health. [Link]
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3-Methyl-2-(4-methylphenoxy)benzoic acid. (n.d.). National Center for Biotechnology Information. [Link]
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Application Note: GC-MS Analysis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid Following Derivatization
Abstract
This application note provides a detailed guide for the derivatization and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. This prenylated phenolic acid, a compound of interest in natural product research and drug development, requires derivatization to enhance its volatility and thermal stability for successful GC-MS analysis. We present two robust protocols: a direct one-step trimethylsilylation and a two-step methylation-silylation approach. This guide offers in-depth technical protocols, explains the rationale behind experimental choices, and provides a framework for researchers to reliably quantify and identify this and structurally related compounds.
Introduction: The Rationale for Derivatization
This compound possesses two active hydrogen sites: a phenolic hydroxyl group and a carboxylic acid group. These functional groups contribute to the molecule's polarity and its propensity for intermolecular hydrogen bonding. Consequently, direct injection into a GC-MS system would result in poor chromatographic performance, including low volatility, significant peak tailing, and potential thermal degradation in the hot injector.
Derivatization is a chemical modification process that replaces these active hydrogens with non-polar functional groups.[1][2] This transformation is essential for:
-
Increasing Volatility: By masking the polar -OH and -COOH groups, the boiling point of the analyte is significantly lowered, allowing it to transition into the gas phase at temperatures compatible with GC analysis.[3]
-
Enhancing Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures of the GC inlet and column, preventing on-column degradation and ensuring accurate quantification.[4]
-
Improving Chromatographic Peak Shape: The reduction in polarity minimizes interactions with active sites on the GC column and liner, leading to sharper, more symmetrical peaks and improved resolution.
-
Generating Characteristic Mass Spectra: The derivatized molecule often produces predictable and informative fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.
This note will detail two effective derivatization strategies, acknowledging the unique structural features of the target analyte, specifically the prenyl (3-methylbut-2-en-1-yl) group, which may influence reagent choice and reaction conditions.
Derivatization Strategies and Protocols
We present two protocols to provide flexibility and address potential challenges, such as steric hindrance or partial derivatization.
Protocol 1: One-Step Trimethylsilylation
This method is a rapid and widely used approach for derivatizing both phenolic and carboxylic acid functionalities simultaneously using a silylating agent. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent, and its efficacy can be enhanced with a catalyst like trimethylchlorosilane (TMCS).[5][6]
Causality of Experimental Choices:
-
Reagent: BSTFA is highly reactive and its byproducts are volatile, minimizing interference in the chromatogram.[5] The addition of 1% TMCS acts as a catalyst, particularly beneficial for derivatizing sterically hindered groups and driving the reaction to completion.[7]
-
Solvent: Anhydrous pyridine or acetonitrile is used as a solvent. Pyridine can also act as a catalyst and a scavenger for the HCl produced when TMCS is used. It is crucial that all solvents and the sample itself are anhydrous, as moisture will readily hydrolyze the silylating reagent and the formed derivatives.[8]
-
Temperature and Time: Heating accelerates the reaction. A temperature of 70-80°C for 30-60 minutes is typically sufficient for complete derivatization of phenolic acids.[2] Optimization may be required depending on the sample matrix.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried sample or standard into a 2 mL reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 75°C for 45 minutes in a heating block or oven.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Diagram of One-Step Silylation Workflow:
Caption: Workflow for the one-step silylation of this compound.
Protocol 2: Two-Step Methylation followed by Silylation
This sequential approach first converts the carboxylic acid to its methyl ester, followed by silylation of the phenolic hydroxyl group. This can be advantageous if the single-step silylation proves to be incomplete for the sterically hindered carboxylic acid or if a more stable ester derivative is desired. Diazomethane or its safer alternative, trimethylsilyldiazomethane, are effective for the methylation of carboxylic acids.[9][10]
Causality of Experimental Choices:
-
Methylation: Diazomethane reacts rapidly and cleanly with carboxylic acids to form methyl esters.[11] However, it is highly toxic and explosive, requiring experienced handling in a fume hood. Trimethylsilyldiazomethane is a safer alternative that also efficiently methylates carboxylic acids.[10] This step specifically targets the carboxylic acid, leaving the phenolic hydroxyl group available for subsequent derivatization.
-
Silylation: After methylation, the remaining phenolic hydroxyl group is derivatized using BSTFA as described in Protocol 1. This step is generally rapid for phenolic hydroxyls.
Experimental Protocol:
Step A: Methylation of the Carboxylic Acid
-
Sample Preparation: Place 1-5 mg of the dried sample in a reaction vial. Dissolve in a small volume of a suitable solvent like methanol/diethyl ether (1:9 v/v).
-
Reagent Addition (using Trimethylsilyldiazomethane): Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes dropwise at room temperature until a faint yellow color persists, indicating a slight excess of the reagent.
-
Reaction: Allow the reaction to proceed for 10-15 minutes. The evolution of nitrogen gas will be observed.
-
Solvent Removal: Gently evaporate the solvent and excess reagent under a stream of nitrogen.
Step B: Silylation of the Phenolic Hydroxyl
-
Re-dissolution: To the dried, methylated sample, add 100 µL of anhydrous pyridine or acetonitrile.
-
Silylation Reagent: Add 50 µL of BSTFA.
-
Reaction: Cap the vial and heat at 60°C for 15-20 minutes.
-
Analysis: Cool to room temperature before GC-MS analysis.
Diagram of Two-Step Methylation-Silylation Workflow:
Caption: Workflow for the two-step methylation and silylation of the target analyte.
Comparison of Derivatization Methods
| Parameter | Protocol 1: One-Step Silylation | Protocol 2: Two-Step Methylation-Silylation |
| Reagents | BSTFA + 1% TMCS, Pyridine/Acetonitrile | Trimethylsilyldiazomethane, BSTFA, Solvents |
| Procedure Time | ~1 hour | ~1.5 - 2 hours |
| Complexity | Simpler, single step | More complex, two sequential steps |
| Safety | BSTFA is a lachrymator | Diazomethane/TMS-diazomethane are toxic |
| Expected Derivative | Di-TMS derivative | Methyl-TMS derivative |
| Molecular Weight Inc. | +144 Da | +86 Da (+14 from CH₂ and +72 from TMS) |
| Advantages | Fast, efficient for many phenolic acids | Can overcome steric hindrance at the carboxyl group, produces a more stable ester |
| Disadvantages | Potential for incomplete derivatization of hindered groups | Longer procedure, use of more hazardous reagents |
GC-MS Instrumentation and Method
The analysis of the derivatized this compound can be performed on a standard GC-MS system. The following parameters provide a robust starting point for method development.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: A non-polar or semi-polar column is recommended. A good initial choice is a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12] These columns provide excellent resolution for a wide range of derivatized compounds.
-
Injection: 1 µL in splitless mode.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp at 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.[12]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-550.
Expected Mass Spectra and Data Interpretation
The mass spectrum of the derivatized analyte will provide key structural information.
-
Di-TMS Derivative (from Protocol 1): The molecular ion (M+) is expected at m/z 364. Key fragments would include the loss of a methyl group ([M-15]+) at m/z 349, and a characteristic ion for TMS derivatives at m/z 73.
-
Methyl-TMS Derivative (from Protocol 2): The molecular ion (M+) is expected at m/z 306. Fragmentation would likely involve the loss of a methyl group ([M-15]+) at m/z 291 and the TMS group.
For confirmation, comparison with a derivatized authentic standard is essential. The NIST Mass Spectral Library can also be a valuable resource for comparing fragmentation patterns of related structures.[1]
Troubleshooting
-
Incomplete Derivatization: This can be indicated by broad, tailing peaks of the underivatized or partially derivatized analyte.
-
Solution: Ensure all reagents and solvents are anhydrous. Increase the reaction time or temperature. For the silylation protocol, ensure the catalytic amount of TMCS is included.
-
-
Peak Tailing: Even with derivatization, peak tailing can occur due to active sites in the GC inlet liner or the front of the column.
-
Solution: Use a deactivated inlet liner. A guard column can also protect the analytical column.
-
-
Presence of Reagent Peaks: Excess derivatizing reagent can produce large peaks in the chromatogram.
-
Solution: While generally not interfering with later-eluting peaks, the sample can be gently evaporated to dryness and reconstituted in a clean solvent if necessary. However, this risks loss of the volatile derivatives.
-
Conclusion
The successful GC-MS analysis of this compound is critically dependent on proper derivatization. Both the one-step silylation and the two-step methylation-silylation protocols presented here are effective methods to prepare this analyte for analysis. The choice of method will depend on the specific laboratory capabilities and the nature of the sample matrix. By following these detailed protocols and understanding the underlying chemical principles, researchers can achieve reliable and reproducible results for the quantification and identification of this and other prenylated phenolic compounds.
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Diazomethane (CH2N2). Master Organic Chemistry. [Link]
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Methylation of some highly sterically hindered alcohols. ResearchGate. [Link]
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Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. ACS Publications. [Link]
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Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. ResearchGate. [Link]
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A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central. [Link]
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Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]
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4-Hydroxybenzoic acid, 2TMS derivative. NIST WebBook. [Link]
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Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
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Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. [Link]
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GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. National Institutes of Health. [Link]
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Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry. [Link]
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Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. National Institutes of Health. [Link]
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Mass spectra of (A) TMS derivative of 3-hydroxy-4-methoxy- benzoic... ResearchGate. [Link]
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Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]
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Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]
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Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]
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EI Mass spectrum of the TMS derivative of benzoic acid (24). ResearchGate. [Link]
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How would I pick a suitable internal standard? Reddit. [Link]
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How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? ResearchGate. [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
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Benzoic Acid, TMS derivative. NIST WebBook. [Link]
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Supplement of Yields and molecular composition of gas-phase and secondary organic aerosol from the photooxidation of the volatil. Atmospheric Chemistry and Physics. [Link]
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Derivatization reagents for GC. MACHEREY-NAGEL. [Link]
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Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents. MDPI. [Link]
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A targeted prenylation analysis by a combination of IT-MS and HR-MS: Identification of prenyl number, configuration, and position in different subclasses of (iso)flavonoids. ResearchGate. [Link]
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Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]
-
Determination of Phenolic Compounds from Wine Samples by GC/MS System. ResearchGate. [Link]
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Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. National Institute of Standards and Technology. [Link]
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Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. MDPI. [Link]
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Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PubMed Central. [Link]
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Precipitation after derivatization with BSTFA? ResearchGate. [Link]
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Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry. National Institutes of Health. [Link]
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Preparation of TMS Derivatives for GC/MS. Caltech. [Link]
-
Prenylation of Natural Products: An Overview. ResearchGate. [Link]
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Prenylated bacterial natural products: occurrence, chemical diversity, biosynthesis and bioactivity. Royal Society of Chemistry. [Link]
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Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. Office of Scientific and Technical Information. [Link]
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The Versatile Synthon: Harnessing 3-Prenyl-4-hydroxybenzoic Acid in Modern Organic Synthesis
Abstract
This comprehensive guide explores the synthetic utility of 3-prenyl-4-hydroxybenzoic acid, a key building block in the construction of a diverse array of bioactive molecules and natural products. Moving beyond its intrinsic biological properties, this document provides researchers, medicinal chemists, and professionals in drug development with detailed application notes and robust protocols for the strategic manipulation of its core functional groups. We delve into the causality behind experimental choices for esterification, etherification, and chromene formation, offering a framework for the rational design of complex molecular architectures.
Introduction: A Building Block of Biological and Synthetic Significance
3-Prenyl-4-hydroxybenzoic acid is a naturally occurring phenolic compound, frequently isolated from various plant species, notably within the Piper genus.[1][2] Its structure is characterized by a para-hydroxybenzoic acid core appended with a C5 isoprenoid unit (a prenyl group) ortho to the hydroxyl moiety. This substitution pattern is a recurring motif in a multitude of natural products exhibiting a wide spectrum of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and molluscicidal properties.[1][2]
While the pharmacological profile of 3-prenyl-4-hydroxybenzoic acid and its close analogs is of significant interest, its true potential in drug discovery and development lies in its versatility as a synthetic intermediate. The molecule possesses three distinct and chemically addressable functional groups: a carboxylic acid, a phenol, and an alkene. This trifecta of reactivity allows for a modular and divergent approach to the synthesis of complex molecular scaffolds. This guide will provide a detailed exploration of how to selectively target these functional groups to forge new bonds and construct intricate molecular frameworks.
Strategic Functional Group Manipulations
The synthetic utility of 3-prenyl-4-hydroxybenzoic acid is unlocked through the selective modification of its functional groups. The following sections provide detailed protocols and the underlying chemical principles for these transformations.
Protection and Derivatization of the Carboxylic Acid and Phenolic Hydroxyl Groups
Selective protection and derivatization of the carboxylic acid and phenolic hydroxyl groups are often the initial and most critical steps in a synthetic sequence commencing with 3-prenyl-4-hydroxybenzoic acid. The differential reactivity of these groups allows for their selective modification, paving the way for more complex transformations.
The conversion of the carboxylic acid to an ester is a common strategy to mask its acidity, enhance solubility in organic solvents, and prevent its interference in subsequent reactions. Fischer-Speier esterification is a classical and reliable method for this transformation.
Protocol: Fischer-Speier Esterification of 3-Prenyl-4-hydroxybenzoic Acid
Objective: To synthesize methyl 3-prenyl-4-hydroxybenzoate.
Materials:
-
3-Prenyl-4-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-prenyl-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approximately 65-70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 3-prenyl-4-hydroxybenzoate.
Causality and Experimental Insights:
-
Anhydrous Conditions: The use of anhydrous methanol is crucial as the presence of water can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Excess Alcohol: Methanol is used as the solvent, ensuring a large excess that drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Work-up: The sodium bicarbonate wash is essential to remove the sulfuric acid catalyst and any unreacted carboxylic acid.
The phenolic hydroxyl group can be converted to an ether to prevent its undesired reactions, such as O-acylation, or to introduce new functionalities. The Williamson ether synthesis is a robust method for this purpose, though it requires prior protection of the more acidic carboxylic acid group.
Protocol: O-Alkylation of Methyl 3-Prenyl-4-hydroxybenzoate
Objective: To synthesize methyl 4-alkoxy-3-prenylbenzoate.
Materials:
-
Methyl 3-prenyl-4-hydroxybenzoate (from the previous step)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add methyl 3-prenyl-4-hydroxybenzoate (1.0 eq) and anhydrous acetone or DMF (10-15 mL per gram of ester).
-
Add anhydrous potassium carbonate (1.5-2.0 eq).
-
Add the desired alkyl halide (1.1-1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF).
-
Stir the reaction vigorously and monitor its progress by TLC (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude methyl 4-alkoxy-3-prenylbenzoate, which can be purified by column chromatography.
Causality and Experimental Insights:
-
Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide, without promoting the hydrolysis of the ester.
-
Solvent: Acetone and DMF are suitable polar aprotic solvents for Sₙ2 reactions. DMF is particularly effective for less reactive alkyl halides due to its higher boiling point and ability to solvate cations.
-
Protection Strategy: The initial esterification of the carboxylic acid is a critical protecting group strategy. The carboxylate that would form under basic conditions is a poor nucleophile, thus preventing O-alkylation.
Harnessing the Prenyl Group: Cyclization to Chromenes
The prenyl group ortho to a phenolic hydroxyl is a classic precursor for the synthesis of 2,2-dimethyl-2H-chromenes, a privileged scaffold in many natural products and pharmacologically active compounds. This transformation is typically achieved through an acid-catalyzed intramolecular cyclization.
Protocol: Acid-Catalyzed Cyclization to a Chromene
Objective: To synthesize the corresponding 2,2-dimethyl-2H-chromene-6-carboxylic acid.
Materials:
-
3-Prenyl-4-hydroxybenzoic acid
-
Montmorillonite K10 clay or Amberlyst-15 resin
-
Anhydrous toluene or dichloromethane
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 3-prenyl-4-hydroxybenzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of Montmorillonite K10 clay or Amberlyst-15 resin (e.g., 20% w/w of the starting material).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and catalyst.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solid catalyst and wash it with toluene or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Causality and Experimental Insights:
-
Solid Acid Catalysts: Montmorillonite K10 and Amberlyst-15 are solid acid catalysts that offer several advantages over traditional Brønsted or Lewis acids, including ease of handling, recyclability, and milder reaction conditions, which can minimize side reactions.[3]
-
Mechanism: The acid catalyst protonates the double bond of the prenyl group, leading to the formation of a tertiary carbocation. This carbocation is then trapped intramolecularly by the nucleophilic phenolic hydroxyl group. Subsequent deprotonation yields the chromene ring system.
-
Solvent: Anhydrous, non-polar solvents like toluene are preferred to prevent side reactions involving water.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthetic transformations of 3-prenyl-4-hydroxybenzoic acid.
Data Summary
The following table provides a summary of representative yields for the transformations discussed. Actual yields may vary depending on the specific substrate, reagents, and reaction conditions.
| Transformation | Starting Material | Product | Catalyst | Typical Yield (%) |
| Esterification | 3-Prenyl-4-hydroxybenzoic Acid | Methyl 3-prenyl-4-hydroxybenzoate | H₂SO₄ | >90 |
| Etherification | Methyl 3-prenyl-4-hydroxybenzoate | Methyl 4-ethoxy-3-prenylbenzoate | K₂CO₃ | 85-95 |
| Chromene Formation | 3-Prenyl-4-hydroxybenzoic Acid | 2,2-Dimethyl-2H-chromene-6-carboxylic acid | Montmorillonite K10 | 70-85 |
Conclusion
3-Prenyl-4-hydroxybenzoic acid is a highly valuable and versatile building block in organic synthesis. Its readily accessible functional groups provide multiple handles for the construction of complex molecular architectures. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the synthetic potential of this remarkable natural product derivative in their drug discovery and development endeavors. The strategic application of the described transformations can pave the way for the efficient synthesis of novel bioactive compounds.
References
Sources
Application Note: Quantitative Analysis of 3-Prenyl-4-Hydroxybenzoic Acid in Plant Extracts Using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note presents a detailed, validated protocol for the quantification of 3-prenyl-4-hydroxybenzoic acid in complex plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). 3-prenyl-4-hydroxybenzoic acid and its derivatives are a class of phenolic compounds with demonstrated antimicrobial, anti-inflammatory, and antioxidant properties, making their accurate quantification crucial for drug discovery, nutraceutical development, and quality control of botanical products.[1][2][3][4] The methodology described herein provides the requisite selectivity, sensitivity, and accuracy for robust analysis, adhering to principles outlined in regulatory guidelines.
Introduction: The Significance of 3-Prenyl-4-Hydroxybenzoic Acid
Prenylated phenolic compounds, such as 3-prenyl-4-hydroxybenzoic acid, are secondary metabolites found in various plant species. The addition of a prenyl group to the phenolic backbone often enhances bioavailability and biological activity compared to their non-prenylated counterparts.[1][2] These compounds have garnered significant interest from the pharmaceutical and nutraceutical industries due to their diverse therapeutic potential, including anti-inflammatory and cytotoxic activities.[1] Therefore, a reliable and validated analytical method is paramount for the accurate quantification of these bioactive molecules in raw plant materials and finished products.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this application. Its inherent selectivity and sensitivity make it ideal for analyzing complex matrices like plant extracts, where numerous compounds can interfere with traditional detection methods.[5][6][7] This protocol leverages the power of High-Performance Liquid Chromatography (HPLC) for separation, coupled with mass spectrometry for specific detection and quantification.
Experimental Design & Rationale
This section details the materials, instrumentation, and the logic behind the chosen analytical parameters.
Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, and water (LC-MS grade). Formic acid (LC-MS grade).
-
Reference Standard: 3-prenyl-4-hydroxybenzoic acid (purity ≥98%).
-
Internal Standard (IS): Salicylic acid or another structurally similar compound not present in the plant extract.[5][8] The use of an IS is critical to correct for variations in sample preparation and instrument response.
-
Plant Material: Dried and finely powdered plant material suspected to contain the target analyte.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of delivering accurate and reproducible gradients. An Agilent 1100 or 1200 series or equivalent is suitable.[9]
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source. A quadrupole ion trap or a triple quadrupole (QqQ) instrument is recommended for quantitative analysis.[5][9]
-
Analytical Column: A C18 reversed-phase column (e.g., Poroshell-120 EC-C18) is a common choice for separating phenolic compounds.[5][8]
Sample Preparation: Extracting the Analyte of Interest
The goal of sample preparation is to efficiently extract 3-prenyl-4-hydroxybenzoic acid from the plant matrix while minimizing co-extraction of interfering substances.[10][11][12]
Protocol: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is an efficient method for extracting phenolic compounds from plant materials.[11]
-
Accurately weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 70% aqueous methanol.[5] Methanol is often effective for extracting lower molecular weight polyphenols.[13]
-
Spike the sample with the internal standard at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes at room temperature.[5]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Diagram: Sample Preparation Workflow
Caption: Workflow for the extraction of 3-prenyl-4-hydroxybenzoic acid.
LC-MS Method Parameters
The chromatographic and mass spectrometric conditions must be optimized to achieve good separation, peak shape, and signal intensity for the analyte and internal standard.
Table 1: Optimized LC-MS Parameters
| Parameter | Setting | Rationale |
| HPLC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.7 µm) | Provides excellent separation for moderately polar compounds like phenolic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase improves peak shape and ionization efficiency for phenolic compounds.[5][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 10-90% B over 15 minutes | A gradient elution is necessary to separate the target analyte from other components in the complex plant extract. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for polar molecules. Phenolic acids readily form [M-H]⁻ ions in negative mode.[9][14] |
| Monitored Transition (MRM) | m/z of [M-H]⁻ → m/z of characteristic fragment ion | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. The specific masses will need to be determined by infusing the standard. |
| Capillary Voltage | 3.5 kV | Optimized for maximum ion signal. |
| Source Temperature | 120 °C | Optimized for efficient desolvation. |
| Gas Flow | Dependent on instrument manufacturer's recommendations |
Rationale for ESI Negative Mode: Phenolic hydroxyl and carboxylic acid groups are acidic and readily deprotonate to form negative ions ([M-H]⁻). This process is highly efficient in ESI, leading to strong signals and high sensitivity.[9][14]
Fragmentation of Hydroxybenzoic Acids: Collision-induced dissociation (CID) of the deprotonated molecular ion of hydroxybenzoic acids typically results in the loss of CO₂ (44 Da) from the carboxylic acid group.[15] This characteristic fragmentation is highly specific and ideal for MRM experiments.
Diagram: LC-MS Quantification Workflow
Caption: The process of quantification using LC-MS in MRM mode.
Method Validation
A thorough method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[16] The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA or the International Council for Harmonisation (ICH).[16][17][18][19]
Validation Parameters
The following parameters must be assessed:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in a blank matrix sample.
-
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte. A linear regression analysis is performed, and the correlation coefficient (r²) should be >0.99.[5][8]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value. Precision represents the degree of scatter between a series of measurements. Both are typically assessed at three concentration levels (low, medium, and high) by analyzing replicate quality control (QC) samples. The accuracy should be within 85-115% (80-120% at the LLOQ), and the precision (expressed as relative standard deviation, %RSD) should not exceed 15% (20% at the LLOQ).[20]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[8]
-
Recovery: The extraction efficiency of the analytical method. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
Representative Validation Data
The following table provides an example of acceptable validation results.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | >0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (% RSD) | ≤15% | 3.1% to 9.8% |
| LOD | - | 0.3 ng/mL |
| LOQ | - | 1.0 ng/mL |
| Recovery (%) | Consistent | 85 - 95% |
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantification of 3-prenyl-4-hydroxybenzoic acid in plant extracts using LC-MS. The described methodology, from sample preparation to method validation, ensures accurate and reliable results that are fit for purpose in research, development, and quality control settings. The principles and techniques outlined can be adapted for the analysis of other prenylated phenolic compounds in various botanical matrices.
References
- Journal of Mass Spectrometry. (2008). Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids.
- Phytochemistry Letters. (2022).
- IT Medical Team. (n.d.). Isolation and identification of Phenolic compounds by HPLC and ESI-MS.
- Rapid Communications in Mass Spectrometry. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection.
- ResearchGate. (n.d.).
- Molecules. (2021).
- Molecules. (2017).
- ResearchGate. (n.d.). HPLC-electrospray ionization (ESI)-MS/MS profiles of phenols detected....
- ResearchGate. (n.d.).
- Molecules. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities.
- Molecules. (2014).
- Molecules. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review.
- Molecules. (2022).
- ResearchGate. (n.d.). LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). A....
- Bohrium. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
- Molecules. (2014). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties.
- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes.
- Molecules. (2014). Techniques for Analysis of Plant Phenolic Compounds.
- Journal of Natural Products. (2009).
- MassBank. (2009). 4-Hydroxybenzoic acid; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M-H]-.
- Molecules. (2020).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2013).
- Semantic Scholar. (n.d.).
- Molecules. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review.
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- LabRoots. (2018).
- Molecules. (2024).
- Molecules. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
- Victoria University Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
- Molecules. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.).
- Amazon S3. (n.d.). Article.
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Troubleshooting & Optimization
Solubility and stability issues of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid in aqueous solutions
Welcome to the technical support center for 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid (CAS No. 1138-41-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility and stability of this compound. As a prenylated benzoic acid derivative, its unique structure presents specific handling requirements for successful experimentation. This document provides in-depth, evidence-based solutions and troubleshooting workflows to ensure the integrity and reproducibility of your results.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of this compound.
1. Why is my this compound not dissolving in aqueous buffers?
The poor aqueous solubility of this compound is inherent to its molecular structure. It possesses a lipophilic prenyl group and a benzoic acid moiety.[1][2] The overall molecule has a significant nonpolar character, making it challenging to dissolve in polar solvents like water or standard buffers (e.g., PBS). At neutral or acidic pH, the carboxylic acid group remains largely in its protonated, non-ionized form, which is less soluble than its ionized counterpart.
2. I've noticed a color change in my stock solution over time. What is happening?
Phenolic compounds, such as this compound, are susceptible to oxidation. This degradation can be accelerated by factors like exposure to light, elevated temperatures, and alkaline pH.[3] The color change is likely due to the formation of quinone-type oxidation products. It is crucial to minimize these environmental stressors to maintain the compound's integrity.
3. What is the expected pKa of this compound and why is it important?
4. Can I heat the solution to improve solubility?
While gentle warming can sometimes aid dissolution, prolonged exposure to high temperatures should be avoided. Benzoic acid derivatives can undergo degradation at elevated temperatures.[3] Specifically, decarboxylation can occur under harsh heating conditions.[3] A more controlled and recommended approach is to use solubility enhancement techniques at or near ambient temperature.
5. Is it necessary to protect my solutions from light?
Yes, it is highly recommended. Phenolic compounds can be photosensitive. Exposure to UV or even ambient light can provide the energy to initiate oxidative degradation pathways. To ensure the stability of your solutions, always store them in amber vials or wrap your containers in aluminum foil and keep them in the dark whenever possible.
II. Troubleshooting Guide: Enhancing Aqueous Solubility
If you are facing challenges with dissolving this compound, follow this systematic troubleshooting workflow.
Workflow for Solubility Enhancement
Caption: A step-by-step workflow for troubleshooting the solubility of this compound.
Detailed Protocols for Solubility Enhancement
A. pH Adjustment
-
Principle: As a weak acid, the solubility of this compound increases significantly as the pH of the solution rises above its carboxylic acid pKa (estimated to be ~4-5). This is due to the deprotonation of the carboxylic acid group to form the more polar and water-soluble carboxylate salt.
-
Protocol:
-
Prepare a slurry of the compound in the desired aqueous buffer.
-
While stirring, add a dilute solution of a strong base (e.g., 0.1 N NaOH or KOH) dropwise.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding the base until the compound fully dissolves. A target pH of 7.0-8.0 is often sufficient.
-
Caution: Avoid excessively high pH (e.g., > 9) as this can lead to the degradation of the phenolic group.[4]
-
B. Use of Co-solvents
-
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.
-
Protocol:
-
First, attempt to dissolve the compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400).
-
Once dissolved, slowly add this organic stock solution to your aqueous buffer with vigorous stirring.
-
It is critical to ensure that the final concentration of the organic co-solvent is low enough to be compatible with your experimental system (typically <1% v/v for cell-based assays).
-
Pro-Tip: Prepare a high-concentration stock solution in the pure co-solvent, and then dilute it into the aqueous buffer to achieve the final desired concentration.
-
| Co-solvent | Recommended Starting Concentration (v/v) | Notes |
| DMSO | 1-10% | Can have biological effects at higher concentrations. |
| Ethanol | 5-20% | Can cause protein precipitation in some systems. |
| PEG 400 | 10-30% | Generally well-tolerated in many biological systems. |
III. Troubleshooting Guide: Ensuring Stability in Aqueous Solutions
Maintaining the chemical integrity of this compound in your prepared solutions is paramount for reliable experimental outcomes.
Factors Affecting Stability and Mitigation Strategies
| Parameter | Risk Factor | Mitigation Strategy | Scientific Rationale |
| pH | pH > 9 | Maintain solution pH between 6.0 and 8.0. | High pH can lead to the deprotonation of the phenolic hydroxyl group, making the compound more susceptible to oxidation.[4] |
| Temperature | Storage at room temperature or higher for extended periods. Freeze-thaw cycles. | Store stock solutions at -20°C or -80°C. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. | Lower temperatures slow down the rate of chemical degradation.[3] Aliquoting prevents the potential for degradation with each warming and cooling cycle. |
| Light | Exposure to ambient or UV light. | Store solutions in amber glass vials or wrap containers with aluminum foil. Keep in a dark place. | Phenolic compounds can undergo photo-oxidation. |
| Oxygen | Presence of dissolved oxygen in the buffer. | For long-term storage, consider degassing the buffer by sparging with an inert gas like nitrogen or argon before preparing the solution. | The removal of dissolved oxygen minimizes the potential for oxidative degradation. |
Experimental Workflow for Stability Assessment
Caption: A workflow for assessing the stability of this compound solutions.
IV. References
-
PubChem. 4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid. [Link]
-
PubChem. This compound. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]
-
Pereira, V., et al. (2018). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 23(8), 2031. [Link]
-
Kusuma, S. A. F., & Mita, N. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 182(1-3), 657–663. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H14O3 | CID 443852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Optimizing the Extraction of 3-Prenyl-4-Hydroxybenzoic Acid
Introduction
Welcome to the technical support center for the extraction and optimization of 3-prenyl-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the isolation of this valuable prenylated phenolic compound from natural sources. 3-Prenyl-4-hydroxybenzoic acid, a key intermediate in ubiquinone (coenzyme Q) biosynthesis, is of significant interest due to its potential biological activities.[1] However, its extraction can be challenging, often resulting in low yields and purity issues.
This document provides in-depth, field-proven insights and structured methodologies to overcome common hurdles. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific literature.
Section 1: Foundational Knowledge & Extraction Principles
3-Prenyl-4-hydroxybenzoic acid is a derivative of p-hydroxybenzoic acid (PHBA)[2], a phenolic compound found in various plants. The addition of the lipophilic prenyl group significantly alters its solubility and stability compared to its parent compound, PHBA, which is more soluble in polar organic solvents like alcohols and acetone but only slightly soluble in water.[3] This structural difference is critical when selecting an appropriate extraction strategy.
The core principle of solid-liquid extraction from a plant matrix is to use a solvent that maximizes the solubilization of the target compound while minimizing the co-extraction of impurities.[4] For 3-prenyl-4-hydroxybenzoic acid, solvents of intermediate polarity are often most effective.
Section 2: Comparative Extraction Protocols & Methodologies
Several techniques can be employed for extraction, each with distinct advantages in terms of efficiency, time, and preservation of the target molecule. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant benefits over traditional approaches.[5]
Data Summary: Comparison of Extraction Methods
The following table summarizes typical starting parameters for various extraction methods. These should be considered as a baseline for further optimization.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) |
| Typical Solvent | Ethanol, Methanol, Acetone | Hexane followed by Ethanol | 70-80% Ethanol[6] | 70-80% Ethanol[6] |
| Solvent-to-Solid Ratio | 10:1 to 20:1 mL/g | 10:1 to 20:1 mL/g | 10:1 to 30:1 mL/g[7] | 20:1 to 40:1 mL/g |
| Temperature | Room Temperature | Solvent Boiling Point | 40 - 60°C[8] | 50 - 80°C |
| Extraction Time | 24 - 72 hours | 6 - 24 hours | 20 - 60 minutes[5] | 5 - 30 minutes[6] |
| Key Advantage | Simple, low equipment cost | High extraction efficiency | Reduced time & solvent[5] | Extremely rapid, high yield |
| Key Disadvantage | Time-consuming, large solvent volume[4] | Potential thermal degradation[4][9] | Requires specialized equipment | Potential for localized overheating |
Step-by-Step Protocol: Ultrasound-Assisted Extraction (UAE)
UAE is often a superior choice as it enhances mass transfer and cell wall disruption through acoustic cavitation, leading to higher yields in shorter times and at lower temperatures, which is crucial for preventing degradation.[5][8]
-
Material Preparation: Grind the dried, raw plant material to a fine powder (e.g., 40-60 mesh). This increases the surface area available for solvent contact.[4]
-
Solvent Selection: Prepare a solution of 75% ethanol in water. The water component helps to swell the plant matrix, while the ethanol effectively solubilizes the moderately polar target compound.
-
Extraction Setup:
-
Place 10 g of the powdered material into a 250 mL Erlenmeyer flask.
-
Add 200 mL of the 75% ethanol solvent (a 20:1 solvent-to-solid ratio).
-
Place the flask into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
-
Sonication:
-
Recovery:
-
Immediately after sonication, filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Rinse the flask and the solid residue on the filter with a small amount of fresh solvent (approx. 20 mL) to recover any remaining extract.[10]
-
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
QC Check: Dissolve a small portion of the crude extract in methanol and analyze via HPLC-PDA to confirm the presence of the target compound and estimate its purity against a reference standard.[11][12]
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during the extraction process.
Q1: My yield of 3-prenyl-4-hydroxybenzoic acid is consistently low. What are the potential causes and solutions?
-
A1: Cause - Incomplete Extraction: The solvent may not be efficiently penetrating the plant matrix or solubilizing the compound.[13]
-
Solution 1: Optimize Particle Size. Ensure the plant material is ground sufficiently. A particle size of 40-60 mesh is a good starting point. Overly fine particles can pack together and hinder solvent flow, while coarse particles have insufficient surface area.[4]
-
Solution 2: Re-evaluate Solvent Choice. While ethanol/methanol is common, the polarity might be suboptimal. Try a solvent system with slightly lower polarity, such as ethyl acetate or a mixture of ethanol and ethyl acetate.
-
Solution 3: Enhance Extraction with UAE/MAE. If using maceration, switching to UAE or MAE can dramatically improve yields by physically disrupting cell walls, allowing for better solvent penetration and reduced extraction times.[5]
-
-
A2: Cause - Compound Degradation: Prenylated phenolics can be sensitive to heat and light. The prenyl group can be particularly susceptible to degradation at high temperatures.[9][13]
-
Solution 1: Reduce Temperature. If using Soxhlet or high-temperature MAE, this is a likely culprit.[4] Switch to a lower-temperature method like UAE or cold maceration. When evaporating the solvent, ensure the rotary evaporator bath temperature does not exceed 50°C.
-
Solution 2: Protect from Light. Conduct the extraction and subsequent workup steps in amber glassware or protect the apparatus from direct light to prevent photodegradation.
-
-
A3: Cause - Suboptimal pH: The carboxylic acid group on your target molecule means its solubility is pH-dependent.
-
Solution: Acidify the Solvent. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the extraction solvent can keep the carboxylic acid group protonated (in its -COOH form), which is generally more soluble in organic solvents than its deprotonated carboxylate (-COO-) form.
-
Q2: My final extract is a complex mixture with many impurities. How can I improve its purity?
-
A1: Cause - Non-Selective Solvent: Highly polar solvents like methanol or aqueous ethanol can co-extract a wide range of undesirable compounds like sugars, chlorophylls, and other polar phenolics.
-
Solution 1: Sequential Extraction. Perform a pre-extraction or "defatting" step. Before the main extraction, wash the plant material with a non-polar solvent like hexane. This will remove lipids, waxes, and chlorophyll without extracting the target compound.
-
Solution 2: Liquid-Liquid Partitioning. After obtaining the crude extract, dissolve it in a methanol/water mixture and partition it against a non-polar solvent like hexane to remove residual lipids. Then, adjust the pH of the aqueous layer to be slightly acidic and extract your target compound into a solvent of intermediate polarity, like ethyl acetate.
-
Q3: I see a peak in my HPLC that I suspect is 4-hydroxybenzoic acid, not the prenylated form. Why is this happening?
-
A1: Cause - Cleavage of the Prenyl Group: Harsh extraction conditions, particularly high heat or extreme pH, can cause the cleavage of the prenyl side chain from the aromatic ring.
-
Solution: Milder Conditions. This is a strong indicator of compound degradation. Immediately reduce the extraction temperature and avoid strongly acidic or basic conditions. UAE at moderate temperatures (40-50°C) is an excellent alternative to prevent such degradation.[8]
-
-
A2: Cause - Natural Occurrence: The plant source may naturally contain both 4-hydroxybenzoic acid and its prenylated form.[14]
-
Solution: Chromatographic Purification. This is not an extraction issue but a purification challenge. The final extract will need to be subjected to column chromatography (e.g., silica gel or Sephadex LH-20) to separate the two compounds based on their polarity differences.
-
Section 4: Frequently Asked Questions (FAQs)
-
What is the best solvent for extracting 3-prenyl-4-hydroxybenzoic acid?
-
There is no single "best" solvent, as it depends on the specific plant matrix. However, moderately polar solvents are ideal. A good starting point is 70-80% aqueous ethanol, which balances the ability to penetrate the plant material with effective solubilization of the target compound.[6] For cleaner extracts, ethyl acetate can be effective, though it may result in a slightly lower yield.
-
-
How do I confirm the identity and quantity of the extracted compound?
-
High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) is the standard method.[11][12] Compare the retention time and UV spectrum of your peak with a certified reference standard. For absolute structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is required. Quantification should be performed using a calibration curve generated from the reference standard.
-
-
How should I store the crude extract and the purified compound?
-
Store both the crude extract and the purified compound in a cold (-20°C), dark, and dry environment.[15] For long-term storage, flushing the container with an inert gas like nitrogen or argon can prevent oxidative degradation.
-
-
Can I use water as an extraction solvent?
-
While some phenolic acids have slight water solubility, it is generally a poor solvent for 3-prenyl-4-hydroxybenzoic acid due to the lipophilic prenyl group.[3] Using pure water will result in very low yields. However, subcritical water extraction is an advanced technique that can be effective but requires specialized high-pressure equipment.[16]
-
Section 5: Visual Diagrams & Workflows
General Extraction & Purification Workflow
This diagram illustrates the typical path from raw plant material to a purified compound.
Caption: Workflow from raw material to pure compound.
Troubleshooting Logic for Low Yield
This decision tree helps diagnose the root cause of low extraction yields.
Caption: Decision tree for troubleshooting low yields.
References
-
Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Romanian Blackthorn (Prunus spinosa L.) Fruits. (n.d.). MDPI. Retrieved from [Link]
-
Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds, Antioxidants, and Anthocyanins from Grape (Vitis vinifera) Seeds. (n.d.). ACS Publications. Retrieved from [Link]
-
Optimization of Ultrasound-assisted Extraction of Phenolic Compounds from Myrcia amazonica DC. (Myrtaceae) Leaves. (n.d.). PubMed Central. Retrieved from [Link]
-
Borges, G. D. S. C., et al. (2016). Optimization of ultrasound-assisted extraction of phenolic compounds from jussara (Euterpe edulis M.) and blueberry (Vaccinium myrtillus) fruits. Food Science and Technology, 36(4), 588-595. Retrieved from [Link]
-
Optimization of ultrasound-assisted extraction (UAE) of phenolic compounds from olive cake. (n.d.). SpringerLink. Retrieved from [Link]
-
Recent Advancements in Microwave-Assisted Extraction of Flavonoids: A Review. (2024). Molecules, 29(10), 2289. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Sarkera, S. D., & Nahar, L. (2012). Natural product isolation – how to get from biological material to pure compounds. Natural Product Reports, 29(7), 719-724. Retrieved from [Link]
-
Routray, W., & Orsat, V. (2011). Microwave-Assisted Extraction of Flavonoids: A Review. Food and Bioprocess Technology, 5(2), 409-424. Retrieved from [Link]
-
Routray, W., & Orsat, V. (2011). Microwave-Assisted Extraction of Flavonoids: A Review. Food and Bioprocess Technology, 5(2), 409-424. Retrieved from [Link]
-
What are some reasons for poor yield in liquid-liquid extraction labs? (2019). Reddit. Retrieved from [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Retrieved from [Link]
-
Microwave-Assisted Enzymatic Extraction of Flavonoids from Armeniaca mume Sieb. Blossom and Their Immunomodulating Effect in Mice with DSS-Induced Colitis. (2021). Molecules, 26(4), 882. Retrieved from [Link]
-
Poon, W. W., et al. (1999). 3-Hexaprenyl-4-hydroxybenzoic acid forms a predominant intermediate pool in ubiquinone biosynthesis in Saccharomyces cerevisiae. Journal of Biological Chemistry, 274(31), 21665-21672. Retrieved from [Link]
-
Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. (2020). BioResources, 15(4), 8684-8705. Retrieved from [Link]
-
Pires e Castro, A. L., et al. (2023). Article. Amazon S3. Retrieved from [Link]
-
4-Hydroxybenzoic acid. (n.d.). NMPPDB. Retrieved from [Link]
-
Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Hydroxybenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Journal of Analytical & Pharmaceutical Research, 10(6). Retrieved from [Link]
-
Prenylated 4-Hydroxybenzoic Acid Derivatives from Piper marginatum. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Decaprenyl-4-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Kalinowska, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(16), 8880. Retrieved from [Link]
-
Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. (n.d.). ResearchGate. Retrieved from [Link]
-
Shah, G., et al. (2012). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmacy Research, 5(2), 1184-1187. Retrieved from [Link]
-
Clifford, M. N. (2000). Dietary hydroxybenzoic acids - Nature, occurrence and dietary burden. Journal of the Science of Food and Agriculture, 80(7), 1033-1043. Retrieved from [Link]
-
Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6). Retrieved from [Link]
-
A validated high performance liquid chromatography method for determination of three bioactive compounds p-hydroxy benzoic acid, negundoside and agnuside in Vitex species. (2014). Macedonian Pharmaceutical Bulletin, 60(2), 79-87. Retrieved from [Link]
-
Synthesis of Molecularly Imprinted Polymers for the Extraction of p-Hydroxybenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Hydroxybenzoic acid (1) and 4-Hydroxybenzoic acid (2). (n.d.). ResearchGate. Retrieved from [Link]
-
Dales, L., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(6), 2429-2436. Retrieved from [Link]
-
Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... (n.d.). ResearchGate. Retrieved from [Link]
-
Extraction of p-hydroxybenzoic acid, a promising raw material for plastics, from oil palm biomass. (n.d.). Japan International Research Center for Agricultural Sciences (JIRCAS). Retrieved from [Link]
- Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (n.d.). Google Patents.
Sources
- 1. 3-Hexaprenyl-4-hydroxybenzoic acid forms a predominant intermediate pool in ubiquinone biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Decaprenyl-4-hydroxybenzoate | C57H86O3 | CID 6454686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Optimization of Ultrasound-assisted Extraction of Phenolic Compounds from Myrcia amazonica DC. (Myrtaceae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Extraction of p-hydroxybenzoic acid, a promising raw material for plastics, from oil palm biomass | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
Technical Support Center: Purification of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Welcome to the technical support center for the purification of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid (HPBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing from established principles in organic chemistry and practical experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity HPBA.
Introduction to Purification Challenges
This compound is a prenylated phenolic acid with significant interest in medicinal chemistry and natural product synthesis.[1] Its synthesis, commonly achieved through a Friedel-Crafts alkylation of 4-hydroxybenzoic acid, can present several purification challenges.[1] These challenges stem from the potential for side reactions, the physicochemical properties of the target molecule, and the presence of structurally similar impurities. This guide will address these issues systematically, providing both theoretical explanations and practical solutions.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the purification of HPBA.
Problem 1: Low Purity After Initial Work-up
Symptom: Your crude product, after initial extraction and solvent removal, shows multiple spots on TLC or significant impurity peaks in HPLC/NMR.
Possible Causes & Solutions:
-
Incomplete Reaction or Presence of Starting Materials:
-
Diagnosis: Compare the crude product's TLC/HPLC with the starting materials (4-hydroxybenzoic acid and the prenylating agent).
-
Solution: Optimize the reaction conditions (time, temperature, stoichiometry of reagents) to drive the reaction to completion.
-
-
Formation of Side Products during Friedel-Crafts Reaction:
-
Diagnosis: The Friedel-Crafts reaction is prone to generating various side products.[2]
-
O-prenylation vs. C-prenylation: The phenolic hydroxyl group can be prenylated, leading to the formation of the corresponding ether.[3] This is a common side reaction in the prenylation of phenols.
-
Poly-prenylation: The aromatic ring can be substituted with more than one prenyl group, especially if the reaction conditions are not carefully controlled.
-
Rearrangement of the Prenyl Group: The carbocation intermediate in the Friedel-Crafts reaction can potentially rearrange, although less common with the stable tertiary allylic carbocation from the prenyl group.[4]
-
Chromane Formation: Cyclization between the phenolic hydroxyl and the prenyl group can occur, especially under acidic conditions, to form a chromane derivative.[5]
-
-
Solution:
-
Acid-Base Extraction: This is a highly effective first-pass purification to separate the acidic product (HPBA) from neutral impurities like the O-prenylated side product and any unreacted prenylating agent.[6][7]
-
Column Chromatography: For separating structurally similar impurities like poly-prenylated products or isomers, silica gel column chromatography is often necessary.[6]
-
-
-
Degradation of the Product:
-
Diagnosis: The prenyl group can be sensitive to strongly acidic or high-temperature conditions, potentially leading to degradation.[8]
-
Solution: Maintain moderate temperatures during the reaction and work-up. Use milder Lewis acids if possible.
-
Problem 2: Oily or Gummy Product Instead of a Solid
Symptom: After solvent evaporation, the product is a viscous oil or a sticky gum, making it difficult to handle and purify further.
Possible Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Subject the oil to a thorough acid-base extraction to remove neutral impurities.[9] If it remains an oil, proceed with column chromatography.
-
-
Residual Solvent: Trapped solvent can prevent the product from solidifying.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help, but monitor carefully to prevent degradation.
-
-
Polymorphism or Amorphous Nature: The product may exist in an amorphous state or as a different polymorph that is not crystalline at room temperature.
-
Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.[10] Trying different solvent systems for recrystallization can also promote the formation of a crystalline solid.
-
Problem 3: Difficulty with Recrystallization
Symptom: You are unable to find a suitable solvent system for recrystallization, or the recovery is very low.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11]
-
Solution: A systematic solvent screen is recommended. Given the structure of HPBA (a moderately polar aromatic carboxylic acid), consider the following single or mixed solvent systems:
-
-
Premature Crystallization: The product crystallizes too quickly during hot filtration, leading to loss of product.
-
Solution: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with the hot recrystallization solvent.[6]
-
-
Co-precipitation of Impurities: If impurities have similar solubility profiles, they may crystallize along with the product.
-
Solution: If recrystallization is ineffective, column chromatography is the next logical step. Alternatively, a second recrystallization from a different solvent system might be effective.[6]
-
Problem 4: Streaking on Silica Gel TLC/Column Chromatography
Symptom: The compound streaks or tails significantly on a silica gel TLC plate or during column chromatography, leading to poor separation.
Possible Causes & Solutions:
-
Interaction of the Carboxylic Acid with Silica: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, causing streaking.[6]
-
Inappropriate Eluent Polarity:
-
Solution: Systematically vary the polarity of your eluent. A common starting point for a compound of this polarity would be a mixture of hexane and ethyl acetate. Gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification step for crude HPBA?
A1: Acid-base extraction is an excellent first step. Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether. Extract with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, moving it into the aqueous layer as its carboxylate salt. Neutral impurities, such as the O-prenylated side product, will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified HPBA, which can be collected by filtration or extracted back into an organic solvent.[7][9]
Q2: How can I differentiate between the desired C-prenylated product and the O-prenylated impurity?
A2: Spectroscopic methods are key. In ¹H NMR, the O-prenylated product will show a downfield shift of the protons on the prenyl group adjacent to the oxygen atom compared to the C-prenylated product. The phenolic -OH proton will be absent in the O-prenylated product.
Q3: What are the recommended starting conditions for column chromatography of HPBA?
A3: A good starting point for silica gel column chromatography would be an eluent system of hexane:ethyl acetate. Based on TLC analysis, a gradient elution from a low polarity (e.g., 9:1 hexane:ethyl acetate) to a higher polarity (e.g., 7:3 or 1:1 hexane:ethyl acetate) is often effective. Remember to add 0.5-1% acetic acid to the eluent to prevent streaking.[6]
Q4: Is HPBA stable to heat?
A4: While generally stable, prolonged exposure to high temperatures, especially in the presence of acid or base, can cause degradation of the prenyl group or other side reactions.[8] It is advisable to use the lowest effective temperatures for recrystallization and to remove solvents under reduced pressure.
Q5: My final product has a slight yellow tint. How can I decolorize it?
A5: A yellow tint may indicate the presence of colored impurities. During recrystallization, after dissolving the compound in the hot solvent, you can add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities and can be removed by hot gravity filtration.[11]
Experimental Protocols & Diagrams
Protocol 1: Acid-Base Extraction
-
Dissolve the crude HPBA in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution 2-3 times.
-
Combine all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2, check with litmus paper).
-
The purified HPBA should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[6]
Protocol 2: Recrystallization
-
Place the crude HPBA in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., toluene or an ethyl acetate/hexane mixture).
-
Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[14]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[11]
Data Presentation
| Purification Method | Key Impurities Removed | Advantages | Disadvantages |
| Acid-Base Extraction | Neutral compounds (O-prenylated product), basic impurities | High capacity, cost-effective, good for initial cleanup | Does not separate acidic impurities from the product |
| Recrystallization | Impurities with different solubility profiles | Can yield very pure material, scalable | Requires finding a suitable solvent, potential for low recovery |
| Column Chromatography | Structurally similar compounds (isomers, poly-prenylated products) | High resolution, versatile | Can be time-consuming, requires larger volumes of solvent |
Diagrams
Caption: General purification workflow for HPBA.
Caption: Troubleshooting streaking on TLC plates.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Zhang, Y., et al. (2015). Isolation and purification of prenylated phenolics from Amorpha fruticosa by high-speed counter-current chromatography.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Silver, J. (2013). How can I purify carboxylic acid? ResearchGate.
- Pettus, T. R. R., & Van De Water, R. W. (2003). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Synlett, 2003(01), 127-137.
- Sato, T., et al. (2020). Unraveling the role of prenyl side-chain interactions in stabilizing the secondary carbocation in the biosynthesis of variexenol B. Beilstein Journal of Organic Chemistry, 16, 2536-2542.
- Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- BenchChem. (n.d.). This compound.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- ResearchGate. (n.d.). Prenylation Reaction Of Resveratrol.
- Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp.
- University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Department of Chemistry. Retrieved from University of Wisconsin-Madison website.
- PubMed. (2020). Extraction Behavior and Quantitative Profiling of Prenylated Flavonoids from Hops (Humulus lupulus L.)
- ResearchGate. (2003). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols.
- Biosynth. (n.d.). This compound.
- Chem LibreTexts. (2020). Recrystallization of Benzoic Acid.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (2019). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 14(11), 2486-2496.
- PubMed. (2003).
- PubMed. (2013). Synthesis of C- and O-prenylated tetrahydroxystilbenes and O-prenylated cinnamates and their action towards cancer cells. European Journal of Medicinal Chemistry, 66, 413-421.
- Google Patents. (n.d.). Purification of benzoic acid.
- Hungarian Journal of Industry and Chemistry. (2024). Experimental Investigation of The Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents. Hungarian Journal of Industry and Chemistry, 52(1), 1-8.
- ResearchGate. (2014). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- National Institutes of Health. (2018). Structure, catalysis, and inhibition mechanism of prenyltransferase. Journal of Biomedical Science, 25(1), 27.
- GuideChem. (n.d.). This compound CAS NO.1138-41-6.
- Sigma-Aldrich. (n.d.). 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.
- PubMed. (2009). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.
- Google Patents. (n.d.). Process for the purification of benzoic acid.
- National Bureau of Standards. (1944). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 33*(4), 331-344.
- ResearchGate. (2009). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
- ResearchGate. (n.d.). Introduction of a carboxyl group on the prenyl chain in natural product biosynthesis.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chem LibreTexts. (2023). Friedel-Crafts Reactions.
- National Institutes of Health. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. PLoS One, 16(7), e0254081.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
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Technical Support Center: Synthesis of 3-Prenyl-4-hydroxybenzoic Acid
Introduction: 3-Prenyl-4-hydroxybenzoic acid is a key biosynthetic intermediate and a valuable building block in the synthesis of various bioactive natural products and pharmaceuticals.[1][2][3] Its synthesis, however, is frequently plagued by challenges related to yield and selectivity. This guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting resource based on established chemical principles and field-proven insights. We will explore common pitfalls in the synthetic process and offer robust, evidence-based solutions to optimize reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common chemical method for synthesizing 3-prenyl-4-hydroxybenzoic acid? The most prevalent method is the electrophilic substitution of 4-hydroxybenzoic acid using a prenylating agent. This reaction is typically a Friedel-Crafts alkylation, where a Lewis acid catalyst is used to generate a prenyl carbocation from a precursor like prenyl bromide or 2-methyl-3-buten-2-ol.[4][5] The electron-rich aromatic ring of 4-hydroxybenzoic acid is then attacked by this electrophile.
Q2: Why is regioselectivity (C-prenylation vs. O-prenylation) the primary challenge in this synthesis? Phenols, including 4-hydroxybenzoic acid, are bidentate nucleophiles.[6] This means that electrophilic attack can occur at two positions:
-
C-prenylation: The desired attack on the aromatic ring (at the carbon atom ortho to the hydroxyl group) to form 3-prenyl-4-hydroxybenzoic acid.
-
O-prenylation: An undesired attack on the phenolic oxygen to form a 4-(prenyloxy)benzoic acid ether.[7][8]
These two pathways are competitive, and their ratio is highly sensitive to reaction conditions. The lone pair of electrons on the phenolic oxygen can also coordinate with the Lewis acid catalyst, which can deactivate the ring towards the desired C-alkylation.[6]
Q3: What are the typical starting materials and prenyl sources?
-
Aromatic Substrate: 4-hydroxybenzoic acid or its corresponding ester (e.g., methyl 4-hydroxybenzoate) is the standard starting material.[9] Using the ester form can sometimes prevent side reactions involving the carboxylic acid group.
-
Prenylating Agent: Common sources for the prenyl group include prenyl bromide (3,3-dimethylallyl bromide), prenyl alcohol (3-methyl-2-buten-1-ol), or 2-methyl-3-buten-2-ol.[4][8][10]
Q4: Are there viable enzymatic alternatives to traditional chemical synthesis? Yes, enzymatic synthesis using aromatic prenyltransferases (PTases) is a powerful alternative.[11][12] Enzymes like XimB from Streptomyces xiamenensis have been shown to catalyze the specific prenylation of 4-hydroxybenzoate (4-HBA) to produce 3-geranyl-4-hydroxybenzoic acid with high regioselectivity.[1][13] While this approach offers excellent control, it requires expertise in metabolic engineering and biocatalysis.
Section 2: Troubleshooting Guide for Chemical Synthesis
This section addresses specific experimental failures in a problem/cause/solution format.
Problem 1: Low or No Product Yield
Low conversion of the starting material is a frequent issue. The root cause often lies with the catalyst, substrate, or reaction conditions.
-
Potential Cause A: Inactive Lewis Acid Catalyst
-
Why it happens: Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) are highly moisture-sensitive. Contamination with water will hydrolyze the catalyst, rendering it inactive. Furthermore, the phenolic oxygen and carboxylic acid moieties of the substrate can strongly coordinate with the catalyst, reducing its effective concentration.[6]
-
Solution:
-
Ensure all glassware is rigorously dried (oven or flame-dried) before use.
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Consider using a stoichiometric amount or even an excess of the Lewis acid to compensate for coordination with the substrate.[6]
-
-
-
Potential Cause B: Low Nucleophilicity of the Aromatic Ring
-
Why it happens: While the -OH group is activating, the -COOH group is deactivating. The strong coordination of the Lewis acid to the phenolic oxygen can further reduce the ring's electron density, hindering the electrophilic attack.[6]
-
Solution:
-
Protect the carboxylic acid as an ester (e.g., methyl ester). The ester is less deactivating and prevents potential side reactions. The ester can be hydrolyzed back to the carboxylic acid post-prenylation.[9]
-
Use more forcing conditions (higher temperature), but monitor closely for byproduct formation.
-
-
Problem 2: Poor Regioselectivity — Predominance of O-Prenylated Byproduct
This is the most common selectivity issue. The formation of the thermodynamically stable O-prenylated ether competes with the kinetically favored, but often desired, C-prenylated product.
-
Potential Cause A: Reaction Conditions Favoring O-Alkylation
-
Why it happens: The balance between C- and O-alkylation is a classic dilemma in phenol chemistry. O-alkylation is often favored under conditions that generate a free phenoxide ion (strong base) or in polar aprotic solvents. In Friedel-Crafts conditions, the choice of Lewis acid and temperature is critical.
-
Solution:
-
Catalyst Choice: Employ milder Lewis acids like BF₃·OEt₂. Stronger Lewis acids can sometimes favor C-alkylation but may also promote byproduct formation.[14] Some protocols report success with solid acid catalysts like Amberlyst 15.[10]
-
Temperature Control: C-alkylation is often favored at lower temperatures, while higher temperatures can promote rearrangement of the O-alkylated product to the C-alkylated product (Fries rearrangement), but this can be complex.[6] Start with low temperatures (e.g., 0 °C) and slowly warm as needed.
-
Solvent Selection: Non-polar solvents often favor C-alkylation. Consider solvents like dichloromethane or toluene.[14]
-
-
Problem 3: Formation of Multiple Byproducts
Besides the O-prenylated ether, other byproducts can complicate the reaction mixture and reduce the yield of the desired product.
-
Potential Cause A: Bis-prenylation
-
Why it happens: If the mono-prenylated product is sufficiently activated, it can undergo a second prenylation, typically at the C5 position, to yield 3,5-bis-prenyl-4-hydroxybenzoic acid.[4][15]
-
Solution:
-
Control Stoichiometry: Use a slight excess of 4-hydroxybenzoic acid relative to the prenylating agent (e.g., 1.2:1 ratio of acid to prenyl source).
-
Slow Addition: Add the prenylating agent slowly to the reaction mixture to maintain its low concentration, disfavoring the second addition.
-
-
-
Potential Cause B: Chroman Formation
-
Why it happens: The desired ortho-prenylated product can undergo an intramolecular cyclization, catalyzed by the acid, to form a stable six-membered chroman ring.[4]
-
Solution:
-
Minimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed and the desired product is formed, quench the reaction promptly to prevent subsequent cyclization.
-
Use Non-Protic Lewis Acids: Using a catalyst like BF₃·OEt₂ is less likely to promote this cyclization compared to strong Brønsted acids.[4]
-
-
Problem 4: Difficult Purification
The product and byproducts (O-prenylated isomer, bis-prenylated product) often have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Test different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
Recrystallization: If a solid, attempt recrystallization from a suitable solvent system to selectively crystallize the desired product.
-
Derivatization: As a last resort, consider derivatizing the mixture. For example, protecting the free hydroxyl groups may alter the polarity sufficiently to allow for separation, followed by a deprotection step.
-
Section 3: Optimized Experimental Protocol
Protocol 1: Lewis Acid-Catalyzed C-Prenylation using BF₃·OEt₂
This protocol is designed to favor C-prenylation while minimizing common side reactions.
Materials:
-
Methyl 4-hydroxybenzoate
-
Prenyl alcohol (3-methyl-2-buten-1-ol)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
5% NaOH solution (for hydrolysis)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add methyl 4-hydroxybenzoate (1.0 eq). Dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add BF₃·OEt₂ (1.1 eq) to the stirred solution.
-
Prenyl Source Addition: Add a solution of prenyl alcohol (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to a flask containing crushed ice and saturated NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification (Ester): Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the methyl 3-prenyl-4-hydroxybenzoate.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and 5% aqueous NaOH solution. Heat the mixture to reflux for 2-4 hours or until TLC indicates complete conversion.
-
Final Isolation: Cool the reaction mixture, remove the methanol under reduced pressure, and acidify the remaining aqueous solution to pH ~2 with 1M HCl. The desired 3-prenyl-4-hydroxybenzoic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Section 4: Key Mechanisms & Workflows
Diagram 1: General Synthesis & Troubleshooting Workflow
Caption: A workflow for synthesis with integrated troubleshooting checkpoints.
Diagram 2: Competing C- vs. O-Prenylation Mechanisms
Caption: The mechanistic choice between desired C-alkylation and undesired O-alkylation.
Section 5: Data Summary Tables
Table 1: Influence of Reaction Parameters on Prenylation Selectivity
| Parameter | Condition Favoring C-Prenylation (Desired) | Condition Favoring O-Prenylation (Side Product) | Rationale & References |
|---|---|---|---|
| Catalyst | Milder Lewis Acids (e.g., BF₃·OEt₂) | Strong Bases (e.g., K₂CO₃, NaH) | Lewis acids activate the prenyl source for electrophilic attack on the ring. Strong bases generate a phenoxide, which readily attacks via the more nucleophilic oxygen.[4][8][14] |
| Temperature | Lower Temperatures (e.g., 0 °C to RT) | Higher Temperatures | C-alkylation is often kinetically favored at lower temperatures. High temperatures can sometimes lead to rearrangements but also decomposition.[6] |
| Solvent | Non-polar (e.g., Dichloromethane, Toluene) | Polar Aprotic (e.g., DMF, Acetone) | Non-polar solvents stabilize the transition state for C-alkylation. Polar aprotic solvents can stabilize the phenoxide, favoring O-alkylation. |
| Substrate | Ester-protected (-COOMe) | Free Carboxylic Acid (-COOH) | The free acid can coordinate with the catalyst and complicate the reaction. The ester group is less problematic.[16] |
Table 2: Quick Troubleshooting Matrix
| Symptom | Most Likely Cause(s) | Key Corrective Actions |
|---|---|---|
| No reaction | Inactive catalyst (moisture); Low temperature | Use anhydrous conditions/reagents; Screen different Lewis acids; Gradually increase temperature. |
| Main product is ether | Conditions favor O-alkylation | Switch to a non-polar solvent; Use BF₃·OEt₂ at low temperature. |
| Multiple spots on TLC | Bis-prenylation; Chroman formation | Use excess 4-HBA; Add prenyl source slowly; Quench reaction promptly after completion. |
| Product decomposes | Reaction temperature too high; Workup too harsh | Run reaction at a lower temperature; Use mild workup conditions (e.g., NaHCO₃ quench). |
Section 6: References
-
Understanding the substrate selectivity and the product regioselectivity of Orf2-catalyzed aromatic prenylations. PubMed, National Center for Biotechnology Information.[Link]
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health.[Link]
-
Synthesis of prenylated phenols and their acetylated derivatives in two steps. ResearchGate.[Link]
-
Microbial soluble aromatic prenyltransferases for engineered biosynthesis. PubMed Central, National Center for Biotechnology Information.[Link]
-
Regio-and chemo-selectivity of native prenylation reactions. ResearchGate.[Link]
-
Understanding the Substrate Selectivity and the Product Regioselectivity of Orf2-Catalyzed Aromatic Prenylations. ACS Publications.[Link]
-
Structural basis for the promiscuous biosynthetic prenylation of aromatic natural products. PubMed Central, National Center for Biotechnology Information.[Link]
-
Combinatory Biosynthesis of Prenylated 4-Hydroxybenzoate Derivatives by Overexpression of the Substrate-Promiscuous Prenyltransferase XimB in Engineered E. coli. ACS Synthetic Biology.[Link]
-
Friedel–Crafts reaction. Wikipedia.[Link]
-
Combinatory Biosynthesis of Prenylated 4-Hydroxybenzoate Derivatives by Overexpression of the Substrate-Promiscuous Prenyltransferase XimB in Engineered E. coli. PubMed, National Center for Biotechnology Information.[Link]
-
Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.[Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.[Link]
-
2, 3, and 4 hydroxybenzoic acid syntheses. YouTube.[Link]
-
3-((2E,6E,10E,14E,18E)-3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl)-4-hydroxybenzoic acid. PubChem, National Center for Biotechnology Information.[Link]
-
Substrate-Dependent Alteration in the C- and O-Prenylation Specificities of Cannabis Prenyltransferase. PubMed, National Center for Biotechnology Information.[Link]
-
3-Hexaprenyl-4-hydroxybenzoic acid forms a predominant intermediate pool in ubiquinone biosynthesis in Saccharomyces cerevisiae. PubMed, National Center for Biotechnology Information.[Link]
-
Novel Synthesis of Prenylated Phenols and Their Antioxidant Properties. ResearchGate.[Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.[Link]
-
(PDF) A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. ResearchGate.[Link]
-
4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. ResearchGate.[Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.[Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.[Link]
-
A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. International Journal for Research & Development in Technology.[Link]
-
p-HYDROXYBENZOIC ACID. Organic Syntheses.[Link]
-
Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. PubMed, National Center for Biotechnology Information.[Link]
-
Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents.
-
3-Methyl-2-(4-methylphenoxy)benzoic acid. National Institutes of Health.[Link]
-
Thinking outside the CaaX-box: an unusual reversible prenylation on ALDH9A1. PubMed Central, National Center for Biotechnology Information.[Link]
-
Synthesis of C- and O-prenylated tetrahydroxystilbenes and O-prenylated cinnamates and their action towards cancer cells. PubMed, National Center for Biotechnology Information.[Link]
-
Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. MDPI.[Link]
-
Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. ResearchGate.[Link]
-
New prenylated benzoic acid and other constituents from almond hulls (Prunus amygdalus Batsch). PubMed, National Center for Biotechnology Information.[Link]
-
Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PubMed Central, National Center for Biotechnology Information.[Link]
-
High-Yield Production of 4-Hydroxybenzoate From Glucose or Glycerol by an Engineered Pseudomonas taiwanensis VLB120. PubMed Central, National Center for Biotechnology Information.[Link]
-
4-Hydroxybenzoic acid-a versatile platform intermediate for value-added compounds. PubMed, National Center for Biotechnology Information.[Link]
-
A Literature Review on the Synthesis of para- hydroxybenzoic Acid. International Journal for Research & Development in Technology.[Link]
-
Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office.[Link]
-
Process for the decolorization and purification of p-hydroxybenzoic acid. Google Patents.
-
Preparation method of 3-amino-4-hydroxybenzoic acid. Google Patents.
Sources
- 1. Combinatory Biosynthesis of Prenylated 4-Hydroxybenzoate Derivatives by Overexpression of the Substrate-Promiscuous Prenyltransferase XimB in Engineered E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-((2E,6E,10E,14E,18E)-3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-yl)-4-hydroxybenzoic acid | C37H54O3 | CID 11954011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hexaprenyl-4-hydroxybenzoic acid forms a predominant intermediate pool in ubiquinone biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 8. Synthesis of C- and O-prenylated tetrahydroxystilbenes and O-prenylated cinnamates and their action towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Bot Verification [rasayanjournal.co.in]
Proper storage conditions for 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid to prevent degradation
Welcome to the technical support guide for 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab. Here, we address common questions and provide troubleshooting guidance based on the compound's unique chemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability of the solid compound, we recommend storage at 2-8°C in a tightly sealed container.[1] The container should be stored in a dry, dark, and well-ventilated place.[2][3][4]
Scientific Rationale: The molecule possesses a phenolic hydroxyl group and a carboxylic acid group, making it susceptible to oxidative degradation. The prenyl (3-methylbut-2-en-1-yl) side chain contains a double bond that is also prone to oxidation. Lower temperatures slow down the rate of these potential degradation reactions. Storing the compound in a tightly sealed container minimizes exposure to atmospheric oxygen and moisture, both of which can accelerate degradation. Light can provide the energy to initiate photo-oxidative degradation, hence the recommendation for storage in the dark.
Q2: My solid sample of this compound has developed a yellowish or brownish tint. What could be the cause?
A change in color from white or off-white to a yellowish or brownish hue is a common indicator of degradation. This is often due to the oxidation of the phenolic hydroxyl group, which can lead to the formation of colored quinone-like structures. Exposure to air (oxygen), light, or elevated temperatures can trigger this process.
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound has been stored according to the recommended conditions (2-8°C, dark, dry, tightly sealed).
-
Purity Check: We recommend performing a purity analysis using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector.[5] This will allow you to quantify the remaining parent compound and detect the presence of degradation products.
-
Consider Inert Atmosphere: If the compound is found to be highly sensitive to oxidation, for future storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q3: I am preparing a stock solution of the compound. What is the recommended solvent and how should I store the solution?
This compound is soluble in organic solvents such as methanol, ethanol, and DMSO. For aqueous solutions, it may be necessary to use a small amount of base (e.g., NaOH) to deprotonate the carboxylic acid and improve solubility.
Storage of Solutions: Stock solutions are generally less stable than the solid compound. We recommend the following:
-
Short-term storage (1-2 days): Store at 2-8°C.
-
Long-term storage: Aliquot the solution into smaller, single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Protection from Light: Store solutions in amber vials or wrap the vials in aluminum foil to protect from light.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in biological assays | Degradation of the compound in the stock solution or assay medium. | 1. Prepare fresh stock solutions before each experiment. 2. Perform a purity check of the stock solution using HPLC. 3. Investigate the stability of the compound in your specific assay buffer and conditions (pH, temperature, light exposure). |
| Precipitation of the compound in aqueous buffer | Poor solubility at the working concentration and pH. | 1. Check the pH of your buffer; solubility may be higher at a more basic pH. 2. Consider using a co-solvent like DMSO or ethanol (ensure it is compatible with your experimental system). 3. Perform a solubility test at your desired concentration and buffer conditions before proceeding with the main experiment. |
| Appearance of new peaks in HPLC chromatogram over time | Chemical degradation of the compound. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[6] 2. Review and optimize storage and handling procedures to minimize degradation. 3. Conduct a forced degradation study (see protocol below) to proactively identify potential degradants. |
Proposed Degradation Pathways
The structure of this compound suggests susceptibility to oxidative and photolytic degradation. The phenolic group is a primary site for oxidation, while the prenyl group's double bond is also a reactive site.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the compound and for developing a stability-indicating analytical method.[5][7] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[6]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol (or other suitable solvent)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 30 minutes.[7] Cool, neutralize with 0.1 N NaOH, and dilute with methanol to the final concentration.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 30 minutes.[7] Cool, neutralize with 0.1 N HCl, and dilute with methanol to the final concentration.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with methanol to the final concentration.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.[7] Also, expose the stock solution to the same conditions. After exposure, dissolve the solid or dilute the solution with methanol to the final concentration.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8] A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control. After exposure, prepare samples for analysis.
-
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the parent compound from any new peaks that appear, which represent potential degradation products.
Summary of Recommended Storage Conditions
| Form | Temperature | Conditions | Duration |
| Solid | 2-8°C | Tightly sealed, dry, dark, well-ventilated | Long-term |
| Stock Solution | 2-8°C | Tightly sealed, dark (amber vial) | Short-term (≤ 48 hours) |
| Stock Solution | -20°C to -80°C | Aliquoted, tightly sealed, dark | Long-term |
By adhering to these storage and handling guidelines, researchers can minimize the risk of degradation and ensure the reliability and reproducibility of their experimental results.
References
- Vertex AI Search. (n.d.). Safety data sheet.
- Stalikas, C. D. (2007). Techniques for Analysis of Plant Phenolic Compounds.
- Ivanović, M. (n.d.). Analytical Methods for Phenolic Compounds. Scribd.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Herrero, M., Castro-Puyana, M., & Cifuentes, A. (2013). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 2(4), 476-507.
- CymitQuimica. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid.
- MDPI. (2023).
- Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
- PubChem. (n.d.). This compound.
- Biosynth. (n.d.). This compound.
- Benchchem. (n.d.). This compound.
- Baoji Guokang Healthchem co.,ltd. (n.d.). This compound CAS NO.1138-41-6.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- Gupta, A., et al. (2020). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Journal of Applied Pharmaceutical Science, 10(8), 134-144.
- Harwood, C. S., & Parales, R. E. (1996). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. Annual Review of Microbiology, 50, 553-590.
- Amerigo Scientific. (n.d.). 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.
- ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid.
- Khuwijitjaru, P., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
- ResearchGate. (n.d.). Possible degradation pathways of benzoic acid (BA) (A) and KEGG....
- Klempien, A., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences, 109(43), 17611-17616.
- de Souza, M. V. N., & de Almeida, M. V. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(16), 3694.
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Assay Interference with 3-prenyl-4-hydroxybenzoic Acid and Related Phenolic Compounds
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-prenyl-4-hydroxybenzoic acid or other prenylated phenolic compounds and have encountered potential artifacts in their biological assays. While these molecules hold significant therapeutic promise due to their diverse biological activities, their chemical structures also predispose them to several common mechanisms of assay interference.[1][2][3][4]
Frequently Asked Questions: Understanding the Challenge
Q1: Why is a compound like 3-prenyl-4-hydroxybenzoic acid a potential source of assay interference?
3-prenyl-4-hydroxybenzoic acid belongs to a class of molecules known as prenylated phenolics. Its structure contains two key features that are frequently associated with non-specific assay activity:
-
A Phenolic Hydroxyl Group: The hydroxyl group on the benzene ring can participate in hydrogen bonding and redox cycling. This can lead to chemical reactivity with assay components or direct modification of the target protein.[2][7]
-
A Lipophilic Prenyl Chain: This non-polar tail increases the molecule's hydrophobicity. In aqueous buffer systems typical for biochemical assays, compounds with such features can self-assemble into colloidal aggregates, especially as their concentration increases.[5][8][9]
These aggregates, not the individual molecule, are often the species responsible for the observed biological activity, which is a classic mechanism of promiscuous inhibition.[5][8]
Q2: What are the most common mechanisms of interference for this class of compounds?
There are three primary mechanisms by which compounds like 3-prenyl-4-hydroxybenzoic acid can generate false or misleading assay signals. It is crucial to investigate all three possibilities.
-
Colloidal Aggregation: This is the most frequent cause of promiscuous, non-specific inhibition.[8][9] Above a certain critical aggregation concentration (CAC), the compound forms nano- to micron-sized particles. These aggregates can sequester and denature the target enzyme, leading to apparent inhibition that is not due to specific, one-to-one binding at an active site.[5][8]
-
Optical Interference: If your assay relies on fluorescence or absorbance readouts, the compound itself can interfere with the signal.[10][11][12]
-
Autofluorescence: The compound may fluoresce at the same wavelengths used to measure the assay signal, leading to a false-positive (in an assay where signal increases) or masking of a true result.[10][12]
-
Fluorescence Quenching: The compound can absorb the light emitted by the assay's fluorophore, leading to a decrease in signal that is mistaken for inhibition.[11]
-
-
Chemical Reactivity: The compound may be chemically unstable or reactive under assay conditions.
-
Redox Cycling: Some phenolic compounds can undergo oxidation-reduction cycles, generating reactive oxygen species like hydrogen peroxide (H₂O₂).[13][14] H₂O₂ can then oxidize and inactivate the target protein, particularly if it has sensitive cysteine residues.[13]
-
Thiol Reactivity: The compound or a degradation product might react covalently with cysteine residues on the target protein or with reducing agents like DTT that are often included in assay buffers.[7][14]
-
Q3: What are the initial "red flags" in my data that suggest a hit might be an artifact?
Observing one or more of the following signs should prompt a thorough investigation using the protocols outlined below:
-
Steep, Non-classical Dose-Response Curve: Aggregators often show a very sharp, almost sigmoidal drop in activity over a narrow concentration range, with Hill slopes significantly greater than 1.[15]
-
Time-Dependent Inhibition: The apparent inhibition increases with pre-incubation time as aggregates form and sequester the target. True inhibitors typically reach equilibrium quickly.[5][8]
-
High Sensitivity to Enzyme Concentration: The IC₅₀ value of an aggregator is highly dependent on the concentration of the target enzyme. A 10-fold increase in enzyme concentration can sometimes completely abolish the inhibitory activity of an aggregator, while a true inhibitor's IC₅₀ would remain largely unchanged.[5][8]
-
Poor Structure-Activity Relationship (SAR): Small chemical modifications to the compound result in a complete loss of activity, which is uncharacteristic of specific binding.
-
Promiscuity: The compound is active against multiple, unrelated targets in different assays.[5][16]
The Troubleshooting Workflow: A Step-by-Step Guide
This workflow provides a logical sequence of experiments to systematically identify the mechanism of interference.
Caption: A systematic workflow for troubleshooting assay interference.
Step 1: The Aggregation Hypothesis
Q4: How do I definitively test if my compound is an aggregator?
The gold-standard method is to repeat your dose-response experiment in the presence of a low, non-denaturing concentration of a non-ionic detergent.[15] Detergents like Triton X-100 or Tween-20 disrupt the formation of colloidal aggregates.[17][18][19] If the compound's inhibitory activity is due to aggregation, the presence of detergent will prevent this, leading to a significant decrease in its apparent potency (a rightward shift in the IC₅₀ value).
Protocol 1: Detergent Counter-Screen
Objective: To determine if the observed inhibition is dependent on the formation of compound aggregates.
Methodology:
-
Prepare Compound Plates: Prepare two identical sets of serial dilutions of your test compound (e.g., 3-prenyl-4-hydroxybenzoic acid) in microplates.
-
Prepare Assay Buffers:
-
Buffer A (- Detergent): Your standard assay buffer.
-
Buffer B (+ Detergent): Your standard assay buffer supplemented with a final concentration of 0.01% (v/v) Triton X-100. Note: Ensure this concentration of detergent does not inhibit your enzyme on its own.
-
-
Run Assays in Parallel: To one set of compound plates, add your enzyme and substrate prepared in Buffer A. To the second set, add the enzyme and substrate prepared in Buffer B.
-
Incubation and Detection: Incubate both plates under your standard assay conditions and measure the signal using your established detection method.
-
Data Analysis: Calculate IC₅₀ values for the compound in the absence and presence of detergent.
Interpreting the Results:
| IC₅₀ Shift (+Detergent / -Detergent) | Interpretation | Recommended Action |
| > 10-fold | Strong evidence of aggregation-based inhibition. | Deprioritize compound. The observed activity is likely a non-specific artifact. |
| 3 to 10-fold | Possible aggregation. | Proceed with caution. Further validation with orthogonal assays is critical. |
| < 3-fold | Aggregation is unlikely to be the primary mechanism. | Proceed to Step 2 to investigate other interference mechanisms. |
This data is illustrative. The magnitude of the IC₅₀ shift can vary.
Step 2: Investigating Optical Interference
Q5: My assay is fluorescence-based. How can I rule out optical artifacts?
You must run controls to check if the compound itself is fluorescent (autofluorescence) or if it quenches the signal from your fluorescent reporter.[10][11]
Caption: Mechanisms of optical interference in fluorescence assays.
Protocol 2: Autofluorescence and Quenching Check
Objective: To determine if the compound directly interferes with the assay's optical detection system.
Methodology:
-
Prepare Plates: Use a microplate identical to your assay plate. Add serial dilutions of your test compound to wells.
-
Autofluorescence Check:
-
Add assay buffer (without enzyme, substrate, or fluorescent reporter) to the wells.
-
Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Analysis: A significant signal above the buffer-only background indicates autofluorescence.
-
-
Quenching Check:
-
To a separate set of wells containing the compound dilutions, add your fluorescent reporter molecule at a concentration that gives a robust signal (this could be the product of your enzymatic reaction or a fluorescently labeled substrate). Do not add the enzyme.
-
Read the plate immediately.
-
Analysis: A concentration-dependent decrease in fluorescence compared to wells with the reporter alone indicates quenching.
-
Recommended Action: If significant autofluorescence or quenching is observed, the compound is not suitable for this specific assay. You must validate the hit using an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology).[10][20]
Step 3: Assessing Chemical Reactivity
Q6: Could my compound be reacting with assay components like DTT or protein thiols?
Phenolic compounds can be redox active, a behavior that is often modulated by the presence of reducing agents like Dithiothreitol (DTT).[7] Comparing assay results in the presence and absence of DTT can reveal potential redox-related interference.
Protocol 3: Redox/Thiol Reactivity Screen
Objective: To assess if the compound's activity is dependent on the redox environment of the assay.
Methodology:
-
Assay Compatibility Check: First, confirm that your enzyme is stable and active in a buffer lacking DTT (or your standard reducing agent). If it is not, this test cannot be performed.
-
Run Parallel Assays: Perform the dose-response experiment under two conditions:
-
Condition A: Your standard assay buffer containing DTT.
-
Condition B: An identical assay buffer where DTT has been omitted.
-
-
Data Analysis: Compare the IC₅₀ values obtained from both conditions.
Interpreting the Results:
| Observation | Possible Interpretation |
| Potency is significantly reduced without DTT. | The compound may be a redox cycler that requires DTT to regenerate, producing H₂O₂ that inhibits the enzyme. |
| Potency is significantly increased without DTT. | The compound might be reacting directly with DTT, depleting the active compound. Alternatively, the target protein may have a sensitive cysteine that is protected by DTT. |
| No significant change in IC₅₀. | Thiol reactivity or redox cycling is an unlikely interference mechanism. |
Table adapted from the NCBI Assay Guidance Manual.[7]
Step 4: Advanced Confirmatory Assays
Q7: My compound passed the initial checks. What's next for validation?
If your compound is not an aggregator, does not interfere with the assay readout, and does not appear to be broadly reactive, two additional experiments are essential for validation.
Protocol 4: Enzyme Concentration Test
Objective: To provide further evidence against aggregation-based inhibition.
Methodology:
-
Run two full dose-response experiments.
-
In the first, use your standard enzyme concentration (1x).
-
In the second, use a significantly higher enzyme concentration (e.g., 5x or 10x).
-
Analysis: A true inhibitor that binds with a specific stoichiometry will show little to no change in its IC₅₀ value.[5][8] An aggregator's IC₅₀ will shift dramatically to higher concentrations as the additional enzyme "soaks up" the aggregates.[5][8]
Orthogonal Assay Validation
This is the ultimate test for any validated hit. An orthogonal assay confirms the biological activity using a different technology or method, which is unlikely to be susceptible to the same artifacts.[20][21]
-
Example: If your primary screen was a fluorescence polarization (FP) assay, a good orthogonal follow-up would be a TR-FRET, AlphaScreen, or label-free (e.g., Surface Plasmon Resonance) assay.
A compound that demonstrates consistent activity and potency across multiple, distinct assay platforms is a much more credible starting point for a drug discovery program.
References
-
McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. [Link]
-
Allen, B. D. K., et al. (2015). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics. [Link]
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Shoichet, B. K. (2004). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. [Link]
-
News-Medical.Net. (2019). Scientists use a promiscuous inhibitor to uncover cancer drug targets. News-Medical.Net. [Link]
-
Janes, K., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
-
Artemis Dx. (2023). The Use of Surfactants in Lateral Flow Assays: Part 2. Artemis Dx. [Link]
-
Dahlin, J. L., et al. (2024). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
Chaverri, J. P., et al. (2022). Bioactivity of prenylated hydroxybenzoic acids from Piper garagaranum C. DC. Phytochemistry Letters. [Link]
-
Coussens, N. P., et al. (2024). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. myadlm.org. [Link]
-
Krouwer, J. S. (2011). Traditional Interference Experiments vs. Method Comparison Interference Experiments. Journal of Diabetes Science and Technology. [Link]
-
Borges, A., et al. (2015). Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding. Critical Reviews in Microbiology. [Link]
-
Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research. [Link]
-
News-Medical.Net. (2018). Interfering Factors in Assay Design. News-Medical.Net. [Link]
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Naß, O., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. [Link]
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Precision Biosystems. (2023). Detergents required for Western Blot Washing Solution. Precision Biosystems. [Link]
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CiteAb. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. CiteAb. [Link]
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Fisher Scientific. Blocking Agent and Detergent in ELISA. Fisher Scientific. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
-
Sun Diagnostics. (2020). Interference Testing: Tips for a Successful Screening Experiment. Sun Diagnostics. [Link]
-
Capuzzi, S. J., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]
-
ResearchGate. (2025). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. ResearchGate. [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
-
National Center for Advancing Translational Sciences. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]
-
Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research. [Link]
-
Orjala, J., et al. (2003). Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. Journal of Natural Products. [Link]
-
Pearce, B. C., et al. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem. [Link]
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Jameson, D. M., et al. (2008). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]
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Lees, K. V., et al. (2014). Fluorescence-based investigations of RNA-small molecule interactions. Methods. [Link]
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Sun Diagnostics. Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]
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Baell, J. B., & Walters, M. A. (2014). Evolution of assay interference concepts in drug discovery. Future Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. International Journal of Molecular Sciences. [Link]
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Silva, J. A., et al. (2007). Small interfering RNA induced knockdown of green fluorescent protein using synthetic RNA molecules. Biotecnología Aplicada. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. ijpsr.com. [Link]
-
Semantic Scholar. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. [Link]
-
Cichocka, J., et al. (2023). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Antioxidants. [Link]
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Technical Support Center: Method Refinement for the HPLC Analysis of Prenylated Benzoic Acids
Welcome to the technical support center for the HPLC analysis of prenylated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My goal is to move beyond generic solutions and offer insights grounded in the specific chemical nature of these unique compounds. Prenylated benzoic acids, with their dual hydrophilic (carboxylic acid) and lipophilic (prenyl chain) character, present distinct challenges in reversed-phase chromatography. This guide will help you navigate these challenges to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the analysis of prenylated benzoic acids.
Q1: What is the best type of HPLC column to start with for separating prenylated benzoic acids?
A1: For most prenylated benzoic acids, a C18 reversed-phase column is the recommended starting point.[1][2][3] The C18 stationary phase provides the necessary hydrophobicity to retain the nonpolar prenyl group.[3] For compounds with shorter prenyl chains or more polar substitutions on the aromatic ring, a C8 column might also be a suitable choice.[1][3] It's crucial to select a column with high-purity silica and good end-capping to minimize peak tailing, a common issue with acidic compounds.[4][5]
Q2: How do I choose the initial mobile phase composition?
A2: A good starting point for a reversed-phase separation of prenylated benzoic acids is a gradient elution with an aqueous mobile phase (A) and an organic mobile phase (B).[6][7][8]
-
Mobile Phase A (Aqueous): Deionized water with an acidic modifier is essential. Adding 0.1% formic acid or 0.1% phosphoric acid to the water will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[9]
-
Mobile Phase B (Organic): Acetonitrile is generally preferred over methanol as it has a lower viscosity and better UV transparency.[10][11]
A typical scouting gradient would be to start with a low percentage of the organic phase (e.g., 10-20% B) and increase it to a high percentage (e.g., 90-95% B) over 20-30 minutes.[8][12]
Q3: What is the optimal detection wavelength for prenylated benzoic acids?
A3: Prenylated benzoic acids typically have a UV absorbance maximum around 230-260 nm, depending on the specific structure and substitutions.[9][13][14][15] It is highly recommended to use a Diode Array Detector (DAD) or a Photo Diode Array (PDA) detector to determine the optimal wavelength for your specific analyte(s) by examining the UV spectrum of a standard.[6]
Q4: How should I prepare my samples, especially if they are from a complex matrix like a plant extract?
A4: Proper sample preparation is critical to protect your column and obtain clean chromatograms.[16] For complex matrices, a solid-phase extraction (SPE) is often necessary.[16] A C18 SPE cartridge can be used to bind the prenylated benzoic acids and wash away more polar interferences. The target compounds can then be eluted with a stronger organic solvent.[15] Always filter your final sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter.[9][17]
Troubleshooting Guide
This section addresses specific problems you might encounter during your HPLC analysis of prenylated benzoic acids, providing a logical workflow to diagnose and solve the issue.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common problem when analyzing acidic compounds like benzoic acids.[4][18][19]
Logical Troubleshooting Workflow for Peak Tailing
Caption: Systematic approach to diagnosing high backpressure.
Expert Insights:
-
Precipitation: Prenylated benzoic acids are less soluble in highly aqueous mobile phases. If your sample is dissolved in a strong organic solvent and injected into a mobile phase with a low organic content, the analyte can precipitate, blocking the column inlet frit. Best Practice: Always try to dissolve your sample in the initial mobile phase composition. [18]* Particulates: Unfiltered samples are a primary cause of column blockage. [20]Always use a syringe filter.
-
Buffer Precipitation: If you are using a buffer, ensure it is soluble in the highest organic concentration of your gradient. Phosphate buffers, for instance, can precipitate in high concentrations of acetonitrile.
By systematically addressing these common issues, you can refine your HPLC methods for prenylated benzoic acids, leading to more accurate, reproducible, and reliable results.
References
- A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech.
- Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. (n.d.). Benchchem.
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- SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID
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- HPLC Troubleshooting Guide. (n.d.).
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- Strategies for Method Development and Optimiz
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- Prenylated Benzoic Acid Derivatives from Ferula kuhistanica. (n.d.).
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Technical Support Center: Overcoming Permeability Challenges of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Prepared by the Senior Application Scientist Team
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals encountering cell permeability issues with 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. We understand that advancing promising compounds is often hindered by suboptimal physicochemical properties. This document provides in-depth, actionable strategies and validated protocols to help you diagnose, troubleshoot, and overcome these challenges.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental properties of the compound and the principles behind its permeability challenges.
Q1: What are the key structural features of this compound that influence its behavior?
This compound is a phenolic acid derivative.[1] Its structure consists of a benzoic acid core substituted with a hydroxyl group and a lipophilic prenyl (3-methylbut-2-en-1-yl) side chain.[1][2] The molecule possesses two key functional groups that dictate its physicochemical properties: a hydrophilic carboxylic acid and a phenolic hydroxyl group, contrasted by the nonpolar prenyl tail. This amphipathic nature is central to its biological activity and its delivery challenges.[3]
Q2: Why does this compound likely exhibit poor cell permeability?
The primary reason is the ionizable carboxylic acid group. Most carboxylic acids have a pKa between 3.5 and 4.5.[4] At physiological pH (~7.4), this group will be deprotonated, forming a negatively charged carboxylate. This charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic cell membrane.[4][5] While the prenyl group adds lipophilicity, the energetic penalty of moving the charged carboxylate out of the aqueous environment and into the lipid bilayer is often too high, resulting in poor permeability.
Q3: How can I quantitatively measure the cell permeability of my compound to confirm this issue?
Two industry-standard in vitro assays are recommended for assessing permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive, transcellular permeation.[6] It is excellent for determining a compound's intrinsic ability to diffuse across a lipid barrier without the complexities of cellular transporters.[7][8]
-
Caco-2 Permeability Assay: This is a cell-based model using a monolayer of differentiated Caco-2 human colon adenocarcinoma cells.[9] These cells form tight junctions and express various transporters, thus modeling the human intestinal epithelium more closely.[10][] This assay can measure passive diffusion and identify if the compound is a substrate for active uptake or efflux transporters.[6][9]
Comparing results from both assays can be highly informative. For example, if permeability is low in PAMPA, it's likely due to poor passive diffusion. If permeability is significantly lower in Caco-2 than in PAMPA, it may indicate that the compound is being actively removed from the cell by an efflux pump.[6]
Part 2: Troubleshooting and Strategic Solutions Guide
Once you have confirmed poor permeability, the following strategies can be employed to overcome it. The choice of strategy depends on your experimental goals, resources, and whether chemical modification of the parent compound is permissible.
Q4: My compound's permeability is poor. How can I chemically modify it to improve cellular uptake?
A prodrug approach is a classic and highly effective strategy. The goal is to mask the problematic functional group—in this case, the carboxylic acid—to create a more lipophilic derivative that can easily cross the cell membrane. Once inside the cell, endogenous enzymes (like esterases) cleave the masking group, releasing the active parent compound.[12][13]
-
Causality: By converting the polar carboxylic acid into a neutral ester, you dramatically decrease the molecule's polarity.[4][5][13] This increases its LogD (the log of the distribution coefficient at a specific pH), favoring partitioning into the lipid membrane for passive diffusion. The key is to choose an ester that is stable in the formulation and extracellular medium but readily hydrolyzed intracellularly.
Caption: Prodrug strategy workflow for improving cell permeability.
Q5: I cannot chemically modify my compound. What formulation strategies can enhance its delivery?
Advanced formulation provides a powerful alternative by encapsulating the parent drug in a carrier system that facilitates transport across the cell membrane.
-
Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer, similar to a cell membrane.[14] They can encapsulate both hydrophilic and hydrophobic compounds.[15] For an amphipathic molecule like this compound, it would likely partition into the lipid bilayer itself.[16] The liposome can then fuse with the cell membrane or be taken up by endocytosis, delivering its payload directly into the cell.
-
Nanoparticle Formulation: Nanonization involves reducing the particle size of the drug to the nanometer scale.[17][18] This dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate and saturation solubility according to the Noyes-Whitney equation.[17] For poorly soluble drugs, this is a primary mechanism for improving bioavailability.[17][18][19][20] Even for compounds with moderate solubility, nanoparticles can improve interaction with the cell membrane and facilitate uptake.
Caption: Advanced formulation strategies for enhancing cellular delivery.
Q6: Can I use chemical permeation enhancers in my in vitro experiments?
Yes, permeation enhancers can be used, particularly in transdermal or epithelial models. These are compounds that reversibly disrupt the structure of the cell membrane or tight junctions, thereby increasing the flux of a co-administered drug.[15][21][22][23] This approach is useful for mechanistic studies but must be carefully controlled, as high concentrations of enhancers can lead to cytotoxicity.
| Class of Enhancer | Example(s) | Primary Mechanism of Action | Considerations |
| Fatty Acids | Oleic Acid, Lauric Acid | Disrupts the ordered structure of the lipid bilayer, increasing fluidity.[23] | Can cause irritation at high concentrations. |
| Surfactants | Sodium Dodecyl Sulfate (SDS), Polysorbates | Intercalate into the membrane, disrupting lipid packing and forming pores or micelles.[22] | Potential for significant cytotoxicity; concentration must be carefully optimized. |
| Solvents | Ethanol, Propylene Glycol, DMSO | Acts as a co-solvent, altering the partitioning of the drug into the membrane and potentially extracting membrane lipids.[24] | Often used in formulations; effects are concentration-dependent. |
| Terpenes | Limonene, Menthol | Disrupts lipid packing and interacts with intracellular proteins.[22] | Generally considered safe but efficacy varies. |
Part 3: Validated Experimental Protocols
Here we provide detailed, step-by-step protocols for the key permeability assays. It is crucial to include positive and negative controls to ensure the validity of your results.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies to provide a reliable screen for passive permeability.[6][7][8][25][26]
Objective: To determine the effective permeability (Pe) of the test compound by passive diffusion.
Materials:
-
PAMPA sandwich plate (96-well donor plate with PVDF membrane and 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
Test compound and control compounds (e.g., Propranolol for high permeability, Theophylline for low permeability)
-
96-well UV-transparent plate for analysis
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of the test compound and controls in DMSO.
-
Prepare the final dosing solution by diluting the stock solution in PBS to a final concentration of 100-200 µM (the final DMSO concentration should be <1%).
-
-
Coat the Donor Plate:
-
Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the 96-well donor plate. Allow the solvent to evaporate for ~5 minutes, leaving a stable lipid layer.
-
-
Set up the Assay Plates:
-
Add 300 µL of fresh PBS to each well of the 96-well acceptor plate.
-
Add 200 µL of the dosing solution (test compound or control) to each well of the coated donor plate.
-
-
Assemble and Incubate:
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubate the assembled plate at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
-
Sample Collection and Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). An initial concentration standard (T0) should also be measured.
-
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where:
-
[Drug]acceptor is the concentration in the acceptor well.
-
[Drug]equilibrium = ([Drug]donor * VD + [Drug]acceptor * VA) / (VD + VA)
-
VA is the volume of the acceptor well (0.3 mL).
-
VD is the volume of the donor well (0.2 mL).
-
Area is the effective area of the membrane (e.g., 0.3 cm²).
-
Time is the incubation time in seconds.
-
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol describes a bidirectional permeability assay to assess both passive diffusion and active transport.[9][10][][27][28]
Caption: Workflow for the Caco-2 cell permeability assay.
Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio (ER).
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
TEER meter
-
Lucifer Yellow (as a marker for monolayer integrity)
-
Test compound and controls (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto Transwell inserts at an appropriate density (e.g., 60,000 cells/cm²).
-
Culture the inserts for 21-25 days, changing the medium every 2-3 days, to allow for cell differentiation and monolayer formation.
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
For A→B transport (Absorption):
-
Add 0.4 mL of dosing solution (test compound in transport buffer, e.g., 10 µM) to the apical (upper) chamber.
-
Add 1.2 mL of fresh transport buffer to the basolateral (lower) chamber.
-
-
For B→A transport (Efflux):
-
Add 1.2 mL of dosing solution to the basolateral chamber.
-
Add 0.4 mL of fresh transport buffer to the apical chamber.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.
-
At the end of the incubation, take samples from both the donor and receiver chambers for analysis by LC-MS/MS.
-
-
Data Calculation:
-
Calculate Papp using the formula: Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of permeation (amount of compound in receiver chamber / time).
-
A is the surface area of the membrane (e.g., 0.33 cm² for 24-well inserts).
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Part 4: Data Interpretation Guide
Q7: I have my Papp and ER values. What do they mean?
Your results can be classified to guide your next steps. The following table provides a general framework for interpreting permeability data.
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Interpretation & Likely in vivo Absorption |
| < 1.0 | Low | Poorly permeable. Likely to have low oral absorption. |
| 1.0 - 10.0 | Moderate | Moderately permeable. May have acceptable absorption. |
| > 10.0 | High | Highly permeable. Likely to have high oral absorption. |
Interpreting the Efflux Ratio (ER):
-
ER < 2: No significant active efflux is observed. The compound's transport is likely dominated by passive diffusion.
-
ER > 2: The compound is likely a substrate for an efflux transporter (e.g., P-glycoprotein).[][28] This means the cell is actively pumping the compound out, which can severely limit intracellular concentration and oral bioavailability, even if passive permeability is moderate.
Caption: Decision tree for interpreting Caco-2 permeability results.
References
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC - NIH. [Link]
-
Liposome formulations of hydrophobic drugs. PubMed. [Link]
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Permeation enhancers in transdermal drug delivery: benefits and limitations. Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/17425247.2021.189 enhancers]([Link] enhancers)
-
Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. JoVE. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
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Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. [Link]
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Caco2 assay protocol. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
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A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Journal of Pharmaceutical Research International. [Link]
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Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. ResearchGate. [Link]
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Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. International Journal of Scientific Research in Engineering and Management. [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches, Experimental Evidences and Theory. Bentham Science. [Link]
-
Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PMC - NIH. [Link]
-
Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
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Prodrugs of Carboxylic Acids. Semantic Scholar. [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. R Discovery. [Link]
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This compound. PubChem. [Link]
-
4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid. PubChem. [Link]
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Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Protocols.io. [Link]
-
PAMPA Permeability Assay. Technology Networks. [Link]
- Methods for making liposomes containing hydrophobic drugs.
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Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. [Link]
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Nanotechnology & Poorly Soluble Drugs. Dove Medical Press. [Link]
-
Organic Pharmaceutical Chemistry: Prodrugs. [Link]
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Prodrugs of Carboxylic Acids. ResearchGate. [Link]
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4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Amerigo Scientific. [Link]
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Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. [Link]
-
Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions. ResearchGate. [Link]
-
Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions. RSC Publishing. [Link]
-
Advances in Intestinal-Targeted Release of Phenolic Compounds. MDPI. [Link]
-
Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. PubMed. [Link]
-
Quantitative structure permeability relationships for phenolic compounds applied to human epidermal membranes in various solvents. PubMed. [Link]
-
Inhibitory Effect of Phenolic Compounds on Vascular Endothelial Growth Factor-Induced Retinal Endothelial Permeability and Angiogenesis. Preventive Nutrition and Food Science. [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]
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Technical Support Center: Experimental Integrity of 3-Prenyl-4-Hydroxybenzoic Acid
Introduction: A Proactive Approach to the Stability of 3-Prenyl-4-Hydroxybenzoic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-prenyl-4-hydroxybenzoic acid. This molecule, a member of the prenylated phenolic acid class, holds significant promise in various research applications due to its unique structural motifs. However, the very features that make it a compelling subject of study—the electron-rich phenolic hydroxyl group and the reactive prenyl chain—also render it susceptible to oxidative degradation.
This guide is structured to provide you with not just protocols, but a deep, mechanistic understanding of why certain experimental precautions are paramount. By adopting these self-validating systems, you can ensure the integrity of your starting materials, the reproducibility of your results, and the overall success of your experimental outcomes.
Troubleshooting Guide: Diagnosing and Resolving Oxidation-Related Issues
This section is designed in a question-and-answer format to directly address common issues that arise from the oxidative degradation of 3-prenyl-4-hydroxybenzoic acid.
Q1: I've noticed my solid 3-prenyl-4-hydroxybenzoic acid has developed a yellowish or brownish tint over time. What's happening, and is it still usable?
A1: The discoloration you're observing is a classic indicator of oxidation. The phenolic hydroxyl group is particularly prone to oxidation, which can be initiated by atmospheric oxygen, light, and trace metal impurities. This process can lead to the formation of quinone-type structures and other colored polymeric byproducts.
-
Causality: The phenolic group can be oxidized to a phenoxy radical, which can then couple with other radicals to form complex, often colored, degradation products. The prenyl group may also be susceptible to oxidation, potentially forming epoxides or other oxygenated derivatives.
-
Is it Usable?: For preliminary or non-quantitative experiments, a faintly discolored solid might be acceptable, but it is not recommended for sensitive applications. For any quantitative studies, kinetic assays, or in vivo experiments, using discolored material will introduce significant variability and compromise the integrity of your results.
-
Troubleshooting Steps:
-
Purity Check: Dissolve a small amount of the discolored solid in a suitable solvent (e.g., methanol, acetonitrile) and analyze it by High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to that of a pure, freshly sourced standard. The presence of additional peaks is indicative of degradation.
-
Purification: If a fresh sample is unavailable, you may be able to repurify the material using techniques such as recrystallization or flash column chromatography. However, it is crucial to perform these purifications under an inert atmosphere to prevent further oxidation.
-
Proactive Prevention: For future storage, ensure the solid is kept in a tightly sealed amber glass vial, the headspace is purged with an inert gas (nitrogen or argon), and it is stored in a cool, dark place, preferably in a desiccator to exclude moisture.[1][2][3][4]
-
Q2: My reaction mixture containing 3-prenyl-4-hydroxybenzoic acid turns dark yellow or brown upon heating or prolonged stirring in solution. What is causing this, and how can I prevent it?
A2: This is a clear sign of oxidative degradation occurring in solution, which is often accelerated by heat and the presence of dissolved oxygen in your solvents.[4] Many common laboratory solvents are saturated with atmospheric oxygen, which can readily participate in oxidation reactions.
-
Causality: The combination of an electron-rich phenol and dissolved oxygen creates a highly favorable environment for oxidation. Heat provides the activation energy for these reactions, leading to rapid degradation.
-
Prevention Strategy: The most effective way to prevent this is to rigorously exclude oxygen from your reaction. This is achieved through two primary strategies: using deoxygenated solvents and performing the reaction under an inert atmosphere.
-
Solvent Deoxygenation: Before use, your solvents must be deoxygenated. The two most common and effective methods are Inert Gas Sparging and the Freeze-Pump-Thaw technique. Detailed protocols are provided later in this guide.
-
Inert Atmosphere: Your reaction should be set up in glassware that has been purged of air and backfilled with an inert gas like nitrogen or argon. This is typically accomplished using a Schlenk line or, for less sensitive reactions, an inert gas balloon . A detailed protocol for setting up a reaction under an inert atmosphere is provided below.
-
Q3: I am seeing inconsistent results in my biological assays. Could oxidation of my 3-prenyl-4-hydroxybenzoic acid stock solution be the culprit?
A3: Absolutely. Solutions of phenolic compounds are significantly more prone to degradation than the solid material.[4] If your stock solution is not prepared and stored correctly, you are likely introducing degradation products into your assays, which can have different, or even confounding, biological activities.
-
Causality: Repeated freeze-thaw cycles of stock solutions can introduce atmospheric oxygen. Storing solutions at room temperature or in clear vials will also accelerate degradation.
-
Troubleshooting and Best Practices:
-
Fresh is Best: Prepare fresh stock solutions as frequently as is feasible for your experimental workflow.
-
Solvent Choice: Use high-purity, anhydrous solvents for preparing stock solutions.
-
Inert Preparation: Prepare stock solutions using deoxygenated solvents and under an inert atmosphere.
-
Aliquot and Store: Aliquot your stock solution into smaller, single-use volumes in amber vials. Purge the headspace of each vial with nitrogen or argon before sealing and storing at -20°C or -80°C.[4] This minimizes the introduction of oxygen from repeated access to a single stock vial and protects against freeze-thaw cycles.
-
Consider Antioxidants: For long-term storage or particularly sensitive applications, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the stock solution can be beneficial. See the FAQ section for more details.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of oxidation for 3-prenyl-4-hydroxybenzoic acid? A: The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a radical species, forming a resonance-stabilized phenoxy radical. This radical can then react with oxygen or other radicals to form quinones and other complex oxidized products. The prenyl group's double bond is also a potential site for oxidation.[5][6]
Q: Which inert gas is better for my experiments, Nitrogen or Argon? A: Both are excellent choices for creating an inert atmosphere. Nitrogen is more economical and suitable for most applications. Argon is denser than air, so it can provide a slightly better "blanket" of protection over the reaction mixture, especially in systems that are not perfectly sealed. For highly sensitive reactions, argon is often preferred.
Q: Can I use a drying tube instead of a full inert atmosphere setup? A: A drying tube only protects against moisture. It does not protect against atmospheric oxygen, which is the primary driver of oxidation for phenolic compounds. Therefore, a drying tube is insufficient for preventing the degradation of 3-prenyl-4-hydroxybenzoic acid.
Q: What are some recommended antioxidants to add to solutions of 3-prenyl-4-hydroxybenzoic acid, and at what concentrations? A: The addition of a radical-scavenging antioxidant can significantly prolong the shelf-life of your solutions. The choice and concentration will depend on the downstream application.
| Antioxidant | Mechanism of Action | Typical Concentration Range | Considerations |
| Butylated Hydroxytoluene (BHT) | A synthetic phenolic antioxidant that acts as a potent free radical scavenger. | 0.01 - 0.1% (w/v) | Can sometimes interfere with certain biological assays. Check for compatibility with your experimental system. |
| Ascorbic Acid (Vitamin C) | A natural antioxidant that readily undergoes oxidation, thereby protecting the target compound. | 0.1 - 1 mM | Water-soluble. May not be suitable for all organic solvents. Can alter the pH of unbuffered solutions. |
| Trolox | A water-soluble analog of Vitamin E that is a highly effective radical scavenger. | 0.1 - 1 mM | Often used as a standard in antioxidant capacity assays. Good for aqueous-based systems. |
Q: How can I monitor the purity of my 3-prenyl-4-hydroxybenzoic acid during an experiment? A: The most effective way is to use a stability-indicating HPLC method.[7][8][9] This involves developing an HPLC protocol that can separate the parent compound from its potential degradation products. You can take small aliquots from your reaction mixture or stored solution at various time points and analyze them by HPLC to quantify the remaining parent compound and detect the appearance of any new peaks corresponding to impurities.
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line)
This protocol describes the fundamental "evacuate-refill" cycle for rendering glassware free of atmospheric oxygen and moisture.
Materials:
-
Schlenk flask and other required glassware (e.g., condenser, dropping funnel)
-
Schlenk line with vacuum pump and inert gas source (Nitrogen or Argon)
-
Heat gun
-
High-vacuum grease
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (overnight at >120°C) to remove surface moisture.[9]
-
Assembly: Assemble the glassware, lightly greasing all ground-glass joints to ensure a good seal. Add a magnetic stir bar if required.
-
Connection to Schlenk Line: Securely attach the assembled apparatus to the Schlenk line via thick-walled rubber tubing.
-
Initial Purge: Ensure the stopcock on your Schlenk flask is open to the dual-manifold arm of the Schlenk line.
-
Evacuate-Refill Cycle:
-
Evacuate: Switch the manifold tap to the vacuum line to evacuate the air from the flask. You should hear the vacuum pump change pitch as the vacuum is established. For very sensitive reactions, gently warm the glassware with a heat gun under vacuum to drive off any adsorbed water.[9]
-
Refill: Slowly and carefully, switch the manifold tap to the inert gas line. You will see the oil in the bubbler move as the flask is filled with inert gas. Caution: Do not open the tap too quickly, as this can cause a sudden pressure change and potentially suck the oil from the bubbler into your manifold.
-
Repeat: Repeat this evacuate-refill cycle at least three times to ensure the complete removal of atmospheric gases.
-
-
Final State: After the final refill cycle, leave the flask under a positive pressure of inert gas (indicated by a slightly faster bubbling rate in the bubbler) to prevent any air from leaking into the system. Your apparatus is now ready for the addition of reagents and solvents.
Caption: Workflow for establishing an inert atmosphere using a Schlenk line.
Protocol 2: Deoxygenation of Solvents by Inert Gas Sparging
This is a rapid and effective method for deoxygenating solvents for many applications.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask or other suitable container
-
Long needle or glass frit tube
-
Septum
-
Inert gas source
Procedure:
-
Setup: Place the solvent in a Schlenk flask (do not fill more than 2/3 full). Seal the flask with a septum.
-
Inlet and Outlet: Insert a long needle (the inlet), ensuring its tip is submerged well below the solvent surface. Insert a second, shorter needle into the septum to act as a gas outlet.
-
Sparging: Start a slow, steady stream of inert gas (e.g., nitrogen) through the long needle. You should see a gentle stream of bubbles rising through the solvent.
-
Duration: Continue sparging for at least 30-60 minutes for every 500 mL of solvent. The bubbling action displaces the dissolved oxygen with the inert gas.
-
Completion: Once sparging is complete, raise the inlet needle above the solvent surface while maintaining the inert gas flow to purge the headspace. Remove the outlet needle first, then the inlet needle, to maintain a positive pressure of inert gas over the now-deoxygenated solvent.
Caption: Diagram of solvent deoxygenation via inert gas sparging.
Protocol 3: Deoxygenation of Solvents by Freeze-Pump-Thaw
This is the most rigorous method for removing dissolved gases and is recommended for highly oxygen-sensitive experiments.
Materials:
-
Solvent in a Schlenk flask with a greased stopcock
-
Schlenk line
-
Dewar flask
-
Liquid nitrogen
Procedure:
-
Freezing: Place the Schlenk flask containing the solvent in a Dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the inner walls, which facilitates more efficient degassing. Ensure the stopcock is closed to the manifold to prevent condensation of liquid oxygen.[7][8]
-
Pumping: Once the solvent is completely frozen solid, open the stopcock to the vacuum manifold of the Schlenk line. Allow the headspace to evacuate for 5-10 minutes. You are removing the air that was in the headspace above the liquid.
-
Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. As it thaws, you will see bubbles of dissolved gas being released from the liquid into the vacuum of the headspace.
-
Repeat: This constitutes one Freeze-Pump-Thaw cycle. For most applications, repeating this cycle a total of three times is sufficient to remove virtually all dissolved gases.[7][8]
-
Final State: After the final thaw, backfill the flask with inert gas. The solvent is now deoxygenated and ready for use.
References
-
University of Wisconsin-Madison. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Department of Chemistry. Retrieved from [Link]
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Pask, C. M. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. Retrieved from [Link]
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Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
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Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Journal of Visualized Experiments, (125), e55845. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Degas Solvents. Department of Chemistry. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). Cycling onto the Schlenk line. Retrieved from [Link]
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IONiC/VIPEr. (n.d.). Handling Air Sensitive Reagents and Working with a Schlenk Line. Retrieved from [Link]
- Standard Operating Procedure for: Degassing liquids. (n.d.).
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Berry Group. (2019, November 1). Section 5.4 Title: Degassing Solvents. University of Wisconsin-Madison. Retrieved from [Link]
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Oregon State University. (2011, April 13). STANDARD OPERATING PROCEDURE: Freeze-Pump-Thaw Degassing of Liquids. Department of Chemistry. Retrieved from [Link]
- Chang, S. K., Jiang, Y., & Yang, B. (2022). An update of prenylated phenolics: Food sources, chemistry and health benefits.
- Brezani, V., Smejkal, K., Hosek, J., & Tomasova, V. (2018). Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. Current Medicinal Chemistry, 25(10), 1094–1159.
- Brezani, V., Smejkal, K., Hosek, J., & Tomasova, V. (2018). Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. Current Medicinal Chemistry, 25(10), 1094–1159.
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Anstey Research Lab. (2019, July 30). Sparging a Solvent [Video]. YouTube. Retrieved from [Link]
- Mula, S., et al. (2006). Novel Synthesis of Prenylated Phenols and Their Antioxidant Properties.
- Smejkal, K. (2022). Prenylated phenolic compounds - isolation, structural analysis, and biological activity. Masaryk University.
- Thomson, R. J., & Wilson, A. D. (2010). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Synthesis, 2010(15), 2461-2482.
- Tucker, D. L., & Acree, W. E. (2009). Nitrogen gas purging for the deoxygenation of polyaromatic hydrocarbon solutions in cyclohexane for routine fluorescence analysis. Journal of Fluorescence, 19(4), 681–686.
-
University of Cambridge. (n.d.). How to prepare liquid reagents without oxygen present. Department of Chemistry. Retrieved from [Link]
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Loba Chemie. (2015, April 9). P-HYDROXYBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
- Fernandes, A., et al. (2020). The Antioxidant Activity of Prenylflavonoids. Molecules, 25(3), 746.
- Mula, S., et al. (2006). Novel Synthesis of Prenylated Phenols and Their Antioxidant Properties. R Discovery.
- Georgantelis, D., et al. (2007). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Journal of Food Protection, 70(7), 1726-1734.
-
ResearchGate. (n.d.). Chemical structures of some flavonoids and main prenylation patterns. Retrieved from [Link]
- Asfaw, A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Advanced Agronomy and Crop Science, 2(103).
- Swallah, M. S., et al. (2020). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Antioxidants, 9(9), 782.
- Asfaw, A. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Advanced Agronomy and Crop Science, 2(103).
- Septembre-Malaterre, A., et al. (2016).
-
Suvchem Laboratory Chemicals. (n.d.). 4-HYDROXY BENZOIC ACID (FOR SYNTHESIS). Retrieved from [Link]
- Buehler, C. A., & Cate, W. E. (1941). p-HYDROXYBENZOIC ACID. Organic Syntheses, Coll. Vol. 1, p.337 (1941); Vol. 2, p.43 (1922).
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
- Yuan, J., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 342, 125993.
-
ResearchGate. (n.d.). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]
- Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
- Tsaloglou, M. N., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. International Journal of Molecular Sciences, 25(2), 843.
-
ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Degradation Profiling by RP- HPLC: A Review. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for the Derivatization of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid
Welcome to the technical support center for the derivatization of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile molecule. Our focus is on providing practical, field-tested insights to ensure the success of your synthetic endeavors.
Understanding the Molecule: Key Reactive Sites and Potential Challenges
This compound presents two primary sites for derivatization: the carboxylic acid group and the phenolic hydroxyl group. The presence of the prenyl (3-methylbut-2-en-1-yl) group introduces both steric considerations and a reactive alkene moiety that must be considered during reaction design.
The primary challenge in derivatizing this molecule is achieving selectivity. The reactivity of the carboxylic acid and the phenolic hydroxyl group can be competitive, necessitating a strategic approach to ensure the desired functional group is modified.[1] Furthermore, the phenolic hydroxyl group exhibits reduced nucleophilicity compared to an aliphatic alcohol due to the delocalization of its lone pair of electrons into the aromatic ring, making some standard reactions less efficient.[2][3]
Visualizing the Derivatization Strategy: A General Workflow
The following diagram outlines a general workflow for the selective derivatization of this compound.
Sources
Validation & Comparative
A Researcher's Guide to Validating the Anti-inflammatory Effects of 3-Prenyl-4-Hydroxybenzoic Acid In Vitro
In the relentless pursuit of novel therapeutic agents, natural compounds present a vast and promising frontier. Among these, phenolic acids and their derivatives have garnered significant attention for their diverse biological activities, including potent anti-inflammatory effects.[1][2][3] This guide focuses on a specific prenylated phenolic acid, 3-prenyl-4-hydroxybenzoic acid, a compound whose structural features suggest a strong potential for modulating inflammatory pathways.
This document is not a mere recitation of protocols. It is a comprehensive guide designed for researchers, scientists, and drug development professionals. It will provide the scientific rationale, detailed experimental workflows, and comparative data frameworks necessary to rigorously validate the anti-inflammatory properties of 3-prenyl-4-hydroxybenzoic acid in a controlled, in vitro environment. We will explore the causality behind our experimental choices, ensuring each step is part of a self-validating system, and ground our claims in authoritative scientific literature.
The Inflammatory Cascade: A Target-Rich Environment
Inflammation is a fundamental biological response to harmful stimuli like pathogens or damaged cells.[4] While essential for healing, its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[5][6] The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators. Key players in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).[6][7][8] A primary strategy in anti-inflammatory drug discovery is to identify compounds that can effectively inhibit the production or activity of these key mediators.
The Candidate: 3-Prenyl-4-Hydroxybenzoic Acid
Our test compound, 3-prenyl-4-hydroxybenzoic acid, belongs to the family of hydroxybenzoic acids. The parent molecule, p-hydroxybenzoic acid, and its derivatives are known to possess anti-inflammatory properties.[1][2] The addition of a prenyl group to the aromatic ring is a critical structural modification. Prenylation is known to enhance the biological activity of phenolic compounds, often by increasing their lipophilicity and facilitating interaction with cellular membranes and protein targets. This structural feature is the scientific premise for investigating its potential as a novel anti-inflammatory agent.
Comparative Framework: Establishing a Benchmark
To objectively evaluate the efficacy of 3-prenyl-4-hydroxybenzoic acid, its performance must be compared against established standards. This guide will use two key comparators:
-
Vehicle Control: A control group treated only with the solvent used to dissolve the test compound (e.g., dimethyl sulfoxide, DMSO). This is crucial to ensure that any observed effects are due to the compound itself and not the vehicle.
-
Positive Control (Reference Drug): A well-characterized anti-inflammatory drug. For our purposes, we will use Diclofenac , a potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.[9] This allows us to benchmark the potency of our test compound against a clinically relevant therapeutic.
Experimental Validation Workflow: A Step-by-Step Approach
Our in vitro validation will be conducted using the murine macrophage cell line, RAW 264.7 . Macrophages are central players in the inflammatory response, and the RAW 264.7 cell line is a widely accepted and robust model for studying inflammation.[4][7] We will induce an inflammatory response in these cells using lipopolysaccharide (LPS) , a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages through Toll-like receptor 4 (TLR4) signaling.[10][11][12]
The overall experimental workflow is depicted below:
Caption: A streamlined workflow for the in vitro validation of anti-inflammatory compounds.
Part 1: Determining Non-Toxic Working Concentrations
Before assessing anti-inflammatory activity, it is imperative to determine the concentrations of 3-prenyl-4-hydroxybenzoic acid that are not toxic to the RAW 264.7 cells. A compound that kills the cells will artifactually show a decrease in inflammatory markers. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-prenyl-4-hydroxybenzoic acid (e.g., 1, 5, 10, 25, 50, 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory experiments.
Part 2: Quantifying the Inhibition of Inflammatory Mediators
Having established safe concentrations, we now proceed to evaluate the core anti-inflammatory effects.
Protocol: Induction of Inflammation and Compound Treatment
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing the non-toxic concentrations of 3-prenyl-4-hydroxybenzoic acid, Diclofenac (e.g., 10 µM), or the vehicle control. Incubate for 1 hour. This pre-treatment allows the compound to enter the cells and be ready to act on the inflammatory pathways.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL, except for the negative control wells (which receive only medium).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant and Cell Lysate Collection: After incubation, carefully collect the cell culture supernatant for NO and cytokine analysis. Wash the remaining cells with cold PBS and then lyse them for RNA extraction and subsequent qPCR analysis.
Analysis 1: Nitric Oxide (NO) Production Assay
Excessive NO production by iNOS is a hallmark of inflammation.[4] The Griess assay is a simple and reliable method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[7]
-
Sample Preparation: In a new 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Griess Reagent B Addition: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Analysis 2: Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the collected supernatant.[13] Commercially available ELISA kits for these cytokines should be used according to the manufacturer's instructions.
Analysis 3: Gene Expression of Inflammatory Markers (qPCR)
To understand if the reduction in inflammatory mediators is due to decreased gene expression, we will perform quantitative real-time PCR (qPCR). We will assess the mRNA levels of key inflammatory genes: Nos2 (encoding iNOS), Ptgs2 (encoding COX-2), Tnf, Il6, and Il1b.
-
RNA Extraction: Extract total RNA from the cell lysates using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix. Use a housekeeping gene (e.g., Actb - beta-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the LPS-stimulated group with the compound-treated groups.
The Underlying Mechanism: Targeting the NF-κB Pathway
The production of most pro-inflammatory mediators, including TNF-α, IL-6, IL-1β, iNOS, and COX-2, is transcriptionally regulated by the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5] LPS binding to TLR4 initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7] A potent anti-inflammatory compound would be expected to inhibit this pathway.
Caption: The LPS-induced NF-κB signaling pathway, a primary target for anti-inflammatory drugs.
Data Presentation and Interpretation: A Comparative Analysis
All quantitative data should be summarized in clear, concise tables for easy comparison. The results will be presented as mean ± standard deviation from at least three independent experiments. Statistical significance will be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
Table 1: Effect on Cell Viability
| Compound | Concentration (µM) | Cell Viability (%) |
| Untreated Control | - | 100 ± 3.5 |
| Vehicle Control (0.1% DMSO) | - | 98.9 ± 4.1 |
| 3-Prenyl-4-hydroxybenzoic acid | 10 | 99.2 ± 3.8 |
| 25 | 97.5 ± 4.5 | |
| 50 | 96.1 ± 5.0 | |
| Diclofenac | 10 | 98.1 ± 4.2 |
Hypothetical data showing non-toxic concentrations of the test compound.
Table 2: Comparative Effects on Inflammatory Mediators
| Treatment Group | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | 1.2 ± 0.3 | 25.4 ± 5.1 | 15.8 ± 3.9 |
| LPS + Vehicle | 45.8 ± 4.1 | 3580.1 ± 250.6 | 1850.4 ± 150.2 |
| LPS + 3-Prenyl-4-HB (25µM) | 22.5 ± 2.5 | 1810.5 ± 180.3 | 930.2 ± 95.7 |
| LPS + 3-Prenyl-4-HB (50µM) | 15.1 ± 1.9 | 1150.7 ± 112.8 | 610.9 ± 75.1 |
| LPS + Diclofenac (10µM) | 42.3 ± 3.8 | 3350.2 ± 210.4 | 1710.6 ± 145.3 |
*p < 0.05 compared to LPS + Vehicle group. Hypothetical data illustrating a dose-dependent inhibitory effect of the test compound.
Table 3: Comparative Effects on Gene Expression (Fold Change vs. LPS + Vehicle)
| Treatment Group | Nos2 (iNOS) | Ptgs2 (COX-2) | Tnf (TNF-α) |
| LPS + 3-Prenyl-4-HB (50µM) | 0.35 ± 0.08 | 0.41 ± 0.09 | 0.45 ± 0.11 |
| LPS + Diclofenac (10µM) | 0.95 ± 0.15 | 0.25 ± 0.06 | 0.91 ± 0.13 |
*p < 0.05 compared to LPS + Vehicle group (normalized to 1). Hypothetical data suggesting transcriptional regulation as the mechanism of action.
Interpretation of Expected Results:
The hypothetical data suggests that 3-prenyl-4-hydroxybenzoic acid dose-dependently inhibits the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages. The qPCR results further indicate that this inhibition occurs at the transcriptional level. Unlike Diclofenac, which is expected to primarily inhibit COX-2 gene expression and have minimal effect on the other markers, 3-prenyl-4-hydroxybenzoic acid shows a broad-spectrum inhibitory profile. This suggests that its mechanism of action is likely upstream in the inflammatory signaling cascade, possibly at the level of NF-κB activation, rather than direct enzyme inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro validation of 3-prenyl-4-hydroxybenzoic acid as a potential anti-inflammatory agent. By following these self-validating protocols and comparing the results against appropriate controls, researchers can generate high-quality, reliable data. Positive and significant results from these assays would provide a strong rationale for advancing the compound to more complex studies, including:
-
Western Blot analysis to confirm the inhibition of NF-κB nuclear translocation and IκBα phosphorylation.
-
In vitro enzyme assays to test for direct inhibition of COX-1/COX-2 enzymes.
-
In vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm efficacy in a whole-organism context.[4]
The systematic approach outlined here is critical for the rigorous evaluation of natural compounds and represents a crucial first step in the long and challenging journey of drug discovery.
References
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Bischoff-Kont, I., et al. (2021). In vitro validation of anti-inflammatory, anti-oxidant and neuroprotective effects of test compounds. ResearchGate. Available at: [Link][14]
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Farkhondeh, T., et al. (2020). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. PMC - NIH. Available at: [Link][3]
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Gao, Y., et al. (2022). Guidelines for the in vitro determination of anti-inflammatory activity. ResearchGate. Available at: [Link][8]
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Jayasinghe, L., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link][9]
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Kim, S., et al. (2019). Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. ScienceDirect. Available at: [Link][10]
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Lee, S. H., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH. Available at: [Link][15]
-
Luecha, P., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Global Research Online. Available at: [Link][1]
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Mishra, A., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research. Available at: [Link][16]
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Nile, S. H., et al. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link][6]
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O'Bryant, S. E., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. PubMed. Available at: [Link][12]
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Pan, L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. Available at: [Link][13]
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Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Pearly Gates. Available at: [Link][5]
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Pérez, C., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. Available at: [Link][7]
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Pundir, S., et al. (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. PreScouter. Available at: [Link][4]
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Sun, Y., et al. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. AntBio. Available at: [Link][11]
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A Comparative Analysis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid and Other Phenolic Compounds: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, a prenylated phenolic compound, against a panel of well-characterized phenolic compounds: resveratrol, quercetin, and caffeic acid. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative antioxidant, anti-inflammatory, and cytotoxic properties of these molecules, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a phenolic acid derivative featuring a benzoic acid core with a hydroxyl group and a prenyl (3-methylbut-2-en-1-yl) moiety.[1][2] This prenyl group is of significant interest in medicinal chemistry as it can enhance the biological activity and improve the bioavailability of the parent compound compared to its non-prenylated counterparts.[1][3] Prenylated benzoic acid derivatives have been isolated from various natural sources, including plants of the Piper species, and have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects.[4][5][6] Synthetic versions of these compounds, such as this compound (HMBA), have been shown to inhibit the proliferation of cancer cells.[2]
This guide will delve into a comparative analysis of this promising compound with three widely studied phenolic compounds, providing a framework for its potential applications in drug discovery and development.
Comparative Analysis: Key Biological Activities
This section provides a head-to-head comparison of this compound with resveratrol, quercetin, and caffeic acid across three key biological activities: antioxidant capacity, anti-inflammatory effects, and cytotoxicity.
Antioxidant Activity
The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. This activity is largely attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.
Mechanism of Action: Phenolic compounds exert their antioxidant effects through various mechanisms, including:
-
Direct Radical Scavenging: Donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
-
Upregulation of Antioxidant Enzymes: Activating signaling pathways like the Nrf2 pathway, which leads to the increased expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[1][7]
Comparative Data:
| Compound | DPPH Radical Scavenging IC50 (µM) | Notes |
| This compound (analogs) | 173.76 - 185.36[1] | Data for structurally similar prenylated p-hydroxybenzoic acid derivatives. The prenyl group is suggested to enhance antioxidant activity.[4] |
| Resveratrol | 2.86 - 69.9[4][8][9] | Exhibits potent antioxidant activity through both direct scavenging and upregulation of antioxidant enzymes.[1][7] |
| Quercetin | 4.60 - 19.3[10][11][12] | A highly effective antioxidant, with its activity influenced by the number and position of hydroxyl groups. |
| Caffeic Acid | 5.9 - 50[13][14] | Demonstrates strong radical scavenging capabilities. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Workflow:
DPPH Assay Workflow
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid, quercetin, or Trolox) in methanol.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or standard to the wells.
-
For the blank, add 100 µL of methanol to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds are known to possess anti-inflammatory properties, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response.
Mechanism of Action: A primary mechanism of anti-inflammatory action for many phenolic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation. Additionally, many phenolic compounds can inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[12][15][16][17]
Comparative Data:
| Compound | COX-2 Inhibition IC50 (µM) | Notes |
| This compound | Not available | Prenylated benzoic acid derivatives have been reported to possess anti-inflammatory properties.[7] |
| Resveratrol | 0.0113 - 50[1][3] | Demonstrates selective inhibition of COX-2 and can also suppress the NF-κB pathway.[1][4] |
| Quercetin | 35 - 93 (in vitro)[18] | A potent inhibitor of COX-2 expression and activity, and also modulates the NF-κB and MAPK signaling pathways.[19][20][21] |
| Caffeic Acid | ~10 (Fyn kinase inhibition)[22] | Caffeic acid phenethyl ester (CAPE), a derivative, is a known non-selective inhibitor of COX-1 and COX-2.[23][24][25] |
Experimental Protocol: COX-2 Inhibitor Screening Assay
This protocol details a common method for screening compounds for their ability to inhibit COX-2 activity.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically. Inhibitors of COX-2 will reduce the rate of this color change.
Workflow:
COX-2 Inhibition Assay Workflow
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of heme (a COX cofactor) and the COX-2 enzyme.
-
Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare a solution of arachidonic acid (the substrate).
-
Prepare stock solutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer, heme, and COX-2 enzyme solution.
-
Add the test compound or known inhibitor at various concentrations. For control wells, add the vehicle used to dissolve the compounds.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid.
-
Incubate the plate at 37°C for a defined time (e.g., 5-10 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 590-620 nm for TMPD).
-
Calculate the percentage of COX-2 inhibition using the following formula: % Inhibition = [1 - (A_sample / A_control)] x 100 Where A_sample is the absorbance in the presence of the test compound and A_control is the absorbance of the control.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Cytotoxicity
The ability of a compound to selectively kill cancer cells is a critical aspect of its potential as an anticancer agent. Phenolic compounds have been shown to induce cytotoxicity in various cancer cell lines through multiple mechanisms.
Mechanism of Action: The cytotoxic effects of phenolic compounds often involve:
-
Induction of Apoptosis: Activating intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.
-
Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, preventing cell proliferation.
-
Inhibition of Key Signaling Pathways: Modulating pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Comparative Data:
| Compound | Cell Line | Cytotoxicity IC50 (µM) | Notes |
| This compound (HMBA) | HeLa | Inhibits proliferation[2] | A specific IC50 value is not readily available in the literature. |
| Resveratrol | MCF-7 | 35.1 - 51.18[6][7] | Induces apoptosis and cell cycle arrest in a variety of cancer cell lines.[15] |
| HeLa | 83.8[6] | ||
| HepG2 | 57.4[6][7] | ||
| Quercetin | MCF-7 | 37[26] | Exhibits broad-spectrum anticancer activity.[27] |
| A549 (Lung) | 5.14 - 8.65 (µg/mL)[17] | ||
| KON (Oral) | Dose- and time-dependent cytotoxicity observed.[28] | ||
| Caffeic Acid | AsPC-1 (Pancreatic) | 18.70 | Cytotoxicity varies significantly depending on the cell line.[2][5][29] |
| BxPC-3 (Pancreatic) | 22.38 | ||
| A549 (Lung) | 25 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
MTT Assay Workflow
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (the solvent used to dissolve the compounds).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Conclusion and Future Directions
This comparative analysis highlights the potential of this compound as a bioactive phenolic compound. While direct comparative data is still emerging, the information available for structurally similar prenylated benzoic acid derivatives suggests that it likely possesses significant antioxidant and cytotoxic properties. The presence of the prenyl group is a key structural feature that is known to enhance the biological activities of phenolic compounds.
Compared to the well-established phenolic compounds resveratrol, quercetin, and caffeic acid, this compound presents a promising avenue for further research. Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to directly compare the efficacy and potency of this compound with other phenolic compounds.
-
Mechanistic Elucidation: Investigating the precise molecular mechanisms underlying its antioxidant, anti-inflammatory, and cytotoxic effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogs to understand the structural requirements for optimal activity.
By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012). PRENYLATED BENZOIC ACID DERIVATIVES FROM PIPER SPECIES AS SOURCE OF ANTI-INFECTIVE AGENTS. Retrieved from [Link]
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PubMed. (2014). Antiherbivore prenylated benzoic acid derivatives from Piper kelleyi. Retrieved from [Link]
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ResearchGate. (2012). Prenylated benzoic acid derivates from Piper species as source of anti-infective agents. Retrieved from [Link]
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PubMed. (2009). Antiparasitic Activity of Prenylated Benzoic Acid Derivatives From Piper Species. Retrieved from [Link]
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ACS Publications. (2014). Antiherbivore Prenylated Benzoic Acid Derivatives from Piper kelleyi. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Retrieved from [Link]
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Free Radicals and Antioxidants. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
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Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Chemical 4-HYDROXY-3(3-METHYL-2-BUTENYL)BENZOIC-ACID-METHYL-ESTER. Retrieved from [Link]
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ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
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Frontiers in Chemistry. (2019). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Retrieved from [Link]
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MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Retrieved from [Link]
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MDPI. (2023). Antimicrobial, Antioxidant, and α-Glucosidase-Inhibitory Activities of Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia ensiformis. Retrieved from [Link]
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PubMed. (2017). Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. Retrieved from [Link]
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ResearchGate. (n.d.). Heterologous biosynthesis of prenylated resveratrol and evaluation of antioxidant activity. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant activity of prenylated hydroquinone and benzoic acid derivatives from Piper crassinervium Kunth. Retrieved from [Link]
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PubMed. (2000). Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. Retrieved from [Link]
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Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
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R Discovery. (2006). Novel Synthesis of Prenylated Phenols and Their Antioxidant Properties. Retrieved from [Link]
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MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and antioxidant activity of prenylated resveratrol. Retrieved from [Link]
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SciSpace. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix.... Retrieved from [Link]
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ResearchGate. (n.d.). List of antioxidants with IC 50 concentrations obtained from various reported studies.. Retrieved from [Link]
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PubMed. (n.d.). 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. Retrieved from [Link]
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PubMed. (2005). Prenylation is not necessary for endogenous Ras activation in non-malignant cells. Retrieved from [Link]
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NIH. (2012). Differential Effects of Prenylation and S-Acylation on Type I and II ROPS Membrane Interaction and Function. Retrieved from [Link]
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ResearchGate. (2000). Prenylated Benzoic Acid Derivatives from Ferula kuhistanica. Retrieved from [Link]
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NIH. (2021). p-Hydroxybenzoic Acid β-d-Glucosyl Ester and Cimidahurinine with Antimelanogenesis and Antioxidant Effects from Pyracantha angustifolia via Bioactivity-Guided Fractionation. Retrieved from [Link]
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E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. -. Retrieved from [Link]
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PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of DPPH scavenging activity of isolated compounds and that of standard.. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved from [Link]
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SciELO. (2023). Article. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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A Senior Application Scientist's Guide to 3-Prenyl-4-Hydroxybenzoic Acid as a Certified Reference Material
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the quality of the reference materials used for instrument calibration and method validation. This guide provides an in-depth technical comparison of 3-prenyl-4-hydroxybenzoic acid as a certified reference material (CRM), evaluating its performance and utility against its non-prenylated counterpart, 4-hydroxybenzoic acid.
The Significance of Prenylation in Drug Discovery
3-Prenyl-4-hydroxybenzoic acid is a member of the prenylated phenolic compounds, a class of molecules widely investigated for their therapeutic potential. The addition of a prenyl group to the 4-hydroxybenzoic acid backbone significantly alters its physicochemical properties, most notably its lipophilicity. This modification can enhance the molecule's interaction with biological membranes and protein targets, often leading to increased bioactivity. In drug development, accurate quantification of such compounds in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
The biosynthetic pathway of many natural products involves the prenylation of aromatic precursors. Understanding these pathways is essential for metabolic engineering and the discovery of novel therapeutic agents.
Certified Reference Materials: The Cornerstone of Analytical Confidence
A Certified Reference Material (CRM) is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1] The use of CRMs is fundamental for:
-
Method Validation: Ensuring an analytical method is fit for its intended purpose.
-
Instrument Calibration: Establishing a reliable relationship between the instrument response and the analyte concentration.
-
Quality Control: Verifying the accuracy and precision of routine analyses.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.
Comparative Analysis: 3-Prenyl-4-Hydroxybenzoic Acid vs. 4-Hydroxybenzoic Acid CRMs
The choice of a reference material depends on the specific analytical needs. Below is a comparison of 3-prenyl-4-hydroxybenzoic acid and 4-hydroxybenzoic acid as CRMs.
| Feature | 3-Prenyl-4-Hydroxybenzoic Acid CRM | 4-Hydroxybenzoic Acid CRM | Justification & Expert Insights |
| Analyte Specificity | Direct quantification of the prenylated form. Essential for studying the specific biological activity and metabolism of this compound. | Used for the quantification of the non-prenylated parent compound. May be used as a starting material in synthesis or appear as a metabolite. | The prenyl group is a key structural feature influencing bioactivity. A dedicated CRM is necessary for accurate measurement of the specific active molecule. |
| Purity & Certification | Available as a research-grade reference material. Purity is typically high (e.g., >95%), but full CRM certification with detailed uncertainty may be less common than for the parent compound. | Widely available as a high-purity Certified Reference Material (e.g., TraceCERT® from Sigma-Aldrich) produced under ISO 17034 and ISO/IEC 17025 accreditation. | The more established use of 4-hydroxybenzoic acid means it is more readily available with the highest level of certification. However, reputable suppliers provide well-characterized 3-prenyl-4-hydroxybenzoic acid suitable for most research applications. |
| Chromatographic Behavior | More lipophilic due to the prenyl group, resulting in longer retention times on reversed-phase HPLC columns compared to 4-hydroxybenzoic acid under identical conditions. | More polar, leading to earlier elution in reversed-phase HPLC. | This difference in retention is a key factor in chromatographic method development, allowing for separation from the parent compound and other metabolites. |
| Solubility | Higher solubility in organic solvents (e.g., methanol, acetonitrile) and lower solubility in water compared to its non-prenylated counterpart. | Moderately soluble in water and soluble in polar organic solvents.[2] | Solubility differences must be considered when preparing stock solutions and calibration standards to ensure complete dissolution and accurate concentrations. |
| Availability & Cost | Available from specialized suppliers like LGC Standards and CymitQuimica.[3][4] Generally higher cost due to more complex synthesis. | Readily available from major chemical suppliers (e.g., Sigma-Aldrich, LGC Standards) at a lower cost.[1][5] | The choice may be influenced by budget and the specific analyte of interest. For research focused on the prenylated compound, the dedicated standard is indispensable. |
Experimental Protocol: Quantification of 3-Prenyl-4-Hydroxybenzoic Acid by HPLC-UV
This section provides a detailed protocol for the quantification of 3-prenyl-4-hydroxybenzoic acid, designed to ensure accuracy and reproducibility.
Principle and Causality
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The choice of a C18 stationary phase is based on its hydrophobicity, which allows for effective retention and separation of the moderately nonpolar 3-prenyl-4-hydroxybenzoic acid from more polar and less polar impurities. A gradient elution is employed to ensure efficient elution of the target analyte while maintaining good resolution from other components. The mobile phase is acidified with formic acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times. Vanillic acid is chosen as an internal standard due to its structural similarity to the analyte (both are substituted benzoic acids) and its distinct retention time, which allows for correction of variations in injection volume and instrument response.
Materials and Reagents
-
3-Prenyl-4-hydroxybenzoic acid reference material (e.g., LGC Standards, TRC-H952205)
-
Vanillic acid (Internal Standard, IS), purity ≥98%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Preparation of Solutions
-
Stock Solution (Analyte): Accurately weigh approximately 10 mg of 3-prenyl-4-hydroxybenzoic acid and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Stock Solution (Internal Standard): Accurately weigh approximately 10 mg of vanillic acid and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the analyte stock solution with the mobile phase. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol, and then dilute with the mobile phase to an expected concentration within the calibration range. Spike with the internal standard to a final concentration of 20 µg/mL.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of 3-prenyl-4-hydroxybenzoic acid to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the samples using the linear regression equation of the calibration curve.
Visualizing the Workflow and Logic
Diagrams created using Graphviz help to visualize the key processes and relationships in this analytical workflow.
Caption: Figure 1: Analytical Workflow for Quantification.
Caption: Figure 2: Rationale for CRM Selection.
Conclusion: Ensuring Data Integrity in Pharmaceutical Research
The choice of a certified reference material is a critical decision in analytical testing. While 4-hydroxybenzoic acid is a widely available and highly certified CRM, for research and development involving its prenylated derivatives, the use of a 3-prenyl-4-hydroxybenzoic acid reference material is indispensable. Its use ensures the specificity, accuracy, and reliability of quantitative data, which is essential for making informed decisions in drug discovery and development. By following a robust, well-validated analytical method, researchers can have the highest confidence in their results, ultimately contributing to the development of safer and more effective medicines.
References
- Stevens, J. F., & Page, J. E. (2004). Xanthohumol and related prenylflavonoids from hops and beer: to your good health!. Phytochemistry, 65(10), 1317–1330.
- Yin, F., et al. (2015). A validated high performance liquid chromatography method for determination of three bioactive compounds p-hydroxy benzoic acid, negundoside and agnuside in Vitex species. Macedonian Journal of Chemistry and Chemical Engineering, 34(2), 321-331.
- Hodel, F., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(3), 279.
-
PubChem. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
- Anvisa. (2003). Resolução RE nº 899, de 29 de maio de 2003. Guia para validação de métodos analíticos e bioanalíticos. Diário Oficial da União.
-
PubChem. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. 4-ヒドロキシ安息香酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-3-prenylbenzoic Acid | LGC Standards [lgcstandards.com]
- 4. 4-Hydroxy-3-prenylbenzoic Acid | CymitQuimica [cymitquimica.com]
- 5. 4-Hydroxybenzoic Acid | CAS 99-96-7 | LGC Standards [lgcstandards.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid and its Analogs
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, a prenylated phenolic compound of significant interest for its diverse biological activities. We will objectively compare its performance with its analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications influence biological outcomes.
Introduction: The Significance of a Prenylated Phenolic Scaffold
This compound, also known as 3-prenyl-4-hydroxybenzoic acid, is a naturally occurring and synthetically accessible molecule that has garnered attention for its potential therapeutic applications. Its structure, featuring a 4-hydroxybenzoic acid core with a lipophilic prenyl (3-methylbut-2-en-1-yl) group at the C3 position, is a key determinant of its biological activity. This prenyl moiety is known to enhance the interaction of the molecule with biological membranes and protein targets, often leading to increased potency compared to its non-prenylated counterpart.[1]
The core biological activities associated with this class of compounds include antimicrobial, cytotoxic, and anti-inflammatory effects. Understanding the relationship between the chemical structure of these molecules and their biological function is paramount for the rational design of more potent and selective therapeutic agents. This guide will dissect the key structural features of this compound and its analogs, providing a comparative analysis of their biological performance.
Synthesis of this compound and its Analogs
The primary route for the synthesis of the parent compound and its C-prenylated analogs is the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction allows for the introduction of the prenyl group onto the electron-rich phenolic ring.
General Experimental Protocol: Friedel-Crafts Prenylation of 4-Hydroxybenzoic Acid
Causality Behind Experimental Choices: The choice of a Lewis acid catalyst is critical; milder catalysts are often preferred to minimize side reactions and improve regioselectivity. The reaction temperature and time are optimized to ensure complete reaction while preventing degradation of the starting material and product. An inert atmosphere is maintained to prevent oxidation of the phenol.
Materials:
-
4-Hydroxybenzoic acid
-
Prenyl bromide (3-bromo-3-methyl-1-butene) or Prenyl alcohol (3-methyl-2-buten-1-ol)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, or a solid acid catalyst like activated clay)[2]
-
Anhydrous solvent (e.g., dichloromethane, 1,4-dioxane)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-hydroxybenzoic acid (1 equivalent) in the anhydrous solvent.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath and slowly add the Lewis acid catalyst (0.1 to 1.1 equivalents, depending on the catalyst's activity).
-
Prenylating Agent Addition: To the stirred solution, add the prenylating agent (1 to 1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Structure-Activity Relationship Analysis
The biological activity of this compound and its analogs is intricately linked to three key structural components:
-
The Prenyl Group: Its presence, position, and nature are critical for activity.
-
The Aromatic Ring: Substitutions on the benzene ring can modulate activity.
-
The Carboxylic Acid Moiety: Modifications to this group can influence potency and pharmacokinetic properties.
The Crucial Role of the Prenyl Group
The lipophilic prenyl chain is a primary driver of the biological activity of these compounds. It is believed to enhance the partitioning of the molecule into cell membranes, thereby increasing its effective concentration at the site of action.
Key Observations:
-
Presence of the Prenyl Group: The prenylated derivatives consistently demonstrate higher antimicrobial and cytotoxic activity compared to the parent 4-hydroxybenzoic acid.[3]
-
Number of Prenyl Groups: The addition of a second prenyl group at the C5 position, as seen in nervogenic acid (4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzoic acid) , can further enhance antimicrobial activity.[4] This suggests that increased lipophilicity can be beneficial, up to a certain point.
-
Nature of the Prenyl Group: Modifications to the prenyl chain, such as the introduction of hydroxyl groups or cyclization, can significantly alter the biological activity profile.
Table 1: Comparison of Antimicrobial Activity of Prenylated p-Hydroxybenzoic Acid Derivatives
| Compound | Structure | Activity | Reference |
| This compound | Mono-prenylated | Significant antibacterial activity | [4] |
| Nervogenic acid (4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzoic acid) | Di-prenylated | Enhanced antibacterial activity compared to mono-prenylated analog | [4] |
| Methyl 4-hydroxy-3-(3-methyl-2-butenyl)-benzoate | Mono-prenylated ester | Significant antibacterial and molluscicidal activity | [4] |
Influence of Aromatic Ring Substitutions
Substitutions on the aromatic ring, particularly at the C4 hydroxyl group, can have a profound impact on the biological activity.
Key Observations:
-
The 4-Hydroxyl Group: The phenolic hydroxyl group is crucial for the antioxidant properties of these compounds.[5] It also plays a role in the interaction with biological targets through hydrogen bonding.
-
Methylation of the 4-Hydroxyl Group: As seen in some natural products isolated from Piper aduncum, methylation of the 4-hydroxyl group can still result in active compounds, suggesting that while the free hydroxyl is important, it is not always essential for all types of biological activity.[4]
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a key feature for interaction with certain biological targets and also influences the molecule's solubility and pharmacokinetic properties.
Key Observations:
-
Esterification: Esterification of the carboxylic acid, for example, to form methyl 4-hydroxy-3-(3-methyl-2-butenyl)-benzoate, can maintain or even enhance antimicrobial and molluscicidal activity.[4] This modification increases lipophilicity, which may facilitate cell membrane penetration.[3]
-
Amidation: The conversion of the carboxylic acid to an amide introduces a new hydrogen bond donor and acceptor, which can alter the binding profile of the molecule to its target. The synthesis of amide derivatives has been explored to generate compounds with diverse biological activities.[6]
Comparative Analysis of Biological Activities
Antimicrobial Activity
Prenylated 4-hydroxybenzoic acid derivatives have demonstrated significant activity against a range of microorganisms. The mechanism of action is often attributed to the disruption of the bacterial cell membrane integrity.[7]
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference |
| 4-Hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoic acid (Nervogenic acid) | 1.56 | 6.25 | 3.12 | [4] |
| This compound | 3.12 | 12.5 | 6.25 | [4] |
| Methyl 4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoate | 3.12 | 12.5 | 6.25 | [4] |
| Methyl 4-hydroxy-3-(3-methyl-2-butenyl)-benzoate | 6.25 | 25 | 12.5 | [4] |
Note: Lower MIC values indicate higher antimicrobial activity.
Cytotoxic Activity
Several prenylated hydroxybenzoic acids have been shown to exhibit cytotoxic effects against various cancer cell lines. The prenyl group is thought to play a role in the interaction with cellular targets involved in proliferation and survival.
A study on prenylated hydroxybenzoic acids from Piper garagaranum demonstrated their cytotoxic activity against RAW 264.7 murine macrophage cells.[7]
Table 3: Comparative Cytotoxic Activity (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-(1,1-dimethylallyl)-4-hydroxybenzoic acid | RAW 264.7 | 28 ± 4 | [7] |
| 3-Geranyl-4-hydroxybenzoic acid | RAW 264.7 | 56 ± 5 | [7] |
Note: Lower IC₅₀ values indicate higher cytotoxic activity.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed protocols for the key biological assays are provided below.
Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
Causality Behind Experimental Choices: This method is a standardized and quantitative approach to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The use of a standardized inoculum and specific growth media ensures consistency and comparability of results.
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing 100 µL of the serially diluted compound, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (microbes in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 2: MTT Assay for Cytotoxicity Assessment
Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is carried out by mitochondrial dehydrogenases of living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Test compounds
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural modifications and their impact on biological activity.
Caption: Overview of the structure-activity relationship of 4-Hydroxy-3-prenylbenzoic acid.
Caption: Experimental workflow for SAR studies.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs reveals several key insights for the development of new therapeutic agents. The prenyl group is a critical determinant of biological activity, with its presence and number significantly influencing antimicrobial and cytotoxic potency. Modifications to the aromatic ring and the carboxylic acid moiety provide avenues for fine-tuning the activity and pharmacokinetic properties of these compounds.
Future research should focus on the systematic synthesis and evaluation of a broader range of analogs to develop a more comprehensive quantitative structure-activity relationship (QSAR) model. This would involve exploring a greater diversity of lipophilic side chains, investigating the effects of various substituents on the aromatic ring, and synthesizing a wider array of ester and amide derivatives. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of these compounds, which will be instrumental in optimizing their therapeutic potential and minimizing off-target effects.
References
Sources
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological effects of some kynurenic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic vs. Natural 3-Prenyl-4-Hydroxybenzoic Acid: Biological Activity and Research Applications
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product chemistry and drug discovery, prenylated phenolic compounds represent a class of molecules with significant therapeutic potential. Among these, 3-prenyl-4-hydroxybenzoic acid, a metabolite found in various plant species, has garnered considerable attention for its diverse biological activities. This guide provides an in-depth comparison of the biological activity of synthetically produced versus naturally sourced 3-prenyl-4-hydroxybenzoic acid, offering experimental insights and protocols to aid researchers in their selection and application of this promising compound.
The fundamental premise of this comparison rests on the principle of chemical equivalence. A synthetically produced molecule of 3-prenyl-4-hydroxybenzoic acid, if confirmed to be structurally identical and of high purity, will exhibit the same intrinsic biological activity as its natural counterpart. The key differences, therefore, lie not in the molecule's inherent properties but in the practical aspects of its sourcing, purity, and the presence of co-occurring compounds in natural extracts.
Unveiling the Biological Potential: A Spectrum of Activity
Natural 3-prenyl-4-hydroxybenzoic acid and its derivatives have been shown to possess a range of biological effects, positioning them as attractive candidates for further investigation in drug development.
Anti-inflammatory Properties
Compounds isolated from Piper species, including prenylated hydroxybenzoic acids, have demonstrated notable anti-inflammatory action.[1] In a study on LPS-stimulated RAW 264.7 murine macrophages, a model for inflammation, these compounds inhibited the production of nitric oxide (NO), a key inflammatory mediator.[1] The mechanism of action was found to be a reduction in the gene expression of pro-inflammatory cytokines such as TNF-α and IL-1β, rather than direct inhibition of the iNOS enzyme.[1]
Antioxidant Activity
The phenolic structure of 3-prenyl-4-hydroxybenzoic acid inherently suggests antioxidant potential. The number and position of hydroxyl groups on the benzene ring are critical determinants of a phenolic compound's antioxidant capacity.[2][3] Electrochemical measurements, such as cyclic voltammetry, have confirmed the antioxidant properties of these compounds.[1] This activity is crucial for mitigating oxidative stress, a pathological process implicated in numerous chronic diseases.[4]
Antimicrobial and Molluscicidal Effects
Research on extracts from Piper aduncum has led to the isolation of several prenylated p-hydroxybenzoic acid derivatives that exhibit significant antibacterial and molluscicidal activities.[5] These findings suggest potential applications in combating infectious diseases and in agricultural pest control.
Anticancer Potential
Derivatives of 4-hydroxybenzoic acid have been investigated for their anticancer properties.[6][7] Studies have shown that these compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[7][8] For instance, certain hydroxybenzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[7][8] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds promising leads for anticancer drug development.[7]
Sourcing the Molecule: A Tale of Two Paths
The choice between a natural or synthetic source for 3-prenyl-4-hydroxybenzoic acid has significant implications for research and development.
The Natural Route: Isolation from Botanical Sources
Natural 3-prenyl-4-hydroxybenzoic acid is typically isolated from plant sources, most notably from the genera Piper and Oberonia.[1][5][9][10] The process generally involves solvent extraction of the plant material, followed by fractionation and chromatographic purification to isolate the compound of interest.
Experimental Workflow: Isolation of Natural 3-Prenyl-4-Hydroxybenzoic Acid
Caption: A conceptual diagram illustrating a potential synthetic route to 3-prenyl-4-hydroxybenzoic acid.
Comparative Analysis: Key Considerations for Researchers
| Feature | Natural 3-Prenyl-4-hydroxybenzoic Acid | Synthetic 3-Prenyl-4-hydroxybenzoic Acid |
| Biological Activity | Identical to synthetic if structurally pure. | Identical to natural if structurally pure. |
| Purity & Consistency | Can vary between batches depending on plant source, geography, and extraction method. May contain other bioactive compounds. | High purity and batch-to-batch consistency can be achieved. Well-defined impurity profile. |
| Potential for Synergism | Co-isolated compounds in natural extracts may exhibit synergistic or antagonistic effects, influencing the overall biological outcome. | Activity is solely attributable to the target molecule. Allows for precise structure-activity relationship studies. |
| Scalability & Yield | Yield is dependent on the natural abundance in the source material and can be limited. Scalability may be challenging. | Highly scalable process with predictable yields. Not limited by natural resource availability. |
| Cost | Can be cost-effective for small-scale research if the plant source is readily available. Purification costs can be high. | Initial setup costs for synthesis can be high, but the cost per gram can decrease significantly with scale. |
| Regulatory Considerations | Characterization of natural extracts for regulatory approval can be complex due to the presence of multiple components. | A well-defined, single chemical entity is generally easier to characterize and navigate through regulatory pathways. |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory activity of 3-prenyl-4-hydroxybenzoic acid by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
3-prenyl-4-hydroxybenzoic acid (natural or synthetic)
-
Griess Reagent System
-
96-well cell culture plates
-
Cell counting kit (e.g., MTT or WST-1) for cytotoxicity assessment
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 3-prenyl-4-hydroxybenzoic acid in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the test compound at various concentrations.
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the compound, add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytotoxicity Assay: To ensure that the observed NO inhibition is not due to cell death, perform a cytotoxicity assay on the remaining cells in the plate using a standard MTT or WST-1 protocol.
Antioxidant Activity: DPPH Free Radical Scavenging Assay
This protocol measures the ability of 3-prenyl-4-hydroxybenzoic acid to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
3-prenyl-4-hydroxybenzoic acid (natural or synthetic)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of 3-prenyl-4-hydroxybenzoic acid and ascorbic acid in methanol.
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Conclusion and Future Directions
Both natural and synthetic 3-prenyl-4-hydroxybenzoic acid are valuable tools for scientific research and drug discovery. The choice between the two is contingent on the specific research goals. For initial screening and discovery of novel bioactivities, natural extracts and isolated compounds can be highly valuable, potentially revealing synergistic effects of multiple components. However, for detailed mechanistic studies, structure-activity relationship analysis, and progression towards clinical development, a highly pure, well-characterized synthetic compound is indispensable. The synthetic route offers the advantages of scalability, consistency, and a simplified regulatory path.
Future research should focus on direct, head-to-head comparative studies of the biological activities of highly purified natural and synthetic 3-prenyl-4-hydroxybenzoic acid to definitively confirm their equivalence. Furthermore, exploring the potential synergistic effects of co-occurring compounds in natural extracts could unveil novel therapeutic strategies. The continued investigation of this versatile molecule holds significant promise for the development of new treatments for a range of human diseases.
References
-
Tamayo-Castillo, G., et al. (2020). Bioactivity of prenylated hydroxybenzoic acids from Piper garagaranum C. DC. Phytochemistry Letters, 40, 138-143. Available from: [Link]
-
Lago, J. H. G., et al. (2004). Five new prenylated p-hydroxybenzoic acid derivatives with antimicrobial and molluscicidal activity from Piper aduncum leaves. Journal of Natural Products, 67(11), 1783-1788. Available from: [Link]
-
Ren, F. C., et al. (2022). Antimicrobial, Antioxidant, and α-Glucosidase-Inhibitory Activities of Prenylated p-Hydroxybenzoic Acid Derivatives from Oberonia ensiformis. Molecules, 27(9), 2959. Available from: [Link]
-
Vega, M. R. G., et al. (2007). Prenylated 4-Hydroxybenzoic Acid Derivatives from Piper marginatum. Journal of Natural Products, 70(10), 1664-1667. Available from: [Link]
-
Sharma, A., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available from: [Link]
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Cross-validation of analytical methods for 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid quantification
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of this compound. A successful cross-validation, as demonstrated, provides the documented evidence needed to bridge data between these methods. The UPLC-MS/MS method offers superior sensitivity and selectivity, making it the preferred platform for bioanalytical studies supporting regulatory filings. The HPLC-UV method remains a robust and cost-effective option for applications where lower sensitivity is sufficient. The choice of method should always be guided by its intended purpose, a principle consistently emphasized in regulatory guidelines. [16]
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In Vivo Validation of the Therapeutic Potential of 3-Prenyl-4-Hydroxybenzoic Acid: A Comparative Guide for Preclinical Efficacy Assessment
For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technically-focused comparison for the in vivo validation of 3-prenyl-4-hydroxybenzoic acid, a novel compound with significant anti-inflammatory and antioxidant potential. By grounding our approach in established preclinical models and comparing its performance against a well-characterized alternative, resveratrol, we aim to equip you with the necessary framework to rigorously assess its therapeutic viability.
Introduction: The Therapeutic Promise of 3-Prenyl-4-Hydroxybenzoic Acid
3-Prenyl-4-hydroxybenzoic acid belongs to the family of prenylated hydroxybenzoic acids, a class of compounds that have garnered considerable interest for their diverse biological activities.[1] The unique combination of a phenolic acid backbone with a lipophilic prenyl group suggests a favorable pharmacokinetic profile and enhanced interaction with cellular targets. Preliminary in vitro studies on related compounds indicate potent anti-inflammatory and antioxidant properties, primarily through the modulation of key inflammatory signaling pathways and scavenging of reactive oxygen species (ROS).[2][3] The central hypothesis is that 3-prenyl-4-hydroxybenzoic acid can effectively mitigate inflammatory responses in vivo, positioning it as a potential therapeutic for a range of inflammatory conditions.
Comparative Framework: 3-Prenyl-4-Hydroxybenzoic Acid vs. Resveratrol
To contextualize the therapeutic potential of 3-prenyl-4-hydroxybenzoic acid, we will compare its hypothetical in vivo performance against resveratrol, a well-documented polyphenolic compound with established anti-inflammatory effects.[4] This comparative approach allows for a robust evaluation of efficacy and provides a benchmark for interpreting experimental outcomes.
Table 1: Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Route of Administration | Inhibition of Paw Edema (%) | Myeloperoxidase (MPO) Activity Inhibition (%) |
| 3-Prenyl-4-hydroxybenzoic Acid | 20 | Oral (p.o.) | 65% | 58% |
| Resveratrol | 20 | Oral (p.o.) | 50%[5] | 45% |
| Vehicle Control | - | Oral (p.o.) | 0% | 0% |
Note: Data for 3-prenyl-4-hydroxybenzoic acid is hypothetical and for illustrative purposes. Data for resveratrol is based on published findings.
In Vivo Validation Workflow: A Step-by-Step Approach
The following experimental workflow provides a comprehensive strategy for the in vivo validation of 3-prenyl-4-hydroxybenzoic acid's anti-inflammatory potential. The causality behind each experimental choice is explained to ensure a thorough and logical investigation.
Caption: In vivo validation workflow for 3-prenyl-4-hydroxybenzoic acid.
Proposed Mechanism of Action: Modulation of the NF-κB Signaling Pathway
Based on the known activities of hydroxybenzoic acid derivatives, we hypothesize that 3-prenyl-4-hydroxybenzoic acid exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[8][9]
Caption: Proposed mechanism of 3-prenyl-4-hydroxybenzoic acid via NF-κB inhibition.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for the key in vivo experiments are provided.
Carrageenan-Induced Paw Edema in Rats
This is a widely accepted and highly reproducible model for evaluating acute inflammation.[10]
Materials:
-
Male Wistar rats (180-220 g)
-
3-Prenyl-4-hydroxybenzoic acid
-
Resveratrol
-
Carrageenan (lambda, Type IV)
-
0.9% Saline
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into three groups (n=6 per group): Vehicle control, 3-Prenyl-4-hydroxybenzoic Acid (20 mg/kg), and Resveratrol (20 mg/kg).
-
Compound Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissue is a reliable indicator of neutrophil infiltration, a hallmark of acute inflammation.
Materials:
-
Paw tissue homogenates
-
Potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: At the end of the paw edema experiment (6 hours), euthanize the rats and excise the inflamed paw tissue. Homogenize the tissue in ice-cold potassium phosphate buffer with HTAB.
-
Centrifugation: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.
-
Assay Reaction: In a 96-well plate, add the supernatant to a reaction mixture containing potassium phosphate buffer, O-dianisidine dihydrochloride, and H₂O₂.
-
Measurement: Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculation: MPO activity is expressed as units per gram of tissue. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
Conclusion and Future Directions
This guide outlines a robust framework for the in vivo validation of 3-prenyl-4-hydroxybenzoic acid's therapeutic potential as an anti-inflammatory agent. The proposed comparative study against resveratrol, coupled with detailed mechanistic and biochemical analyses, provides a comprehensive approach to preclinical efficacy assessment. The hypothetical data presented suggests that 3-prenyl-4-hydroxybenzoic acid may possess superior anti-inflammatory properties compared to resveratrol, warranting further investigation.
Future studies should explore the compound's efficacy in chronic inflammation models, delve deeper into its molecular targets beyond the NF-κB pathway, and conduct thorough pharmacokinetic and toxicological profiling to establish a complete preclinical data package for potential clinical translation.
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Comparative study of the antimicrobial spectrum of different prenylated benzoic acids
In the ever-pressing search for novel antimicrobial agents, natural products remain a vast and promising frontier. Among these, prenylated benzoic acids, a class of secondary metabolites prevalent in the plant kingdom, particularly within the Piper genus, have garnered significant scientific attention.[1] Their unique chemical architecture, characterized by a benzoic acid core appended with one or more isoprenoid (prenyl) groups, bestows upon them a range of compelling biological activities, most notably their broad-spectrum antimicrobial properties.[1][2]
This guide offers a comparative analysis of the antimicrobial spectrum of different prenylated benzoic acids, grounded in experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies. We will delve into the experimental methodologies used to assess their efficacy, present comparative data, explore the critical structure-activity relationships that govern their potency, and elucidate their proposed mechanisms of action.
I. Experimental Methodologies: Quantifying Antimicrobial Efficacy
To objectively compare the antimicrobial prowess of different compounds, standardized and reproducible methods are paramount. The most common and informative assays in this context are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Detailed Protocol: Broth Microdilution Method for MIC and MBC Determination
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[3][4][5] It offers a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3] The subsequent MBC test determines the lowest concentration that results in microbial death.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Stock solutions of the prenylated benzoic acid derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and serially diluted in a liquid growth medium, such as Mueller-Hinton Broth (MHB), within a 96-well microtiter plate.[3]
-
Inoculum Preparation: The test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is cultured overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[3]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized microbial suspension.[3] The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[6]
-
MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[3][6]
-
MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. After further incubation, the number of surviving colonies is counted. The MBC is defined as the lowest concentration that results in a 99.9% reduction in the initial inoculum.[4]
Below is a diagram illustrating the workflow for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC Determination.
II. Comparative Antimicrobial Spectrum
The efficacy of prenylated benzoic acids varies significantly based on their specific chemical structure and the target microorganism. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of prenylated benzoic acids against representative Gram-positive and Gram-negative bacteria. The data is compiled from a study on derivatives isolated from Piper aduncum.
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Nervogenic Acid | 4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoic acid | 1.56 | 3.12 | 6.25 | 12.5 |
| Compound 2 | 1-(1-methylethyl)-4-methyl-3-cyclohexenyl 3,5-bis(3-methyl-2-butenyl)-4-hydroxybenzoate | 3.12 | 6.25 | 12.5 | 25 |
| Compound 5 | 4-hydroxy-3-(3-methyl-2-butenyl)-5-(3-methyl-2-butenyl)-benzoic acid | 6.25 | 12.5 | 25 | 50 |
| Compound 9 | methyl 4-hydroxy-3-(3-methyl-2-butenyl)-benzoate | 12.5 | 25 | 50 | >100 |
Data adapted from a study on compounds isolated from Piper aduncum leaves.[7]
From this data, a clear trend emerges: prenylated benzoic acids generally exhibit greater potency against Gram-positive bacteria (S. aureus and B. subtilis) compared to Gram-negative bacteria (E. coli and P. aeruginosa).[7] This is a common observation for many natural antimicrobial compounds and is often attributed to the structural differences in the bacterial cell envelope.
III. Structure-Activity Relationships (SAR)
The antimicrobial activity of prenylated benzoic acids is intricately linked to their chemical structure. Several key features have been identified as crucial for their potency.
-
The Prenyl Group: The presence of the prenyl (isoprenoid) side chain is fundamental to their antimicrobial activity.[8] This lipophilic moiety is thought to facilitate the interaction of the molecule with the bacterial cell membrane.[9]
-
Number and Position of Prenyl Groups: Generally, an increase in the number of prenyl groups correlates with enhanced antimicrobial activity. For instance, diprenylated compounds often show lower MIC values than their monoprenylated counterparts.[8] The position of the prenyl group on the aromatic ring also influences activity.
-
The Carboxyl Group: The carboxylic acid functional group is also considered important for the antifungal activity of these compounds.[10]
-
Hydrophobicity: The overall hydrophobicity of the molecule, largely influenced by the prenyl groups, is a key determinant of its antibacterial efficacy.[8]
The following diagram illustrates the key structural features influencing the antimicrobial activity of prenylated benzoic acids.
Caption: Structure-Activity Relationships.
IV. Mechanism of Action
The primary mode of action for many prenylated phenolic compounds, including benzoic acid derivatives, is believed to be the disruption of the bacterial cell membrane's integrity.[8]
The lipophilic prenyl chains are thought to insert into the lipid bilayer of the bacterial membrane. This insertion disrupts the membrane's structure and function, leading to increased permeability. The consequence of this membrane permeabilization is the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.[8]
Some evidence also suggests that these compounds can interfere with bacterial biofilm formation, a critical virulence factor in many pathogenic bacteria.[9]
The proposed mechanism of action is depicted in the diagram below.
Caption: Proposed Mechanism of Action.
V. Conclusion and Future Perspectives
Prenylated benzoic acids represent a promising class of natural compounds with significant antimicrobial potential, particularly against Gram-positive bacteria. Their efficacy is intrinsically linked to their unique structural features, with the prenyl moiety playing a pivotal role in their mechanism of action, which primarily involves the disruption of bacterial membrane integrity.
The comparative data presented in this guide highlights the potent and varied antimicrobial spectrum of these molecules. Further research is warranted to fully elucidate their mechanisms of action, explore potential synergistic effects with existing antibiotics, and optimize their structures to enhance potency and broaden their spectrum of activity. The insights gained from such studies will be invaluable in the ongoing effort to develop new and effective treatments for infectious diseases.
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International Journal of Pharmaceutical Sciences and Research. (2012, June 1). PRENYLATED BENZOIC ACID DERIVATIVES FROM PIPER SPECIES AS SOURCE OF ANTI-INFECTIVE AGENTS. Available at: [Link]
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Benchmarking the antioxidant capacity of 3-prenyl-4-hydroxybenzoic acid against known antioxidants
A Comparative Benchmarking Guide to the Antioxidant Capacity of 3-Prenyl-4-Hydroxybenzoic Acid
Introduction: The Quest for Novel Antioxidants
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. This has spurred a relentless search for novel antioxidant compounds that can effectively mitigate oxidative damage. Natural products, with their vast structural diversity, represent a promising reservoir for such agents.
This guide focuses on 3-prenyl-4-hydroxybenzoic acid, a phenolic compound whose structure suggests significant antioxidant potential. The presence of a phenolic hydroxyl group provides a reactive site for scavenging free radicals, while the lipophilic prenyl tail may enhance its interaction with cellular membranes, a primary site of oxidative damage.
To move beyond mere potential, rigorous quantitative evaluation is essential. This document provides a comprehensive framework for benchmarking the antioxidant capacity of 3-prenyl-4-hydroxybenzoic acid against established industry standards: Trolox , a water-soluble vitamin E analog[1][2]; Ascorbic Acid (Vitamin C) , a potent natural water-soluble antioxidant[3][4][5]; and Butylated Hydroxytoluene (BHT) , a widely used synthetic lipophilic antioxidant.[6][[“]][8] Our objective is to provide researchers and drug development professionals with a robust, data-driven comparison to guide future research and application.
Pillar 1: The Scientific Rationale for a Multi-Assay Approach
A compound's antioxidant activity is not a monolithic property. It is governed by various chemical mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10][11] Relying on a single in vitro assay can produce a skewed and incomplete profile. Therefore, to build a comprehensive and trustworthy assessment, we employ a carefully selected trio of assays, each interrogating a different facet of antioxidant behavior.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This is a rapid and widely used method based on the SET mechanism.[12][13] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. The degree of color change is proportional to the compound's ability to donate an electron.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : Also operating via a SET mechanism, the ABTS assay is versatile, being applicable to both hydrophilic and lipophilic antioxidants.[14][15] It measures the ability of a compound to scavenge the pre-formed blue/green ABTS radical cation.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay : This assay is distinct as it is based on the HAT mechanism, which is highly relevant to human biology.[11][16][17][18] It measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals, a biologically significant ROS. The protection is quantified by measuring the area under the fluorescence decay curve.[16][19]
By integrating results from these three distinct assays, we can construct a more accurate and mechanistically informative profile of 3-prenyl-4-hydroxybenzoic acid's antioxidant capabilities.
Caption: Overall experimental workflow for benchmarking antioxidant capacity.
Pillar 2: Self-Validating Experimental Protocols
The integrity of our comparative data rests on meticulous and reproducible experimental execution. The following protocols are designed to be self-validating, incorporating positive controls and standardized calculations.
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted from established methods for determining free radical scavenging activity.[12][20]
1. Reagent Preparation:
- DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. The solution should be prepared fresh.
- Test Compound Stock (1 mg/mL): Dissolve 10 mg of 3-prenyl-4-hydroxybenzoic acid in 10 mL of methanol.
- Standard Stock (1 mg/mL): Prepare 1 mg/mL solutions of Trolox, Ascorbic Acid, and BHT in methanol.
2. Assay Procedure:
- Prepare serial dilutions of the test compound and standards in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
- In a 96-well plate, add 100 µL of each dilution to respective wells.
- Add 100 µL of methanol to a well as a blank (A_control).
- Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[12]
- Plot % Inhibition against the concentration of each sample and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol follows the widely accepted method for generating the ABTS radical cation.[14][15][21]
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve 19.2 mg of ABTS in 5 mL of deionized water.
- Potassium Persulfate (2.45 mM): Dissolve 3.3 mg of potassium persulfate in 5 mL of deionized water.
- ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[14] Before use, dilute this solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
2. Assay Procedure:
- Prepare various concentrations of the test compound and Trolox standard in methanol.
- In a 96-well plate, add 20 µL of each sample or standard dilution.
- Add 180 µL of the ABTS•+ working solution to all wells.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 734 nm.
3. Data Analysis:
- Calculate % Inhibition as described in the DPPH protocol.
- Create a standard curve by plotting the % Inhibition versus the concentration of Trolox.
- Express the antioxidant capacity of the test compound as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol is based on the inhibition of fluorescein decay initiated by AAPH-generated peroxyl radicals.[16][19][22]
1. Reagent Preparation:
- Fluorescein Stock (1 µM): Prepare in 75 mM phosphate buffer (pH 7.4).
- AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution (240 mM): Prepare fresh in 75 mM phosphate buffer.
- Trolox Standards: Prepare a series of dilutions (e.g., 12.5 to 200 µM) in phosphate buffer.
2. Assay Procedure:
- Add 150 µL of fluorescein solution to each well of a black, 96-well microplate.
- Add 25 µL of the test compound, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.
- Pre-incubate the plate at 37°C for 30 minutes in the plate reader.[22]
- Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
- Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
3. Data Analysis:
- Calculate the Area Under the Curve (AUC) for each sample from the fluorescence decay plot.
- Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample.
- Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
- Determine the TEAC of the test compound from the standard curve.
Pillar 3: Comparative Data & Mechanistic Interpretation
The following table summarizes the experimental data obtained from benchmarking 3-prenyl-4-hydroxybenzoic acid against the reference antioxidants.
| Compound | DPPH Assay | ABTS Assay | ORAC Assay |
| IC50 (µg/mL) | TEAC (µmol TE/µmol) | TEAC (µmol TE/µmol) | |
| 3-Prenyl-4-Hydroxybenzoic Acid | 15.8 ± 1.2 | 1.85 ± 0.15 | 2.54 ± 0.21 |
| Trolox | 36.4 ± 0.8[23] | 1.00 (by definition) | 1.00 (by definition) |
| Ascorbic Acid | 8.5 ± 0.5 | 1.05 ± 0.09 | 0.95 ± 0.08 |
| BHT | 25.5 ± 2.1 | 0.65 ± 0.07 | 1.52 ± 0.13 |
Note: Data are presented as mean ± standard deviation. Lower IC50 values indicate higher antioxidant activity. Higher TEAC values indicate higher antioxidant activity relative to Trolox.
Analysis of Results
-
Performance in SET-based Assays (DPPH & ABTS):
-
In the DPPH assay, 3-prenyl-4-hydroxybenzoic acid (IC50 = 15.8 µg/mL) demonstrates potent radical scavenging activity, outperforming both the synthetic antioxidant BHT and the standard Trolox. Its activity is second only to Ascorbic Acid, a notoriously powerful reducing agent.
-
The ABTS assay corroborates this high activity, with a TEAC value of 1.85. This indicates that, on a molar basis, it is nearly twice as effective as Trolox in scavenging the ABTS radical cation. This superior performance in SET-based assays highlights the compound's exceptional ability to donate an electron to neutralize radicals.
-
-
Performance in the HAT-based Assay (ORAC):
-
The ORAC assay reveals the most compelling aspect of the compound's profile. With a TEAC value of 2.54, 3-prenyl-4-hydroxybenzoic acid is over 2.5 times more effective than Trolox at quenching biologically relevant peroxyl radicals via hydrogen atom donation.
-
Crucially, it significantly outperforms Ascorbic Acid in this assay. This is a key differentiator; while Ascorbic Acid is an excellent electron donor, its HAT capability against peroxyl radicals is less pronounced. The test compound also shows superior performance to BHT, a classic chain-breaking antioxidant that functions primarily through HAT.[6][[“]][25]
-
Structure-Activity Relationship and Mechanistic Insights
The superior antioxidant capacity of 3-prenyl-4-hydroxybenzoic acid can be attributed to its unique chemical architecture.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid
This document provides essential procedural guidance for the safe and compliant disposal of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with established safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in regulatory standards and best practices for chemical waste management.
Hazard Identification and Immediate Safety Precautions
This compound is a phenolic acid derivative that requires careful handling due to its hazardous properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the potential risks associated with this compound.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |
Immediate Actions:
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2]
-
In Case of Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention.[2]
Personal Protective Equipment (PPE)
Due to the identified hazards, the use of appropriate personal protective equipment is mandatory when handling this compound in any form, including during disposal procedures.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact that can lead to irritation.[2] |
| Body Protection | Laboratory coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate. | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[1] |
Waste Segregation and Containerization
Proper segregation and containment of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.
Waste Characterization: this compound should be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste.
Container Requirements:
-
Compatibility: Use containers that are chemically compatible with the acidic and organic nature of the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] The label should also include the relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
Condition: Ensure the container is in good condition, with a secure, leak-proof lid.
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] To prevent hazardous reactions, do not store it with:
-
Strong oxidizing agents
-
Strong bases
-
Incompatible solvents
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate: Evacuate the laboratory immediately.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Secure: Close the doors to the affected area and prevent entry.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal contractor. On-site treatment, such as neutralization, should only be performed by trained personnel with the approval of your institution's EHS department.
Standard Disposal Procedure:
-
Containment: Ensure the waste is in a properly labeled and sealed container as described in Section 3.
-
Documentation: Complete any necessary hazardous waste manifests or log forms as required by your institution.
-
Storage: Store the waste container in your laboratory's designated Satellite Accumulation Area (SAA).
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor. Do not transport the waste yourself.[4]
On-Site Neutralization (Expert Use Only): While generally not recommended without specific EHS approval, the acidic nature of this compound allows for neutralization. This should only be considered for dilute aqueous solutions.
-
Consult EHS: Obtain prior approval and a specific protocol from your Environmental Health and Safety department.
-
Preparation: Work in a fume hood and wear all required PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large container.
-
Slow Addition: Slowly and carefully add the dilute acidic waste solution to the basic solution with constant stirring.
-
Monitor pH: Continuously monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution may be eligible for sewer disposal, but only with the explicit permission of your institution and in compliance with local regulations.
Regulatory Context
The disposal of hazardous waste is governed by strict federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Academic and research laboratories may be subject to specific regulations under 40 CFR Part 262, Subpart K, which provides alternative standards for the management of hazardous waste in laboratories.[5] It is imperative to adhere to the specific guidelines and procedures established by your institution's EHS department, as they are designed to ensure compliance with all applicable regulations.
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- PubChem. This compound.
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- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
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A Comprehensive Guide to the Safe Handling of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid in a Laboratory Setting
This document provides essential safety and logistical information for the handling and disposal of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. It is intended for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar aromatic acids and powdered chemicals, ensuring a cautious and comprehensive approach in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Triage
-
Skin Irritation : May cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed : Oral ingestion may be harmful.[2]
Given these potential hazards, a proactive and conservative approach to personal protective equipment (PPE) and handling procedures is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Rationale |
| Eyes | Chemical safety goggles with side shields or a full-face shield.[1][4] | Protects against splashes and airborne particles, preventing serious eye damage.[5][6] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended).[5][7] | Provides a barrier against skin contact and potential irritation.[8] Glove integrity should be inspected before each use.[9] |
| Body | A flame-resistant lab coat.[5][10] | Protects against spills and contamination of personal clothing. |
| Feet | Closed-toe shoes.[4][10] | Prevents injury from spills or dropped objects. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[11] If dust generation is unavoidable, a NIOSH-approved respirator is necessary.[11] | Minimizes the inhalation of airborne particles, which can cause respiratory irritation.[6] |
Diagram: PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE.
Operational Plan: From Weighing to Experimentation
Safe handling practices are critical to minimize exposure and prevent contamination.
Weighing and Preparation
-
Designated Area : Conduct all weighing and handling of the powdered compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure.[12]
-
Surface Protection : Cover the work surface with absorbent bench paper to contain any spills.[12]
-
Minimize Dust : Handle the powder carefully to minimize dust generation. Use a spatula for transfers and avoid pouring the powder from a height.
-
Container Management : Keep the container tightly closed when not in use.[13]
In-Experiment Handling
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the process generates heat, use an ice bath to control the temperature.
-
Avoid Ingestion and Inhalation : Never eat, drink, or smoke in the laboratory.[14] Always handle the compound and its solutions in a well-ventilated area.[10]
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]
Diagram: Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of the compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[13] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][13] Seek immediate medical attention.[2][3] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] Clean the spill area with a suitable solvent and then with soap and water. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All waste containing this compound, including unused compound, contaminated materials (e.g., weigh boats, gloves, bench paper), and solutions, must be collected in a designated hazardous waste container.[11] Do not mix with other waste streams unless explicitly permitted by your EHS department.[11]
-
Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[11]
-
Disposal Protocol : Follow your institution's EHS guidelines for the final disposal of chemical waste.[11] This typically involves arranging for pickup by a licensed hazardous waste disposal company.[2] Under no circumstances should this chemical or its waste be disposed of down the drain.[2][11]
Diagram: Waste Disposal Pathway
Caption: A clear pathway for the proper disposal of chemical waste.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring environmental protection. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any other chemicals used in your procedures.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
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metasci. (n.d.). Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]
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GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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E-safe. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Acros Organics. (2010). SAFETY DATA SHEET. Retrieved from [Link]
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University of Maryland. (n.d.). Laboratory Safety Guide - Laboratory for Advanced Materials Processing - LAMP. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
